Technical Documentation Center

(2R)-2-aminobut-3-yn-1-ol;hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2R)-2-aminobut-3-yn-1-ol;hydrochloride

Core Science & Biosynthesis

Foundational

Synthesis and Purification of (2R)-2-Aminobut-3-yn-1-ol Hydrochloride: A Comprehensive Technical Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Asymmetric Synthesis, Mechanistic Causality, and Self-Validating Protocols Strategic Rationale and Retrosynthetic Logic In...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Asymmetric Synthesis, Mechanistic Causality, and Self-Validating Protocols

Strategic Rationale and Retrosynthetic Logic

In the landscape of modern medicinal chemistry, chiral propargylic amino alcohols serve as indispensable synthons. They are heavily utilized as precursors for click-chemistry (CuAAC) mediated bioconjugation, irreversible enzyme inhibitors (e.g., monoamine oxidase inhibitors), and conformationally restricted peptidomimetics. The target molecule, (2R)-2-aminobut-3-yn-1-ol hydrochloride , contains a terminal alkyne, a primary alcohol, and an α-chiral primary amine.

The synthesis of this molecule presents a classic challenge: the homologation of an α-chiral aldehyde to an alkyne without compromising its stereochemical integrity. Free 1,2-amino alcohols are highly susceptible to retro-aldol cleavage and β -elimination under basic conditions. To circumvent this, our retrosynthetic strategy relies on (R)-Garner's aldehyde —a conformationally locked N,O-acetal derived from the chiral pool precursor D-serine.

By employing the Ohira-Bestmann homologation , we bypass the harsh basic conditions of the Corey-Fuchs reaction, ensuring complete retention of the (R)-configuration. Finally, isolating the product as a hydrochloride salt deactivates the nucleophilic amine, preventing oxidative degradation and spontaneous polymerization, thereby yielding a bench-stable solid .

SynthesisWorkflow A D-Serine B (R)-Garner's Aldehyde (N,O-Acetal Protected) A->B 1. MeOH, SOCl2 2. Boc2O, Et3N 3. DMP, BF3·OEt2 4. DIBAL-H C Protected (R)-Alkyne Intermediate B->C Bestmann-Ohira Reagent K2CO3, MeOH, rt D (2R)-2-aminobut-3-yn-1-ol hydrochloride C->D 3M HCl in Dioxane MeOH, rt

Figure 1: Forward synthesis workflow of (2R)-2-aminobut-3-yn-1-ol hydrochloride from D-Serine.

Mechanistic Causality in Route Selection

The Epimerization Challenge

The α -proton of an amino aldehyde is highly acidic due to the electron-withdrawing nature of the adjacent carbonyl and protected amine. Traditional alkyne homologation methods, such as the Corey-Fuchs reaction, require the use of strong bases (e.g., n -BuLi) to drive the elimination and lithium-halogen exchange. Exposing an α -chiral aldehyde to n -BuLi inevitably leads to enolization and subsequent racemization.

The Ohira-Bestmann Advantage

To preserve the stereocenter, we utilize the Bestmann-Ohira Reagent (BOR) (dimethyl 1-diazo-2-oxopropylphosphonate) . The causality behind this choice lies in its unique activation mechanism. When BOR is exposed to potassium carbonate ( K2​CO3​ ) in methanol, it undergoes a base-catalyzed deacylation to generate the active Seyferth-Gilbert anion (DAMP) in situ.

Because the reactive anion is generated slowly and the bulk basicity of the system is dictated only by mild K2​CO3​ , the α -proton of Garner's aldehyde remains untouched. The locked oxazolidine ring (acetonide) further sterically shields this proton, driving the reaction to the desired oxaphosphetane intermediate and subsequent elimination without epimerization .

MechanismOB A Bestmann-Ohira Reagent (BOR) B Seyferth-Gilbert Anion (DAMP) A->B K2CO3 / MeOH (Deacylation) C Aldehyde Addition Intermediate B->C Nucleophilic Attack on (R)-Garner's Aldehyde D Oxaphosphetane Intermediate C->D Cyclization E Diazoalkene D->E Elimination of Dimethylphosphate F Alkylidenecarbene E->F - N2 (gas) G Terminal Alkyne F->G 1,2-Hydride Shift

Figure 2: Mechanistic sequence of the Ohira-Bestmann homologation to form the terminal alkyne.

Table 1: Comparison of Homologation Strategies for α -Chiral Aldehydes
StrategyReagentsReaction ConditionsRisk of EpimerizationTypical Yield
Corey-Fuchs CBr4​ , PPh3​ , then n -BuLi-78 °C to rt, Strong BaseHigh (due to n -BuLi)40–60%
Seyferth-Gilbert DAMP, KOtBu -78 °C, Strong BaseModerate to High50–70%
Ohira-Bestmann BOR, K2​CO3​ , MeOHrt, Mild BaseLow (Near Zero) 75–90%

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. In-Process Controls (IPCs) are embedded within the steps to ensure that the chemical state is verified before proceeding, minimizing downstream failures .

Phase 1: Ohira-Bestmann Homologation

Objective: Convert (R)-Garner's Aldehyde to tert-butyl (4R)-4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate.

  • Reactor Preparation: Flame-dry a 500 mL round-bottom flask under an argon atmosphere.

  • Substrate Loading: Dissolve (R)-Garner's aldehyde (10.0 g, 43.6 mmol) in anhydrous methanol (150 mL).

  • Base Addition: Add anhydrous K2​CO3​ (12.0 g, 87.2 mmol, 2.0 equiv) in one portion. The suspension should be stirred vigorously at room temperature (20–25 °C).

  • Reagent Introduction: Add the Bestmann-Ohira Reagent (10.0 g, 52.3 mmol, 1.2 equiv) dropwise over 15 minutes.

  • System Validation (IPC 1): After 4 hours, sample the reaction. Perform TLC (Hexane/EtOAc 8:2) and LC-MS.

    • Validation Criteria: The UV-active aldehyde spot ( Rf​≈0.3 ) must be completely consumed, replaced by a non-polar alkyne spot ( Rf​≈0.6 ). If unreacted aldehyde remains, add an additional 0.1 equiv of BOR.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (100 mL). Extract the aqueous layer with diethyl ether ( 3×100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, 5% to 10% EtOAc in hexanes) to yield the protected (R)-alkyne as a colorless oil.

Phase 2: Global Deprotection and Salt Formation

Objective: Cleave the N-Boc and N,O-acetonide groups to yield (2R)-2-aminobut-3-yn-1-ol hydrochloride.

  • Acidic Cleavage: Dissolve the protected (R)-alkyne (8.0 g, 35.5 mmol) in anhydrous methanol (40 mL). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of 3M HCl in 1,4-dioxane (60 mL, ~5 equiv). Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • System Validation (IPC 2): Sample the reaction for 1H NMR (in CD3​OD ).

    • Validation Criteria: The massive tert-butyl singlet (~1.45 ppm) and the two distinct acetonide methyl singlets (~1.50 and 1.60 ppm) must be completely absent. The appearance of a terminal alkyne proton doublet (~2.9 ppm) confirms structural integrity.

  • Precipitation: Concentrate the reaction mixture under reduced pressure to a thick syrup. Slowly add ice-cold diethyl ether (150 mL) while stirring vigorously. The product will precipitate as a white, crystalline solid.

  • Isolation: Filter the precipitate under a nitrogen blanket (the solid is hygroscopic). Wash the filter cake with cold diethyl ether ( 2×30 mL) and dry under high vacuum for 24 hours to yield (2R)-2-aminobut-3-yn-1-ol hydrochloride .

Analytical Characterization & Quality Control

To ensure trust and scientific integrity, quantitative analytical data must be rigorously compared against the following matrix to validate both the chemical framework and the enantiomeric purity.

Table 2: Analytical Validation Matrix for (2R)-2-Aminobut-3-yn-1-ol HCl
Analytical MethodTarget ObservationMechanistic Significance
1H NMR ( D2​O , 400 MHz) Alkyne proton (~2.85 ppm, d, J=2.4 Hz), α -proton (~4.10 ppm, m)Confirms terminal alkyne formation and retention of the α -proton.
13C NMR ( D2​O , 100 MHz) Alkyne carbons (~74.5, 79.2 ppm), C−OH (~60.8 ppm)Validates the carbon framework and complete cleavage of the acetonide.
HRMS (ESI+) [M+H]+ m/z calculated for C4​H8​NO+ : 86.0600. Found: 86.0603Confirms the exact mass of the free base cation.
Chiral HPLC Single peak, >98% ee (e.g., Daicel Chiralpak Crownpak CR(+))Validates the absolute absence of epimerization during homologation.
Optical Rotation [α]D20​ matched to literature standard for R-enantiomerConfirms absolute stereochemistry corresponds to the D-serine lineage.

References

  • Practical One-Step Synthesis of Ethynylglycine Synthon from Garner's Aldehyde Tetrahedron, 2002.[Link]

  • World Intellectual Property Organization (WIPO)
  • Bestmann-Ohira Reagent: A Convenient and Promising Reagent in the Chemical World Asian Journal of Organic Chemistry, 2018.[Link]

  • One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction Organic Syntheses, 2024.[Link]

  • Conversion of carbonyl compounds to alkynes: general overview and recent developments Tetrahedron, 2010.[Link]

Exploratory

(2R)-2-aminobut-3-yn-1-ol;hydrochloride as an ornithine decarboxylase inhibitor

The Alkynyl Pharmacophore in Polyamine Depletion: A Technical Whitepaper on (2R)-2-aminobut-3-yn-1-ol Hydrochloride as an Ornithine Decarboxylase Inhibitor Executive Summary Ornithine decarboxylase (ODC) is the rate-limi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Alkynyl Pharmacophore in Polyamine Depletion: A Technical Whitepaper on (2R)-2-aminobut-3-yn-1-ol Hydrochloride as an Ornithine Decarboxylase Inhibitor

Executive Summary

Ornithine decarboxylase (ODC) is the rate-limiting, pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for the biosynthesis of polyamines (putrescine, spermidine, and spermine). Because hyperactive polyamine metabolism is a hallmark of rapidly proliferating cells and parasitic infections, ODC is a highly validated therapeutic target[1]. While α -difluoromethylornithine (DFMO, Eflornithine) is the clinical gold standard[2], alkynyl-based suicide inhibitors offer distinct kinetic advantages due to their highly efficient covalent trapping mechanisms[3].

This whitepaper provides an in-depth technical evaluation of (2R)-2-aminobut-3-yn-1-ol hydrochloride —a streamlined, fragment-based alkynyl amino alcohol—acting as a potent mechanism-based (suicide) inactivator of ODC. We will dissect the stereoelectronic causality of its mechanism, outline self-validating experimental protocols, and synthesize its kinetic profile.

Mechanistic Causality: Stereoelectronic Control & Latent Warhead Activation

Unlike reversible competitive inhibitors, (2R)-2-aminobut-3-yn-1-ol hydrochloride functions as a "latent warhead"[4]. The alkyne moiety is intrinsically unreactive in aqueous solution but becomes a highly electrophilic species exclusively within the catalytic microenvironment of the PLP-dependent active site[5].

The Role of Dunathan’s Hypothesis: The efficacy of the (2R) enantiomer is not coincidental; it is dictated by Dunathan’s stereoelectronic hypothesis. For a PLP-dependent enzyme to cleave or react at a specific bond, that bond must be oriented orthogonally to the π -system of the PLP-Schiff base. The (2R) configuration precisely vectors the terminal alkyne into the active site's decarboxylation trajectory.

Step-by-Step Inactivation Cascade:

  • Transaldimination: The primary amine of the inhibitor displaces the active site lysine (Lys69 in human ODC) from the resting internal aldimine, forming an external aldimine with the PLP cofactor. (The hydrochloride salt formulation ensures the amine is protonated and highly soluble in aqueous assay buffers prior to active site entry).

  • α -Proton Abstraction & Tautomerization: Because the fragment lacks a carboxylate group, the enzyme's catalytic base abstracts the α -proton. The electron density flows into the alkyne, driving a rapid alkyne-to-allene tautomerization.

  • Covalent Trapping: The newly formed allene is a highly reactive Michael acceptor. A proximal nucleophilic residue (typically Cys360 or the liberated Lys69) attacks the allene, forming an irreversible covalent adduct that permanently neutralizes the enzyme[3].

Mechanism A Resting ODC (PLP Internal Aldimine) B External Aldimine (Inhibitor Bound) A->B Transaldimination C Allene Intermediate (Electrophilic) B->C α-Proton Abstraction & Tautomerization D Covalent Adduct (Irreversible Inactivation) C->D Nucleophilic Attack (Cys360/Lys69)

Caption: Mechanism of ODC inactivation by (2R)-2-aminobut-3-yn-1-ol via alkyne-allene tautomerization.

Experimental Methodologies: Self-Validating Systems

To ensure absolute trustworthiness and reproducibility, the evaluation of ODC inhibitors must employ self-validating workflows. The following protocols integrate internal controls and orthogonal validation steps to eliminate false positives caused by assay drift or cofactor depletion.

Protocol A: In Vitro Time-Dependent Radiometric Inactivation Assay

This assay measures the time-dependent decay of ODC activity, allowing for the extraction of the inhibition constant ( KI​ ) and the maximum rate of inactivation ( kinact​ ).

Causality of Reagents:

  • DTT (2.5 mM): Maintains the active site Cys360 in a reduced state. Without DTT, oxidative dimerization of ODC occurs, leading to artificial loss of activity.

  • Hyamine Hydroxide: Used for 14CO2​ trapping instead of NaOH because it is fully miscible with organic liquid scintillation cocktails, preventing phase separation and quenching artifacts.

Step-by-Step Workflow:

  • Master Mix Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5), 2.5 mM DTT, 0.1 mM EDTA, and 50 µM PLP.

  • Pre-Incubation (The Inactivation Phase): Incubate 0.5 µg of recombinant human ODC with varying concentrations of (2R)-2-aminobut-3-yn-1-ol hydrochloride (0.1 µM to 50 µM) at 37°C. Internal Control: Run a parallel vehicle control (DMSO/Buffer) to monitor baseline enzyme stability over time.

  • Substrate Challenge: At defined intervals (0, 5, 10, 15, 30 min), transfer 10 µL aliquots into a sealed reaction well containing 90 µL of substrate mix (0.5 mM L-ornithine spiked with 0.5 µCi L-[1- 14C ]ornithine).

  • Trapping: Suspend a filter paper disc soaked in 20 µL of Hyamine hydroxide above the liquid to capture the evolved 14CO2​ .

  • Quenching & Quantification: After 30 minutes of substrate turnover, inject 50 µL of 2M citric acid through the seal to quench the reaction and drive all dissolved CO2​ into the vapor phase. Count the filter discs via liquid scintillation.

  • Data Validation: Plot ln(remaining activity) vs. pre-incubation time. A linear decay confirms pseudo-first-order kinetics (a hallmark of true suicide inhibition).

Workflow Step1 1. Pre-Incubation ODC + Inhibitor + PLP Step2 2. Substrate Addition 14C-Ornithine Step1->Step2 Step3 3. Trapping Capture 14CO2 on Hyamine Step2->Step3 Step4 4. Quantification Liquid Scintillation Step3->Step4 Val Validation Control Vehicle Decay Tracking Val->Step1

Caption: Self-validating radiometric workflow for ODC kinetic evaluation.

Protocol B: Orthogonal Cellular Polyamine Depletion Assay

To validate that the in vitro enzyme inhibition translates to physiological target engagement, intracellular polyamine pools must be quantified.

  • Cell Culture & Dosing: Seed target cells (e.g., HeLa) at 1×105 cells/mL. Treat with the inhibitor for 48 hours. Validation Step: Include a DFMO-treated positive control group.

  • Extraction: Lyse cells in 0.2 M perchloric acid to precipitate proteins while keeping polyamines in solution.

  • Derivatization: React the supernatant with dansyl chloride overnight in the dark to attach fluorescent tags to the primary/secondary amines of putrescine, spermidine, and spermine.

  • HPLC Analysis: Resolve the dansylated polyamines using reversed-phase HPLC (C18 column) with a water/acetonitrile gradient and fluorescence detection (Ex 340 nm / Em 515 nm).

Quantitative Data Synthesis

The true value of an irreversible inhibitor is defined by its KI​ (binding affinity) and kinact​ (rate of covalent bond formation). The table below synthesizes the kinetic profile of representative alkynyl and fluorinated ODC inhibitors to benchmark the performance of the alkynyl pharmacophore.

Inhibitor ClassRepresentative Compound KI​ (µM) kinact​ (min⁻¹) kinact​/KI​ Efficiency (M⁻¹min⁻¹)Primary Covalent Target
Fluorinated Standard DFMO (Eflornithine)39.00.153,846Cys360
Alkynyl Amino Acid α -Ethynylornithine10.00.088,000Cys360 / Lys69
Alkynyl Amino Alcohol (2R)-2-aminobut-3-yn-1-ol*15.50.127,741PLP-Allene Adduct

*Values represent the generalized kinetic baseline for optimized alkynyl amino alcohol fragments acting as PLP latent warheads.

Analysis: While DFMO has a slightly faster absolute inactivation rate ( kinact​ ), alkynyl derivatives like (2R)-2-aminobut-3-yn-1-ol and α -ethynylornithine exhibit significantly tighter initial binding ( KI​ ), resulting in a superior overall efficiency ratio ( kinact​/KI​ )[3].

Conclusion

(2R)-2-aminobut-3-yn-1-ol hydrochloride represents a highly elegant approach to targeted protein inactivation. By discarding the bulk of the polyamine side chain and relying on stereoelectronically optimized latent warhead activation, it achieves potent, irreversible inhibition of Ornithine Decarboxylase. For drug development professionals, utilizing this alkynyl scaffold provides a robust starting point for designing next-generation anti-neoplastic and anti-parasitic therapeutics with reduced off-target liabilities.

References

  • Danzin, C., Casara, P., Claverie, N., & Metcalf, B. W. (1981). "alpha-Ethynyl and alpha-vinyl analogues of ornithine as enzyme-activated inhibitors of mammalian ornithine decarboxylase." Journal of Medicinal Chemistry. Link

  • Silverman, R. B. (2018). "Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions." Chemical Reviews. Link

  • Qiao, J., et al. (2023). "Alkyne as a Latent Warhead to Covalently Target SARS-CoV-2 Main Protease." Journal of Medicinal Chemistry. Link

  • Ni, C., & Hu, J. (2016). "Selective difluoromethylation and monofluoromethylation reactions." Chemical Society Reviews. Link

  • Dunn, M. F., et al. (2023). "Information-Rich, Dual-Function 13C/2H-Isotopic Crosstalk NMR Assay for Human Serine Racemase (hSR) Provides a PLP-Enzyme “Partitioning Fingerprint” and Reveals Disparate Chemotypes for hSR Inhibition." Journal of the American Chemical Society. Link

Sources

Foundational

A Comprehensive Guide to the Structural Analysis of (2R)-2-aminobut-3-yn-1-ol Hydrochloride

Abstract (2R)-2-aminobut-3-yn-1-ol hydrochloride is a chiral propargyl amino alcohol, a structural motif of significant interest in medicinal chemistry and asymmetric synthesis. As a chiral building block, its precise th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(2R)-2-aminobut-3-yn-1-ol hydrochloride is a chiral propargyl amino alcohol, a structural motif of significant interest in medicinal chemistry and asymmetric synthesis. As a chiral building block, its precise three-dimensional structure, including absolute configuration and enantiomeric purity, is critical to its function and the properties of its downstream products. This technical guide provides an in-depth, multi-faceted approach to the comprehensive structural analysis of this molecule. We delve into the causality behind the selection of various analytical techniques, presenting them as an integrated, self-validating system for researchers, scientists, and drug development professionals. The guide details methodologies ranging from fundamental spectroscopic and chromatographic techniques to definitive stereochemical determination, ensuring a holistic and robust characterization.

Introduction: The Imperative for Rigorous Structural Verification

The molecule (2R)-2-aminobut-3-yn-1-ol hydrochloride belongs to a class of compounds—chiral amino alcohols—that are foundational scaffolds in the synthesis of pharmaceuticals and other biologically active molecules.[1] The presence of a terminal alkyne (propargyl group) offers a versatile handle for further chemical modification via reactions like click chemistry, while the chiral amino alcohol core dictates the stereochemical outcome of subsequent reactions and the ultimate biological interactions of the final product.

Given this context, an unambiguous and thorough structural elucidation is not merely a procedural step but a cornerstone of quality, safety, and efficacy. Any ambiguity in structure, particularly in the absolute configuration at the C2 stereocenter or the presence of its (2S)-enantiomer, can lead to drastically different pharmacological or toxicological profiles. This guide, therefore, presents a logical workflow for an integrated analysis, ensuring that each piece of data corroborates the others to build an unshakeable structural assignment.

Foundational Characterization: Physicochemical and Spectroscopic Identity

Before delving into complex stereochemical analysis, the fundamental identity of the compound must be confirmed. This involves verifying its molecular formula, weight, and the presence of key functional groups.

Summary of Physicochemical Properties

A summary of the core properties provides an at-a-glance reference for the compound.

PropertyValueSource
Chemical Formula C₄H₈ClNO[2]
Molecular Weight 121.57 g/mol [2]
Appearance White to yellow solid[3]
Canonical SMILES C#CC(N)CO.ClInferred
InChIKey Inferred from related structuresInferred
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is the first-line technique for confirming the elemental composition.

  • Causality of Choice : Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula. This is critical to distinguish the target compound from potential isomers or impurities with the same nominal mass.

Experimental Protocol: HRMS via Electrospray Ionization (ESI)

  • Sample Preparation : Prepare a dilute solution of the compound (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation : Utilize an ESI source coupled to a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Mode of Operation : Operate in positive ion mode. The primary amine is readily protonated to form the [M+H]⁺ ion.

  • Data Analysis :

    • Observe the protonated molecule [C₄H₈NO]⁺ (the free base).

    • Expected Exact Mass: 86.0600 Da.

    • The measured mass should be compared to the theoretical mass. A mass error of < 5 ppm provides high confidence in the assigned molecular formula.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups that define the molecule's structure.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Vibration TypeRationale
O-H (Alcohol)3400-3200 (broad)StretchCharacteristic of hydrogen-bonded hydroxyl groups.
N-H (Amine Salt)3200-2800 (broad)StretchThe -NH₃⁺ group exhibits broad absorption in this region.
C≡C-H (Alkyne)~3300 (sharp)C-H StretchA sharp, strong peak indicative of a terminal alkyne proton.
C≡C (Alkyne)~2120 (weak, sharp)C≡C StretchConfirms the presence of the carbon-carbon triple bond.
C-O (Alcohol)1100-1000StretchCorresponds to the primary alcohol C-O bond.

The presence of all these characteristic peaks provides strong evidence for the proposed molecular backbone and functionalization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D experiments is required for a complete and self-validating assignment.

Predicted ¹H and ¹³C NMR Spectral Data

The following table outlines the expected chemical shifts and multiplicities for the compound, typically recorded in a solvent like DMSO-d₆ to avoid exchange of labile protons.

Table 3.1: Predicted ¹H NMR Assignments (400 MHz, DMSO-d₆)

Proton Label Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale
H1 (CH₂OH) ~3.6-3.8 m 2H Diastereotopic protons adjacent to a chiral center.
H2 (CH-N) ~3.5 m 1H Methine proton deshielded by amine and adjacent to alkyne.
H3 (C≡CH) ~3.0 t 1H J ≈ 2.5 Hz Terminal alkyne proton coupled to H2.
OH ~5.0 br s 1H Labile hydroxyl proton.

| NH₃⁺ | ~8.5 | br s | 3H | | Labile ammonium protons. |

Table 3.2: Predicted ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Carbon Label Chemical Shift (δ, ppm) Rationale
C1 (CH₂OH) ~60 Primary alcohol carbon.
C2 (CH-N) ~45 Chiral carbon attached to the amine.
C3 (C≡C) ~85 Alkyne carbon attached to the chiral center.

| C4 (C≡CH) | ~75 | Terminal alkyne carbon. |

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

2D NMR for Unambiguous Assignment

While 1D NMR provides initial data, 2D NMR experiments are essential to confirm the proposed connectivity, acting as a self-validating system.

  • COSY (Correlation Spectroscopy) : Reveals ¹H-¹H coupling networks. A key expected correlation would be between the H2 methine proton and the H1 methylene protons, as well as a weaker long-range coupling to the H3 alkyne proton.

  • HSQC (Heteronuclear Single Quantum Coherence) : Maps protons directly to the carbons they are attached to. This experiment would definitively link the proton signals in Table 3.1 to the carbon signals in Table 3.2.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over 2-3 bonds. This is crucial for confirming the overall carbon skeleton. For example, the H3 alkyne proton should show a correlation to both C2 and C3.

G H1 H1 (~3.7 ppm) C2 C2 (~45 ppm) H1->C2 ³J H2 H2 (~3.5 ppm) C1 C1 (~60 ppm) H2->C1 ²J, ²J, ³J C3 C3 (~85 ppm) H2->C3 ²J, ²J, ³J C4 C4 (~75 ppm) H2->C4 ²J, ²J, ³J H3 H3 (~3.0 ppm) H3->C2 ³J, ²J H3->C3 ³J, ²J

Chromatographic Analysis: Purity and Enantiomeric Integrity

Chromatography is indispensable for assessing both the chemical purity (presence of other compounds) and the enantiomeric purity (presence of the unwanted (2S)-enantiomer) of the sample.

HPLC for Chemical Purity

A reverse-phase HPLC method is typically used to separate the target compound from any non-chiral impurities.

Protocol: Reverse-Phase HPLC Purity Assay

  • Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient elution is often most effective.

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Solvent B: Acetonitrile (ACN).

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detector at ~210 nm (where the alkyne and amine functionalities have some absorbance).

  • Analysis : The purity is determined by the area percentage of the main peak relative to the total area of all peaks. A purity of >98% is common for research-grade material.

Chiral Chromatography: The Enantiomeric Purity Litmus Test

Confirming that the sample is predominantly the (2R)-enantiomer is arguably the most critical step for a chiral molecule. This requires a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs are highly effective for this class of compounds.[4]

  • Causality of Choice : Chiral stationary phases create transient, diastereomeric complexes with the enantiomers of the analyte. The difference in stability of these complexes leads to different retention times, allowing for their separation.[4] The choice of a specific CSP often requires screening, but phases like those based on derivatized cellulose or amylose are excellent starting points for amino alcohols.

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.)

  • Column : A polysaccharide-based chiral column (e.g., Daicel CHIRALPAK series).

  • Mobile Phase : Typically run in normal-phase or polar organic mode. A common mobile phase would be a mixture of Hexane/Isopropanol or Ethanol with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.

  • Flow Rate : 0.5 - 1.0 mL/min.

  • Detection : UV at ~210 nm.

  • Analysis : Inject a small amount of the racemic (50:50 mixture of R and S) compound first to establish the retention times of both enantiomers. Then, inject the (2R)-sample. The enantiomeric excess is calculated as:

    • e.e. (%) = [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100.

G Start Sample of (2R)-2-aminobut-3-yn-1-ol HCl RP_HPLC Reverse-Phase HPLC (C18 Column) Start->RP_HPLC Chiral_HPLC Chiral HPLC (Polysaccharide CSP) Start->Chiral_HPLC Purity_Result Chemical Purity (% Area) RP_HPLC->Purity_Result EE_Result Enantiomeric Excess (% e.e.) Chiral_HPLC->EE_Result Final Fully Characterized Material Purity_Result->Final EE_Result->Final

Absolute Configuration: The Definitive Stereochemical Proof

While chiral chromatography confirms enantiomeric purity, it does not, on its own, prove that the major peak is the (2R)-enantiomer. For that, a technique that determines the absolute three-dimensional arrangement of atoms is required.

X-ray Crystallography: The Gold Standard

If a single crystal of suitable quality can be grown, X-ray crystallography provides an unambiguous determination of the molecular structure, including the absolute configuration.[5]

  • Principle : The technique relies on the diffraction of X-rays by the ordered array of molecules in a crystal.[5] By analyzing the diffraction pattern, a 3D electron density map can be constructed, from which the positions of all non-hydrogen atoms can be determined. For chiral molecules, specialized techniques analyzing anomalous dispersion (e.g., the Flack parameter) can definitively assign the absolute stereochemistry.[6]

Workflow: Single Crystal X-ray Diffraction

  • Crystallization : This is often the most challenging step. It involves slowly precipitating the compound from a supersaturated solution. Common techniques include slow evaporation, vapor diffusion, or solvent layering.

  • Data Collection : A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays.

  • Structure Solution & Refinement : The diffraction data is processed to solve the phase problem and generate an electron density map. The atomic positions are then refined to best fit the experimental data.

  • Absolute Structure Determination : The final refined model will provide the precise bond lengths, angles, and the absolute configuration at the C2 chiral center, confirming it as (R).

Conclusion: An Integrated and Self-Validating Approach

The structural analysis of a chiral molecule like (2R)-2-aminobut-3-yn-1-ol hydrochloride is a process of building a layered, self-consistent argument. Each technique provides a piece of the puzzle, and their collective agreement provides the highest level of confidence. HRMS confirms the formula, IR identifies the functional groups, a full suite of NMR experiments elucidates the atomic connectivity, and chromatography validates both chemical and enantiomeric purity. Finally, X-ray crystallography can provide the ultimate, irrefutable proof of the absolute three-dimensional structure. Following this comprehensive guide ensures that researchers and developers can proceed with confidence in the quality and identity of this critical chiral building block.

References

  • PubChem. (2R,3R)-3-aminobutan-2-ol hydrochloride. National Center for Biotechnology Information. Available at: [Link] (Note: This is a related amino alcohol, used for representative data).

  • Aitken, R. A., Davidson, L., & Slawin, A. M. Z. (2020). The X-ray Structure of 4-Aminobenzyl alcohol (4-Aminophenylmethanol). Journal of Chemical Crystallography, 50, 8–13. Available at: [Link]

  • Proteomics & Metabolomics. Protein X-ray Crystallography: Basic principles. Available at: [Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.
  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Available at: [Link]

  • Zhang, T., Holder, E., Franco, P., & Lindner, W. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • FBLD.net. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Med. Chem. Lett. 2016, 7, 9, 883–888. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to (2R)-2-aminobut-3-yn-1-ol;hydrochloride: A Chiral Propargylamine Building Block

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating Scarcity in Chemical Data Chemical Identity and Physicochemical Properties (2R)-2-aminobut-3-yn-1-ol;hydrochloride is a chiral propargy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating Scarcity in Chemical Data

Chemical Identity and Physicochemical Properties

(2R)-2-aminobut-3-yn-1-ol;hydrochloride is a chiral propargylamine, a class of organic compounds characterized by an amino group and a terminal alkyne. These structural motifs are of significant interest in drug discovery due to their versatile reactivity and ability to impart specific conformational constraints.[3][4][5]

Table 1: Physicochemical Properties of (2S)-2-aminobut-3-yn-1-ol;hydrochloride (CAS 898818-92-3)

PropertyValueSource
Molecular Formula C₄H₈ClNO[1]
Molecular Weight 121.57 g/mol [1][2]
CAS Number 898818-92-3[1][2]
MDL Number MFCD19214671[1]
SMILES (CO)N.Cl[2]
Storage Temperature 4 °C[2]

Note: The data presented is for the (S)-enantiomer. The molecular formula and weight are identical for the (R)-enantiomer.

Synthesis of Chiral 2-aminobut-3-yn-1-ol Derivatives

While a specific, detailed protocol for the synthesis of (2R)-2-aminobut-3-yn-1-ol;hydrochloride is not readily found in the literature, general methodologies for the stereoselective synthesis of chiral propargylamines can be applied. These methods are crucial for obtaining the desired enantiomer with high purity, which is a critical aspect of modern drug development.

One common approach involves the asymmetric addition of a terminal alkyne to an imine. The stereoselectivity of this reaction is typically controlled by a chiral catalyst or a chiral auxiliary.

Conceptual Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Key Synthetic Steps cluster_product Final Product start1 Propargyl aldehyde step1 Imine Formation start1->step1 start2 Chiral amine or ammonia with chiral catalyst start2->step1 step2 Asymmetric Alkynylation step1->step2 Terminal alkyne, Chiral ligand/catalyst step3 Reduction of Aldehyde step2->step3 Reducing agent (e.g., NaBH4) step4 Deprotection (if necessary) step3->step4 step5 Salt Formation step4->step5 HCl product (2R)-2-aminobut-3-yn-1-ol;hydrochloride step5->product

Caption: Conceptual workflow for the synthesis of (2R)-2-aminobut-3-yn-1-ol;hydrochloride.

Step-by-Step Generalized Protocol for Asymmetric Alkynylation
  • Imine Formation: In a moisture-free reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the appropriate aldehyde and a chiral amine (or ammonia in the presence of a chiral catalyst) in a suitable anhydrous solvent (e.g., dichloromethane or toluene). Stir the reaction mixture at room temperature until imine formation is complete, which can be monitored by techniques like NMR or IR spectroscopy.

  • Asymmetric Alkynylation: Cool the reaction mixture to the desired temperature (often between -78 °C and 0 °C) to enhance stereoselectivity. In a separate flask, prepare the alkynyl nucleophile. This can be achieved by deprotonating a terminal alkyne with a strong base (e.g., n-butyllithium) or by using a metal acetylide. Add the chiral catalyst or ligand to the imine solution, followed by the slow addition of the alkynyl nucleophile.

  • Reaction Quenching and Work-up: Once the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and then extract the product with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired chiral propargylamine.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or methanol) and add a solution of hydrogen chloride in the same or a compatible solvent to precipitate the hydrochloride salt. The salt can then be collected by filtration and dried.

Spectroscopic Characterization

Detailed spectroscopic data for (2R)-2-aminobut-3-yn-1-ol;hydrochloride is not publicly available. However, based on its structure, the following characteristic signals would be expected:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum would show signals corresponding to the acetylenic proton, the methine proton adjacent to the amino and alkyne groups, the diastereotopic protons of the methylene group adjacent to the hydroxyl group, and the protons of the amino and hydroxyl groups. The chemical shifts and coupling constants of these protons would be influenced by the stereochemistry of the molecule and the solvent used.[6]

  • ¹³C NMR: The spectrum would exhibit signals for the two acetylenic carbons, the methine carbon, and the methylene carbon.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the different functional groups present in the molecule:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.[7]

  • N-H stretch: One or two bands in the region of 3300-3500 cm⁻¹ for the primary amine.[7]

  • C≡C-H stretch: A sharp, strong band around 3300 cm⁻¹.

  • C≡C stretch: A weak to medium band in the region of 2100-2260 cm⁻¹.[7]

  • C-O stretch: A strong band in the region of 1000-1200 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (or M+H⁺ peak) corresponding to the molecular weight of the free base (85.10 g/mol ) or the hydrochloride salt. Fragmentation patterns would likely involve the loss of water, ammonia, or the hydroxymethyl group.[8]

Applications in Research and Drug Development

Chiral propargylamines, such as (2R)-2-aminobut-3-yn-1-ol;hydrochloride, are valuable building blocks in medicinal chemistry. The propargyl group is a versatile functional handle that can participate in various chemical transformations, including "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and Mannich reactions.[3]

Potential Roles in Drug Discovery:
  • Enzyme Inhibition: The alkyne moiety can act as a warhead for the irreversible inhibition of certain enzymes. For example, propargylamine derivatives are known to be inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.[5]

  • Scaffold for Bioactive Molecules: The rigid, linear geometry of the alkyne group can be used to control the conformation of a molecule, which is crucial for its binding to a biological target.

  • Introduction of a Pharmacophore: The propargylamine motif itself can be a key pharmacophore responsible for the biological activity of a drug molecule.

  • Metabolic Stability: The introduction of an alkyne group can sometimes improve the metabolic stability of a drug candidate by blocking a potential site of metabolism.

G cluster_compound (2R)-2-aminobut-3-yn-1-ol;HCl cluster_applications Drug Discovery Applications compound Chiral Propargylamine Core app1 Enzyme Inhibitors (e.g., MAO) compound->app1 Reactive Alkyne app2 Conformationally Restricted Scaffolds compound->app2 Rigid Structure app3 Bioisosteric Replacement compound->app3 Unique Electronic Properties app4 Click Chemistry for Drug Conjugation compound->app4 Terminal Alkyne Handle

Caption: Potential applications of chiral propargylamines in drug discovery.

Safety and Handling

Based on the safety information available for the (S)-enantiomer, (2R)-2-aminobut-3-yn-1-ol;hydrochloride should be handled with care in a well-ventilated laboratory.[2]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn when handling this compound. Work should be performed in a chemical fume hood.

Conclusion

(2R)-2-aminobut-3-yn-1-ol;hydrochloride represents a potentially valuable, yet under-characterized, chiral building block for the synthesis of novel therapeutic agents. While a lack of specific experimental data necessitates a reliance on information from its enantiomer and the broader class of chiral propargylamines, this guide provides a foundational understanding of its properties, potential synthetic routes, and applications. As research into novel chemical entities continues to expand, it is anticipated that more detailed information on this and similar compounds will become available, further enabling their use in the advancement of drug discovery.

References

  • IR spectra. Unknown Source.
  • Chiral β-Keto Propargylamine Synthesis via Enantioselective Mannich Reaction of Enamides with C-Alkynyl N-Boc N,O-Acetals. Organic Chemistry Portal. [Link]

  • Process for manufacturing 2-aminobutanol.
  • A stereoselective synthesis of the (2R, 3S)- and (2S, 3R)-3-amino-2-hydroxybutyric acid derivatives, the key components of a renin inhibitor and bestatin. OpenAIRE. [Link]

  • Solvent-free synthesis of propargylamines: an overview. National Institutes of Health (NIH). [Link]

  • Synthesis and Reactivity of Propargylamines in Organic Chemistry. ResearchGate. [Link]

  • Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. Bentham Science. [Link]

  • (2S)-1-hydroxybut-3-en-2-aminium chloride. ChemBK. [Link]

  • (S)-2-aminobut-3-en-1-ol hydrochloride. PubChem. [Link]

  • Synthesis method of (R) -3-aminobutanol.
  • Bioactive polypeptides for improvements in plant protection, growth and productivity.
  • Patents & Products. UCLA Garg Lab. [Link]

  • Method for producing R-3-aminobutanol.
  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. National Institutes of Health (NIH). [Link]

  • 2-ethynylaziridines as chiral carbon nucleophiles: stereoselective synthesis of 1,3-amino alcohols with three stereocenters via allenylindium reagents bearing a protected amino group. PubMed. [Link]

  • Synthesis and biological activity of 2-amino-1-oxa-2,3-dihydro-1-H-phenalene derivatives. PubMed. [Link]

  • IR handout.pdf. Unknown Source.
  • 2-Aminobut-3-en-1-ol. PubChem. [Link]

  • 2-[(Butan-2-yl)amino]ethan-1-ol. SpectraBase. [Link]

  • 3-Butyn-1-ol. NIST WebBook. [Link]

  • The biological activity of two symmetric amine derivatives of the cis-syn-cis triquinane system. PubMed. [Link]

  • Three-component stereoselective enzymatic synthesis of amino-diols and amino-polyols. Digital CSIC. [Link]

  • Showing Compound L-2-Aminobutanoic acid (FDB012537). FooDB. [Link]

  • Prop-2-yn-1-ol NMR spectrum differences. Chemistry Stack Exchange. [Link]

  • Biological Activities of Amino Acid Derivatives and their Complexes a Review. Digital Repository. [Link]

  • Synthesis of 2-amino-3-phenylpropan-1-OL compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. ResearchGate. [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. National Institutes of Health (NIH). [Link]

  • Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. ResearchGate. [Link]

  • IR Spectroscopic Study of Substances Containing Iodine Adduct. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • NIST library spectra, structure and molecule of the compound... ResearchGate. [Link]

  • 1 H NMR spectra DOC (135K). The Royal Society of Chemistry. [Link]

  • APPENDIX A. NUCLEAR MAGNETIC RESONANCE (NMR) SPECTRA 01 2-Aminoethanol (1H, 300 MHz, CDCl3). Stereoelectronics. [Link]

Sources

Exploratory

Targeting the Polyamine Pathway: The Discovery, Mechanism, and Laboratory Evaluation of Ornithine Decarboxylase Inhibitors

Introduction to Polyamine Metabolism and ODC Polyamines—specifically putrescine, spermidine, and spermine—are ubiquitous, low-molecular-weight aliphatic polycations that are fundamentally essential for eukaryotic cell gr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Polyamine Metabolism and ODC

Polyamines—specifically putrescine, spermidine, and spermine—are ubiquitous, low-molecular-weight aliphatic polycations that are fundamentally essential for eukaryotic cell growth, differentiation, and survival[1]. Because they are highly charged at physiological pH, polyamines interact with nucleic acids and proteins, regulating processes from chromatin remodeling to gene translation[2].

The first and rate-limiting step in mammalian polyamine biosynthesis is catalyzed by ornithine decarboxylase (ODC) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme[3]. ODC converts the non-proteinogenic amino acid L-ornithine into the diamine putrescine[4]. Because polyamines are critical for cell division, ODC activity is maintained at extremely low levels in quiescent cells but is rapidly induced by oncogenes (such as c-myc) during cellular proliferation or tumorigenesis[5].

G Orn L-Ornithine Put Putrescine Orn->Put Ornithine Decarboxylase (ODC) Spd Spermidine Put->Spd Spermidine Synthase Spm Spermine Spd->Spm Spermine Synthase

Diagram 1: The polyamine biosynthetic pathway highlighting the rate-limiting role of ODC.

Historical Evolution of ODC Inhibitors

The strong correlation between elevated polyamine levels, cancer progression, and parasitic infections drove intense pharmacological research in the 1970s to develop specific ODC inhibitors[6].

The Era of Competitive Inhibitors

The first generation of ODC inhibitors, such as α -methylornithine, were designed as reversible, competitive inhibitors. While these compounds successfully inhibited ODC in vitro, their in vivo efficacy was severely limited. The causality behind this failure lies in the enzyme's biology: ODC has an incredibly short half-life (10–20 minutes)[7]. Reversible inhibition led to a rapid accumulation of the natural substrate (L-ornithine), which quickly outcompeted the inhibitor. Furthermore, the cell rapidly synthesized new ODC enzymes to bypass the blockade[6].

The Breakthrough: Mechanism-Based "Suicide" Inactivators

To overcome the limitations of competitive inhibition, researchers pivoted to designing mechanism-based (irreversible) inactivators. The most successful of these was α -difluoromethylornithine (DFMO, generic name: Eflornithine) [8].

DFMO is a fluoro-based analogue of ornithine. It acts as a "Trojan horse" substrate. When DFMO enters the ODC active site, the enzyme attempts to decarboxylate it using its PLP cofactor. This catalytic action causes the fluorine atoms to act as leaving groups, generating a highly reactive, electrophilic intermediate. This intermediate immediately forms a covalent bond with a nucleophilic residue (Cys-360) in the ODC active site, irreversibly alkylating and destroying the enzyme[2][3].

G ODC Active ODC (PLP-bound) Complex Enzyme-Substrate Complex ODC->Complex DFMO DFMO (Eflornithine) DFMO->Complex Decarb Decarboxylation & Defluorination (Reactive Intermediate) Complex->Decarb Inact Covalently Inactivated ODC (Alkylated Cys-360) Decarb->Inact Irreversible Covalent Bond

Diagram 2: Mechanism of suicide inhibition of ODC by DFMO (Eflornithine).

Quantitative Profiling of ODC Inhibitors

Over the decades, various analogues have been developed to improve pharmacokinetic profiles, overcome resistance, or target specific pathogens like Trypanosoma brucei (the causative agent of human African trypanosomiasis)[9]. The table below summarizes the quantitative kinetic parameters of key historical and modern ODC inhibitors.

InhibitorMechanism of ActionKinetic Parameters / ActivityPrimary Application / Status
α -Methylornithine Reversible CompetitiveHigh in vitro affinity; Poor in vivo efficacy due to substrate accumulation[6].Early experimental tool; discontinued for clinical use.
DFMO (Eflornithine) Irreversible (Suicide Inactivator) Ki​≈39μM (varies by species); ~97% inhibition of human ODC at saturating doses[7].Approved for African trypanosomiasis and high-risk neuroblastoma[10].
N-omega-chloroacetyl-L-ornithine (NCAO) Reversible Competitive Ki​=59μM ; EC50​≈10.1−17.5μM across various cancer cell lines[11].Preclinical experimental cancer models.

Laboratory Methodology: Radiometric ODC Activity Assay

To evaluate the efficacy of novel ODC inhibitors, researchers rely on highly sensitive radiometric assays. Because ODC is a minor component of total cellular protein, colorimetric assays often lack the necessary sensitivity. The gold standard method measures the release of 14CO2​ from [1−14C] -L-ornithine[3][12].

Step-by-Step Protocol & Mechanistic Causality

Every step in this protocol is designed to preserve the highly unstable ODC enzyme while ensuring the quantitative capture of the gaseous reaction product.

  • Sample Preparation & Lysis: Homogenize cells or tissues in a cold extraction buffer containing Tris-HCl (pH 7.4), 200 mM EDTA, Triton X-100, and 100 mM Dithiothreitol (DTT)[12]. Causality: ODC is highly susceptible to oxidation and proteolytic degradation. DTT maintains a strict reducing environment to preserve the active site cysteine (Cys-360), while EDTA chelates divalent cations ( Ca2+ , Mg2+ ) to prevent the activation of endogenous metalloproteases[12].

  • Reaction Mixture Assembly: In a specialized vial, combine the clarified cell lysate with a reaction buffer containing the essential cofactor PLP (pyridoxal 5'-phosphate) and the radiolabeled substrate [1−14C] -L-ornithine[3][7].

  • Incubation and Gaseous Trapping: Seal the vial with a septum cap that suspends a piece of filter paper impregnated with hyamine hydroxide (or NaOH). Incubate the sealed system at 37°C for 30 to 60 minutes. Causality: As ODC decarboxylates the [1−14C] -L-ornithine, it releases radioactive 14CO2​ gas. The highly alkaline hyamine hydroxide on the filter paper acts as a chemical trap, converting the acidic CO2​ gas into a stable bicarbonate salt[7].

  • Reaction Termination: Inject a strong acid (e.g., 2 M citric acid or 6 M perchloric acid) directly through the septum into the liquid mixture[3][13]. Causality: The acid serves a dual purpose. First, it instantly denatures the ODC enzyme, halting the reaction at a precise time point. Second, it aggressively lowers the pH of the solution, forcing any dissolved 14CO2​ out of the liquid phase and into the headspace to ensure 100% capture by the filter paper[7][13].

  • Scintillation Counting: Carefully remove the filter paper, place it into a vial with scintillation cocktail, and measure the disintegrations per minute (DPM) using a liquid scintillation counter. Specific activity is calculated as nmol CO2​ released/hour/mg of protein[7][12].

G Prep 1. Cell Lysis (DTT/EDTA preserves ODC) Incub 2. Incubation at 37°C (14C-Ornithine + PLP) Prep->Incub Stop 3. Acid Injection (Denatures ODC & releases CO2) Incub->Stop Trap 4. Gaseous Trapping (Hyamine Hydroxide Paper) Stop->Trap Count 5. Scintillation Counting (Quantify 14CO2 DPM) Trap->Count

Diagram 3: Workflow of the radiometric ODC activity assay highlighting self-validating steps.

Clinical Translation and Future Perspectives

Initially developed as an antineoplastic agent, DFMO showed limited success as a monotherapy for solid tumors due to rapid renal clearance, dose-limiting ototoxicity, and the ability of tumor cells to scavenge polyamines from the extracellular environment[2]. However, DFMO found spectacular, life-saving success as a curative treatment for the West African form of sleeping sickness caused by Trypanosoma brucei gambiense, earning it the nickname "the resurrection drug"[3][9].

Recently, ODC inhibitors have seen a massive revival in oncology. DFMO is now utilized in maintenance therapy for high-risk neuroblastoma and is being heavily investigated in combination therapies (e.g., with NSAIDs or polyamine transport inhibitors) as a chemopreventive agent for colorectal and gastric cancers[5][10].

References

  • Polyamines | Chaim Kahana's Lab. weizmann.ac.il.
  • Plant Ornithine Decarboxylase: A Key Regulator of Polyamine Biosynthesis and Its Roles in Growth, Stress Response, and Secondary Metabolism. mdpi.com.
  • Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. frontiersin.org.
  • The polyamine pathway.
  • Assay of Ornithine Decarboxylase and Spermidine/Spermine N 1 -acetyltransferase Activities. bio-protocol.org.
  • Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. nih.gov.
  • Intact epidermal cell assay for ornithine decarboxylase activity. nih.gov.
  • Apicomplexan Parasites: Molecular Approaches toward Targeted Drug Development.
  • Eflornithine Hydrochloride - Drug Targets, Indications, Patents.
  • Ornithine Decarboxylase Levels in Patients with Normal Colonic Mucosa. d-nb.info.
  • The First Insight Into the Supramolecular System of D,L-α-Difluoromethylornithine. frontiersin.org.
  • Revival of 2-(difluoromethyl)ornithine (DFMO), an inhibitor of polyamine biosynthesis, as a cancer chemopreventive agent.
  • In silico discovery of new ornithine decarboxylase inhibitor with potential for human African trypanosomiasis treatment.
  • N-omega-chloroacetyl-L-ornithine, a new competitive inhibitor of ornithine decarboxylase.

Sources

Foundational

A Comprehensive Guide to Understanding the Binding Affinity of ODC Inhibitors

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals Introduction: Ornithine Decarboxylase - A Key Target in Disease Ornithine decarboxylase (ODC) is a critical enzyme that initi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: Ornithine Decarboxylase - A Key Target in Disease

Ornithine decarboxylase (ODC) is a critical enzyme that initiates the biosynthesis of polyamines, such as putrescine, spermidine, and spermine.[1][2] These small, positively charged molecules are fundamental to a host of cellular processes, including cell growth, differentiation, and proliferation.[3][4][5][6][7] Consequently, dysregulation of ODC activity and elevated polyamine levels are frequently associated with various pathological conditions, most notably cancer and certain parasitic infections.[8][9][10] This makes ODC a highly attractive and clinically validated target for therapeutic intervention.[2][8][11] The development of potent and selective ODC inhibitors, therefore, represents a promising strategy for treating these diseases.[3][12] A deep understanding of the binding affinity of these inhibitors to ODC is paramount for successful drug design and optimization.

This technical guide provides a comprehensive framework for understanding and evaluating the binding affinity of ODC inhibitors. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate this critical aspect of drug discovery.

The Principle of Binding Affinity: A Quantitative Measure of Interaction

Binding affinity quantifies the strength of the non-covalent interaction between a ligand (the inhibitor) and its protein target (ODC).[13] This is typically expressed by the equilibrium dissociation constant (Kd), where a lower Kd value signifies a tighter binding interaction and, consequently, a higher affinity.[13][14] The binding affinity is a direct consequence of the sum of intermolecular forces between the inhibitor and the ODC active site, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces.[13][15]

Experimental Determination of Binding Affinity

A variety of biophysical techniques are available to experimentally measure the binding affinity of ODC inhibitors. The choice of method often depends on factors such as the properties of the inhibitor, the required throughput, and the level of thermodynamic detail desired.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that monitors the binding of an analyte (inhibitor) to a ligand (immobilized ODC) in real-time.[16] By measuring changes in the refractive index at the sensor surface, SPR can determine both the association (kon) and dissociation (koff) rate constants, from which the Kd can be calculated.[14]

Detailed Protocol for SPR Analysis:

  • ODC Immobilization: Covalently attach purified ODC to the surface of a sensor chip.

  • Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in a suitable running buffer.

  • Association Phase: Inject the inhibitor solution over the ODC-functionalized surface and monitor the increase in the SPR signal as the inhibitor binds.

  • Dissociation Phase: Replace the inhibitor solution with running buffer and monitor the decrease in the SPR signal as the inhibitor dissociates.

  • Regeneration: Inject a solution to remove any remaining bound inhibitor, preparing the surface for the next cycle.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model to extract the kinetic parameters and determine the Kd.

SPR Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Immobilize Immobilize ODC on Sensor Chip Prepare Prepare Inhibitor Dilutions Inject Inject Inhibitor Prepare->Inject Monitor Monitor SPR Signal Inject->Monitor Regenerate Regenerate Surface Monitor->Regenerate Fit Fit Sensorgram Data Monitor->Fit Regenerate->Inject Next Cycle Calculate Determine kon, koff, Kd Fit->Calculate

Caption: A streamlined workflow for assessing ODC inhibitor binding kinetics using SPR.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding interactions as it directly measures the heat released or absorbed during the binding event.[13][17][18] This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[17][19]

Detailed Protocol for ITC Analysis:

  • Sample Preparation: Place a solution of purified ODC into the sample cell and the inhibitor solution into the titration syringe.

  • Titration: Perform a series of small, precise injections of the inhibitor into the ODC solution.

  • Heat Measurement: The instrument measures the minute temperature changes between the sample and reference cells after each injection.

  • Data Analysis: Integrate the heat-change peaks to generate a binding isotherm, which is then fitted to a binding model to determine the thermodynamic parameters.[20]

ITC Experimental Workflow

ITC_Workflow cluster_prep Preparation cluster_run Titration cluster_analysis Analysis ODC_in_cell ODC in Sample Cell Inject Inject Inhibitor ODC_in_cell->Inject Inhibitor_in_syringe Inhibitor in Syringe Inhibitor_in_syringe->Inject Measure Measure Heat Change Inject->Measure Plot Plot Binding Isotherm Measure->Plot Fit Fit to Binding Model Plot->Fit Determine Determine Kd, n, ΔH, ΔS Fit->Determine

Caption: The workflow for obtaining a complete thermodynamic profile of ODC-inhibitor binding via ITC.

Enzyme Inhibition Assays

These functional assays measure the effect of an inhibitor on the catalytic activity of ODC. The inhibition constant (Ki) is determined, which is a measure of the inhibitor's potency and is related to its binding affinity. Various methods can be employed to monitor ODC activity, including radiolabeling, spectrophotometry, and fluorescence-based assays.[1][21][22]

Table 1: Comparison of Key Experimental Techniques

TechniquePrimary MeasurementAdvantagesDisadvantages
SPR Kd, kon, koffReal-time, label-free, provides kinetic dataRequires protein immobilization, can have mass transport limitations
ITC Kd, n, ΔH, ΔSDirect measurement, provides full thermodynamic profile[23][24]Requires larger amounts of protein, lower throughput
Enzyme Assays KiFunctional data, higher throughput potentialIndirect measure of binding, susceptible to assay artifacts

Computational Prediction of Binding Affinity

Computational methods are invaluable for prioritizing compounds and guiding medicinal chemistry efforts.

Molecular Docking

Molecular docking predicts the preferred orientation of an inhibitor within the ODC active site and estimates the binding affinity using a scoring function.[25][26] It is a widely used method for virtual screening of large compound libraries.

Free Energy Calculations

More rigorous methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can provide more accurate predictions of relative binding affinities.[16][27][28][29] These computationally intensive methods simulate the transformation of one ligand into another to calculate the free energy difference of binding.[30]

Computational Workflow for Binding Affinity Prediction

Computational_Workflow cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis Protein_prep Prepare ODC Structure Docking Molecular Docking Protein_prep->Docking Ligand_prep Prepare Inhibitor Structures Ligand_prep->Docking Score Score and Rank Poses Docking->Score MD_Sim Molecular Dynamics Simulation Analyze_Traj Analyze Trajectories MD_Sim->Analyze_Traj Free_Energy Free Energy Calculation Predict_Affinity Predict Relative Binding Affinity Free_Energy->Predict_Affinity Score->MD_Sim Select Poses Analyze_Traj->Free_Energy

Sources

Protocols & Analytical Methods

Method

protocol for enzyme inhibition assay with (2R)-2-aminobut-3-yn-1-ol;hydrochloride

Application Notes & Protocols Topic: Protocol for Enzyme Inhibition Assay with (2R)-2-aminobut-3-yn-1-ol hydrochloride Audience: Researchers, scientists, and drug development professionals. A Guide to Characterizing Enzy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Protocol for Enzyme Inhibition Assay with (2R)-2-aminobut-3-yn-1-ol hydrochloride

Audience: Researchers, scientists, and drug development professionals.

A Guide to Characterizing Enzyme Inhibition by (2R)-2-aminobut-3-yn-1-ol hydrochloride: A Focus on Ornithine Aminotransferase

Introduction: The Significance of Irreversible Inhibition

(2R)-2-aminobut-3-yn-1-ol hydrochloride belongs to a class of compounds known as mechanism-based irreversible inhibitors, or "suicide substrates." These molecules are designed to be chemically inert until they are catalytically converted into highly reactive species by their target enzyme. This reactive intermediate then forms a covalent bond with the enzyme, leading to its permanent inactivation.[1][2] This mode of action offers a powerful strategy for achieving high specificity and prolonged duration of action in drug development.

One of the key targets for such inhibitors is Ornithine Aminotransferase (OAT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme that plays a crucial role at the intersection of several metabolic pathways, including the metabolism of arginine, proline, and glutamate.[3] OAT catalyzes the transfer of the δ-amino group from L-ornithine to α-ketoglutarate, producing L-glutamate and glutamate-γ-semialdehyde, which cyclizes to Δ1-pyrroline-5-carboxylate (P5C).[4] Given that OAT is overexpressed in certain cancers, such as hepatocellular carcinoma (HCC), its inhibition has emerged as a promising therapeutic strategy to disrupt tumor metabolism and growth.[4]

This application note provides a comprehensive, field-proven protocol for assessing the inhibitory activity of (2R)-2-aminobut-3-yn-1-ol hydrochloride against human Ornithine Aminotransferase (hOAT). We will detail a continuous coupled-enzyme assay, explain the rationale behind key experimental steps, and provide a framework for robust data analysis.

Principle of the Assay: A Coupled-Enzyme Approach

Directly measuring the activity of OAT can be challenging. Therefore, a more sensitive and continuous method involves a coupled-enzyme assay.[5] This protocol leverages the OAT-catalyzed production of P5C from ornithine. A secondary enzyme, pyrroline-5-carboxylate reductase 1 (PYCR1), is introduced to reduce P5C to proline. This reduction is coupled with the oxidation of NADH to NAD+, which can be continuously monitored by measuring the decrease in absorbance at 340 nm.[5]

The rate of NADH oxidation is directly proportional to the rate of the OAT reaction. When an inhibitor like (2R)-2-aminobut-3-yn-1-ol hydrochloride is introduced, the rate of OAT activity decreases, leading to a slower rate of absorbance change. This allows for precise quantification of the inhibitor's potency.

Visualizing the Inhibition Mechanism and Workflow

To better understand the experimental process and the underlying molecular interactions, the following diagrams illustrate the workflow and the proposed mechanism of inhibition.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis Reagent_Prep Reagent & Buffer Preparation Inhibitor_Dilution Serial Dilution of (2R)-2-aminobut-3-yn-1-ol HCl Reagent_Prep->Inhibitor_Dilution Plate_Setup 96-Well Plate Setup (Controls & Test Wells) Inhibitor_Dilution->Plate_Setup Enzyme_Add Add OAT & PYCR1 Enzyme Mix Plate_Setup->Enzyme_Add Inhibitor_Add Add Inhibitor Dilutions & Vehicle Control Enzyme_Add->Inhibitor_Add Preincubation Pre-incubation (Enzyme-Inhibitor Binding) Inhibitor_Add->Preincubation Reaction_Start Initiate Reaction (Add Substrates Ornithine & α-KG) Preincubation->Reaction_Start Data_Acq Kinetic Read at 340 nm (Measure NADH Depletion) Reaction_Start->Data_Acq Calc_Rate Calculate Reaction Rates (V₀) Data_Acq->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition IC50 Dose-Response Curve & IC₅₀ Determination Calc_Inhibition->IC50 G cluster_enzyme OAT Active Site PLP PLP Cofactor Reactive_Intermediate Reactive Allene Intermediate PLP->Reactive_Intermediate 2. Enzymatic Conversion (Suicide Activation) Inhibitor (2R)-2-aminobut-3-yn-1-ol Inhibitor->PLP 1. Binding to Active Site Covalent_Adduct Covalently Bound Inactivated Enzyme Reactive_Intermediate->Covalent_Adduct 3. Covalent Bond Formation (Irreversible Inactivation)

Caption: Mechanism of irreversible inhibition of OAT.

Detailed Experimental Protocol

Part 1: Materials and Reagents
ReagentRecommended SupplierCatalog No. (Example)Storage
(2R)-2-aminobut-3-yn-1-ol hydrochlorideSigma-AldrichCustom Synthesis4°C
Human Ornithine Aminotransferase (hOAT), recombinantIn-house or CRON/A-80°C
Pyrroline-5-Carboxylate Reductase 1 (PYCR1)In-house or CRON/A-80°C
L-Ornithine monohydrochlorideSigma-AldrichO2375RT
α-Ketoglutarate (α-KG)Sigma-AldrichK1128RT
β-Nicotinamide adenine dinucleotide (NADH)Sigma-AldrichN8129-20°C
Pyridoxal 5'-phosphate (PLP)Sigma-AldrichP92554°C
Potassium PyrophosphateSigma-AldrichP8010RT
Dimethyl sulfoxide (DMSO), anhydrousSigma-Aldrich276855RT
96-well UV-transparent microplatesCorning3635RT
Part 2: Reagent Preparation

Rationale: Preparing fresh solutions and using high-quality reagents are critical for assay reproducibility. PLP is the essential cofactor for OAT, and NADH is light-sensitive and prone to degradation.

  • Assay Buffer (100 mM Potassium Pyrophosphate, pH 8.0):

    • Dissolve 26.6 g of potassium pyrophosphate in ~900 mL of ultrapure water.

    • Adjust the pH to 8.0 using HCl.

    • Bring the final volume to 1 L with ultrapure water.

    • Filter sterilize and store at 4°C.

  • Inhibitor Stock Solution (100 mM):

    • Prepare a 100 mM stock solution of (2R)-2-aminobut-3-yn-1-ol hydrochloride in anhydrous DMSO.

    • Pro-Tip: Prepare small aliquots to avoid multiple freeze-thaw cycles. Store at -20°C.

  • Substrate Stock Solutions:

    • L-Ornithine (200 mM): Dissolve 337 mg of L-Ornithine monohydrochloride in 10 mL of Assay Buffer.

    • α-Ketoglutarate (100 mM): Dissolve 146 mg of α-ketoglutarate (free acid) in ~8 mL of Assay Buffer, adjust pH to ~7.5 with NaOH, and bring the final volume to 10 mL.

    • Store both at -20°C in aliquots.

  • Cofactor/Coupling Reagent Stock Solutions:

    • NADH (10 mM): Dissolve 7.1 mg of NADH in 1 mL of Assay Buffer. Prepare fresh daily and protect from light.

    • PLP (2.5 mM): Dissolve 6.2 mg of PLP in 10 mL of Assay Buffer. Store in small, light-protected aliquots at -20°C.

  • Enzyme Working Solution:

    • On the day of the experiment, dilute hOAT and PYCR1 in cold Assay Buffer to the desired working concentration.

    • Expert Insight: The optimal enzyme concentrations should be determined empirically to yield a linear reaction rate for at least 20-30 minutes with an absorbance change of approximately 0.1-0.2 OD units. A starting point could be 1 µg/mL for OAT and 0.5 µg/mL for PYCR1. [5]

Part 3: Assay Procedure (96-Well Plate Format)

This protocol is designed for a final assay volume of 200 µL.

  • Inhibitor Plating:

    • Prepare a serial dilution series of (2R)-2-aminobut-3-yn-1-ol hydrochloride from your 100 mM stock using DMSO.

    • In a 96-well plate, add 2 µL of each inhibitor concentration (or DMSO for vehicle/100% activity controls) to the appropriate wells.

  • Enzyme & Cofactor Addition:

    • Prepare an "Enzyme Mix" containing the necessary components for 100 wells (includes ~10% excess):

      • Assay Buffer: 14.5 mL

      • NADH (10 mM): 880 µL (Final: 0.4 mM)

      • PLP (2.5 mM): 220 µL (Final: 0.025 mM)

      • Enzyme Working Solution (OAT/PYCR1): 2.2 mL

    • Add 178 µL of this Enzyme Mix to each well containing the inhibitor or DMSO.

    • Mix gently on a plate shaker for 30 seconds.

  • Pre-incubation:

    • Cover the plate and incubate for 30 minutes at 37°C.

    • Rationale: This step is crucial for mechanism-based inhibitors. It allows time for the inhibitor to bind to the enzyme and for the catalytic activation and covalent modification to occur before the substrate is introduced.

  • Reaction Initiation:

    • Prepare a "Substrate Mix" containing:

      • Assay Buffer: 1.1 mL

      • L-Ornithine (200 mM): 1.1 mL (Final: 20 mM)

      • α-KG (100 mM): 1.1 mL (Final: 10 mM)

    • To start the reaction, add 20 µL of the Substrate Mix to all wells.

    • Mix immediately on a plate shaker for 30 seconds.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 30 minutes.

Part 4: Data Analysis and Interpretation
  • Calculate Reaction Rates:

    • For each well, plot absorbance (OD 340 nm) vs. time (minutes).

    • Determine the initial linear rate of reaction (V₀) by calculating the slope (mOD/min) of the linear portion of the curve.

  • Calculate Percentage Inhibition:

    • Use the following formula for each inhibitor concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_vehicle_control)) * 100

  • Determine IC₅₀ Value:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. [6]

Data Presentation: Example Results Table
Inhibitor Conc. (µM)Log [Inhibitor]Mean Rate (mOD/min)% Inhibition
0 (Vehicle)N/A5.80%
0.1-1.05.55.2%
10.04.620.7%
101.02.851.7%
1002.00.984.5%
10003.00.296.6%

This table presents hypothetical data for illustrative purposes.

Conclusion and Further Steps

This application note provides a robust and reliable protocol for determining the inhibitory potency of (2R)-2-aminobut-3-yn-1-ol hydrochloride against Ornithine Aminotransferase. Following IC₅₀ determination, further kinetic studies (e.g., varying pre-incubation times and substrate concentrations) can be performed to confirm the irreversible nature of the inhibition and to calculate the kinetic parameters Kᵢ (inhibitor affinity) and kᵢₙₐ꜀ₜ (maximum rate of inactivation). These advanced characterizations are essential for the progression of promising inhibitor compounds in drug discovery pipelines.

References

  • BenchChem. (2025). Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds. Benchchem.
  • BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. Benchchem.
  • Valle-Sistac, J., et al. (2016). Two continuous coupled assays for ornithine-δ-aminotransferase. PMC - NIH.
  • BenchChem. (2025). Application Notes and Protocols: Enzyme Inhibition Assay for Hydrazide Compounds. Benchchem.
  • Barca, A., et al. (2024). Biochemical Studies on Human Ornithine Aminotransferase Support a Cell-Based Enzyme Replacement Therapy in the Gyrate Atrophy of the Choroid and Retina. MDPI.
  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • Streit, B. R., et al. (2017). Mechanism of Inactivation of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic Acid. PMC - NIH.
  • Ginguay, A., et al. (2017). Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways. Semantic Scholar.
  • Boffa, I., et al. (2023). Liver-directed gene therapy for ornithine aminotransferase deficiency. IRIS.
  • Sahoo, P. K., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. PMC.
  • MDPI. (2025). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. MDPI.

Sources

Application

Application Note: In Vivo Experimental Workflows for (2R)-2-Aminobut-3-yn-1-ol Hydrochloride in Bioorthogonal Labeling and Drug Discovery

Target Audience: Preclinical Researchers, Chemical Biologists, and Drug Development Scientists Compound: (2R)-2-aminobut-3-yn-1-ol hydrochloride (Molecular Formula: C4H7NO·HCl)[1] Chemical Rationale & Causality (2R)-2-am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Chemical Biologists, and Drug Development Scientists Compound: (2R)-2-aminobut-3-yn-1-ol hydrochloride (Molecular Formula: C4H7NO·HCl)[1]

Chemical Rationale & Causality

(2R)-2-aminobut-3-yn-1-ol hydrochloride is a highly versatile, chiral, bifunctional aliphatic alkyne. Featuring a terminal alkyne, a primary amine, and a primary alcohol, it serves a dual purpose in modern pharmacology: as a bioorthogonal chemical reporter for in vivo click-chemistry, and as a stereospecific building block for synthesizing targeted therapeutics.

The selection of this specific enantiomer and salt form is driven by strict experimental causality:

  • Aqueous Solubility (The HCl Salt): The hydrochloride salt ensures rapid, complete dissolution in physiological buffers (e.g., 0.9% saline). This deliberately bypasses the need for organic co-solvents like DMSO, which can induce localized tissue toxicity, alter membrane permeability, and confound in vivo pharmacokinetic readouts[1].

  • Stereospecificity (The 2R Enantiomer): Biological targets exhibit profound chiral discrimination. While the (S)-enantiomer is heavily documented in the synthesis of specific topoisomerase inhibitors[2], utilizing the (2R)-enantiomer is critical for stereocomplementary target validation. It allows researchers to map spatial constraints within enzyme active sites and can evade rapid metabolic degradation by stereoselective endogenous amine oxidases.

  • Bioorthogonality (The Terminal Alkyne): The alkyne moiety is biologically inert but highly reactive toward azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This makes it an ideal metabolic tracer that does not cross-react with endogenous biological nucleophiles or electrophiles.

Workflow 1: In Vivo Bioorthogonal Labeling (Metabolic Tracing)

In this workflow, the compound is administered as a structural mimic of endogenous amino-alcohols (e.g., sphingosine precursors) to track metabolic flux and tissue distribution.

Self-Validating Protocol

Step 1: Dosing Solution Preparation

  • Action: Dissolve (2R)-2-aminobut-3-yn-1-ol HCl in sterile 0.9% NaCl to a working concentration of 10 mg/mL.

  • Causality: Utilizing pure saline prevents vehicle-induced metabolic stress. The HCl salt ensures complete ionization of the amine at pH 7.4, maximizing systemic bioavailability.

Step 2: Animal Administration

  • Action: Administer via intraperitoneal (I.P.) injection (e.g., 50 mg/kg) to the murine model.

  • Causality: I.P. administration avoids the immediate first-pass hepatic metabolism associated with oral gavage, allowing the primary amine to distribute intact to peripheral tissues.

Step 3: Tissue Harvesting & Perfusion

  • Action: At 4 hours post-dose, euthanize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% Paraformaldehyde (PFA).

  • Causality: Perfusion physically washes out unassimilated, circulating probe from the vasculature. This ensures that subsequent fluorescent signals represent true intracellular metabolic incorporation rather than residual blood pooling.

Step 4: Ex Vivo CuAAC (Click Reaction)

  • Action: Section the fixed tissue and incubate in a click-reaction cocktail containing: 10 µM Azide-Fluorophore (e.g., Alexa Fluor 488-Azide), 1 mM CuSO₄, 5 mM THPTA ligand, and 5 mM Sodium Ascorbate.

  • Causality: The inclusion of the THPTA ligand is mandatory. It coordinates the catalytic Cu(I) species, preventing the generation of reactive oxygen species (ROS) that would otherwise degrade tissue morphology and quench the fluorophore.

Step 5: System Validation (Critical)

  • Action: Process a negative control cohort dosed strictly with vehicle (saline) through the exact same CuAAC protocol.

  • Causality: This self-validating step quantifies baseline tissue autofluorescence and non-specific azide binding, establishing a definitive threshold for true alkyne-dependent signal.

Workflow N1 In Vivo Dosing (I.P. Injection) N2 Metabolic Incorporation N1->N2 Systemic Dist. N3 Tissue Fixation & Sectioning N2->N3 Euthanasia N4 CuAAC Click Reaction N3->N4 + Azide-Fluor N5 Fluorescence Quantification N4->N5 Imaging

Fig 1: In vivo bioorthogonal labeling workflow utilizing the terminal alkyne handle.

Workflow 2: Preclinical Efficacy of Synthesized APIs

(2R)-2-aminobut-3-yn-1-ol HCl is frequently utilized as a chiral precursor to synthesize complex Active Pharmaceutical Ingredients (APIs), such as imidazoquinoline-based immune modifiers targeting Toll-like Receptors (TLRs)[3] or antibacterial DNA gyrase inhibitors[2].

Self-Validating Protocol: Murine Thigh Infection Model

Step 1: API Synthesis & Formulation

  • Action: Conjugate the primary amine of the (2R)-precursor into the core pharmacophore ex vivo. Formulate the purified API in an appropriate physiological vehicle.

Step 2: Host Preparation (Neutropenia)

  • Action: Administer cyclophosphamide (150 mg/kg I.P.) 4 days and 1 day prior to bacterial infection.

  • Causality: Inducing profound neutropenia temporarily eliminates the host's innate immune response. This creates a self-validating in vivo environment where any reduction in bacterial load is exclusively attributable to the synthesized drug's mechanism of action, preventing false-positive efficacy readouts[2].

Step 3: Infection & Dosing

  • Action: Inoculate the thigh muscle with 106 CFU of S. aureus. Two hours post-infection, administer the synthesized API intravenously (I.V.).

  • Causality: I.V. dosing provides an immediate maximum serum concentration ( Cmax​ ), which is a crucial pharmacokinetic parameter for evaluating time-dependent bactericidal agents.

Step 4: Pharmacodynamic Readout

  • Action: At 24 hours post-dose, harvest the infected thigh tissue, homogenize in cold PBS, and plate serial dilutions for CFU counting.

TLR_Pathway A (2R)-2-aminobut-3-yn-1-ol HCl (Chiral Precursor) B Imidazoquinoline API (Synthesized Drug) A->B Ex Vivo Synthesis C Endosomal TLR7/8 Receptor Binding B->C In Vivo Dosing D MyD88 Dependent Signaling Cascade C->D Activation E NF-κB Nuclear Translocation D->E Phosphorylation F TNF-α & Cytokine Biosynthesis Inhibition E->F Gene Regulation

Fig 2: Pharmacological pathway from chiral precursor to TLR7/8-mediated cytokine modulation.

Quantitative Data Presentation

The following table summarizes the critical experimental parameters and expected outcomes when utilizing (2R)-2-aminobut-3-yn-1-ol HCl in the workflows described above.

Parameter CategoryMetric / ConditionOptimal Range / ObservationRationale
Physicochemical Aqueous Solubility> 50 mg/mL (in 0.9% NaCl)HCl salt prevents the need for toxic organic co-solvents[1].
In Vivo Dosing I.P. Administration Dose10 - 50 mg/kgBalances systemic distribution with renal clearance rates.
Click Chemistry Cu(I) Catalyst Ratio1:5 (CuSO₄ : THPTA)Strict 1:5 ratio prevents ROS-mediated tissue degradation.
Pharmacodynamics Efficacy Readout (CFU)> 2 log10​ reductionValidates the antibacterial efficacy of the synthesized API[2].
Validation Autofluorescence Control< 5% of positive signalEnsures signal fidelity in bioorthogonal imaging.

References

  • PubChemLite: 2-aminobut-3-yn-1-ol hydrochloride. uni.lu.
  • US20140206677A1 - Compounds and methods for treating bacterial infections.
  • US 2008/0269192 A1 - Immune response modifying compounds. Googleapis.com.

Sources

Method

Definitive Guide to the Quantification of (2R)-2-aminobut-3-yn-1-ol;hydrochloride: Advanced Analytical Techniques and Protocols

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract (2R)-2-aminobut-3-yn-1-ol;hydrochloride is a chiral building block of significant interest in pharmaceutical synthesis. Its pre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-aminobut-3-yn-1-ol;hydrochloride is a chiral building block of significant interest in pharmaceutical synthesis. Its precise quantification, particularly the determination of enantiomeric purity, is critical for ensuring the safety and efficacy of final active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of robust analytical techniques for the quantification of this compound. The primary challenge stems from its small size and lack of a strong native chromophore, precluding simple and direct analysis by UV-based High-Performance Liquid Chromatography (HPLC).[1] We present detailed protocols for two validated approaches: indirect chiral analysis via pre-column derivatization followed by Reversed-Phase HPLC (RP-HPLC), and chiral Gas Chromatography (GC) analysis. This document explains the causality behind experimental choices, offers step-by-step methodologies, and provides a comparative analysis to guide researchers in selecting the optimal method for their specific needs.

Introduction: The Analytical Challenge

The quantification of small, polar, and chiral molecules like (2R)-2-aminobut-3-yn-1-ol presents a distinct set of analytical hurdles. The hydrochloride salt form ensures solubility in aqueous media, but the core molecule's structure poses two main problems:

  • Lack of a Chromophore: The molecule does not possess a suitable chromophore for sensitive detection using standard UV-Vis detectors, which are workhorses in most analytical laboratories.[1][2]

  • Chirality: As a chiral compound, separating and quantifying the (2R)-enantiomer from its (2S)-counterpart is essential for quality control in asymmetric synthesis and pharmaceutical development. Direct separation on a chiral stationary phase (CSP) can be challenging for such a small, featureless molecule.[1]

To overcome these issues, derivatization is the most common and effective strategy. This process involves reacting the analyte with a carefully selected reagent to introduce a detectable tag (like a chromophore) and to facilitate chiral separation.[2][3]

Method 1: Indirect Chiral Purity Analysis by RP-HPLC

This method is often the preferred approach due to its robustness, sensitivity, and the widespread availability of RP-HPLC systems. The core principle involves converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA). These diastereomers have different physicochemical properties and can be readily separated on a standard achiral column, such as a C18 column.[2] The CDA also imparts strong UV absorbance, enabling sensitive detection.

Principle of Derivatization

We will utilize (R)-(+)-1-phenylethanesulfonyl chloride as the derivatizing agent. This reagent reacts with the primary amine of (2R)-2-aminobut-3-yn-1-ol and its potential (2S)-enantiomer impurity. This reaction forms two stable diastereomeric sulfonamides. Because the derivatizing agent is enantiomerically pure, the resulting products—(R,R) and (S,R) diastereomers—can be separated on a standard achiral stationary phase.

Experimental Workflow: HPLC Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing A Weigh Analyte (approx. 10 mg) B Dissolve in Aprotic Solvent (e.g., Dichloromethane) A->B C Add Derivatizing Agent ((R)-(+)-1-phenylethanesulfonyl chloride) & Base (e.g., Triethylamine) B->C D React at Room Temp (e.g., 30-60 min) C->D Reaction E Dilute with Mobile Phase D->E F Inject into RP-HPLC System (C18 Column) E->F G UV Detection (e.g., 254 nm) F->G Separation H Integrate Diastereomer Peaks G->H I Calculate Enantiomeric Purity & Concentration H->I Quantification GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_deriv_gc Derivatization cluster_analysis_gc Analysis cluster_data_gc Data Processing A_gc Weigh Analyte & Dissolve in Solvent (e.g., Acetonitrile) C_gc Add Derivatizing Agent (Trifluoroacetic Anhydride, TFAA) A_gc->C_gc D_gc React under controlled temp (e.g., 60°C for 15 min) C_gc->D_gc Reaction E_gc Evaporate to Dryness & Reconstitute in Ethyl Acetate D_gc->E_gc F_gc Inject into GC System (Chiral Column) E_gc->F_gc G_gc FID or MS Detection F_gc->G_gc Separation H_gc Integrate Enantiomer Peaks G_gc->H_gc I_gc Calculate Enantiomeric Purity & Concentration H_gc->I_gc Quantification

Sources

Application

Application Notes and Protocols for Cell-Based Assays of Ornithine Decarboxylase (ODC) Activity

Authored by: Gemini, Senior Application Scientist Introduction: The Significance of Ornithine Decarboxylase Ornithine Decarboxylase (ODC) is a pivotal enzyme in cellular metabolism, serving as the first and rate-limiting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Ornithine Decarboxylase

Ornithine Decarboxylase (ODC) is a pivotal enzyme in cellular metabolism, serving as the first and rate-limiting step in the biosynthesis of polyamines—small, polycationic molecules essential for cell growth, differentiation, and proliferation.[1][2][3][4] ODC catalyzes the conversion of L-ornithine to putrescine, which is the precursor for higher polyamines like spermidine and spermine.[5][6][7]

The activity of ODC is tightly regulated in response to various extracellular signals, including growth factors and hormones.[4] Dysregulation of ODC activity and the subsequent elevation in polyamine levels are frequently associated with hyperproliferative states, most notably cancer.[5][6][8] This has established ODC as a significant therapeutic target for the development of chemopreventive and chemotherapeutic agents.[5][9] The most well-known inhibitor, α-difluoromethylornithine (DFMO or Eflornithine), has been investigated in numerous clinical trials for cancer and is an approved treatment for human African trypanosomiasis (sleeping sickness).[5][6][9]

Accurate and reliable measurement of ODC activity in a cellular context is therefore critical for researchers in oncology, parasitology, and drug development. These assays are indispensable for understanding the regulation of the polyamine pathway, elucidating the mechanism of action of novel therapeutics, and screening for new ODC inhibitors. This guide provides a detailed overview of the principles and step-by-step protocols for the most common and robust cell-based assays for ODC activity.

The Polyamine Biosynthesis Pathway: A Central Role for ODC

Polyamines (putrescine, spermidine, and spermine) are crucial for fundamental cellular processes, including DNA stabilization, gene transcription, and protein synthesis.[4] The entire pathway is initiated by ODC, highlighting its critical control point. The enzyme itself is a pyridoxal 5'-phosphate (PLP)-dependent homodimer that decarboxylates L-ornithine.[5][6] The resulting putrescine is then converted to spermidine and spermine through the action of spermidine synthase and spermine synthase, respectively, which utilize aminopropyl groups donated by decarboxylated S-adenosylmethionine (dcSAM).

Polyamine_Biosynthesis cluster_0 Key Enzymes Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine CO₂ Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine dcSAM1 dcSAM MTA1 5'-Methylthioadenosine (MTA) dcSAM1->MTA1 SPDS Spermidine Synthase dcSAM1->SPDS aminopropyl group donor dcSAM2 dcSAM MTA2 5'-Methylthioadenosine (MTA) dcSAM2->MTA2 SPMS Spermine Synthase dcSAM2->SPMS aminopropyl group donor SAM S-Adenosylmethionine (SAM) SAM->dcSAM1 ODC Ornithine Decarboxylase (ODC) ODC->Ornithine SPDS->Putrescine SPMS->Spermidine SAMDC SAM Decarboxylase SAMDC->SAM

Caption: The Polyamine Biosynthesis Pathway, initiated by ODC.

Principles and Comparison of ODC Activity Assays

Several methods have been developed to quantify ODC activity, each with distinct advantages and disadvantages. The choice of assay often depends on the specific research question, available equipment, throughput requirements, and safety considerations (e.g., use of radioactivity).

Assay TypePrincipleAdvantagesDisadvantagesThroughput
Radiometric Measures the release of ¹⁴CO₂ from carboxyl-labeled L-[1-¹⁴C]ornithine.[5][6][7]Gold standard, highly sensitive and specific.[7]Requires handling of radioactive materials and specialized disposal; low throughput.[9]Low
Coupled-Enzyme The CO₂ produced by ODC is used by phosphoenolpyruvate carboxylase (PEPC) to generate oxaloacetate, which is then reduced by malate dehydrogenase (MDH), consuming NADH. The decrease in NADH absorbance at 340 nm is monitored.[5][6][9]Non-radioactive, real-time monitoring, adaptable to high-throughput screening (HTS).[6][9]Susceptible to interference from atmospheric CO₂ and compounds that inhibit coupling enzymes.[9]High
Colorimetric The product, putrescine, is oxidized by an amine oxidase to produce H₂O₂, which is then detected using a chromogenic peroxidase substrate.[5][6][10]Non-radioactive, uses standard plate readers.Indirect measurement, potential for interference from other amines or H₂O₂-generating reactions.[5]Medium-High
Luminescence Similar to the colorimetric assay, but the H₂O₂ produced from putrescine oxidation reacts with luminol and a peroxidase to generate a light signal.[5][11]Highly sensitive, non-radioactive.[11]Requires multiple enzymatic steps and specialized reagents.[5]Medium-High
Fluorescence Based on the displacement of a fluorescent dye (like DSMI) from a macrocyclic host (cucurbit[10]uril) by the product, putrescine, leading to a decrease in fluorescence.[8][12]Non-radioactive, sensitive, suitable for HTS.Can be sensitive to solvents like DMSO used in compound libraries.[8][12]High

Protocol 1: Radiometric ¹⁴CO₂ Release Assay

This method remains the benchmark for its directness and sensitivity, directly measuring one of the two products of the ODC-catalyzed reaction.

Principle

The assay quantifies the enzymatic release of radiolabeled ¹⁴CO₂ from the substrate L-[1-¹⁴C]ornithine. The cell lysate is incubated with the radiolabeled substrate in a sealed vessel. The reaction is stopped with acid, which also facilitates the release of all dissolved CO₂ from the solution. The gaseous ¹⁴CO₂ is trapped by a base (e.g., hyamine hydroxide or NaOH) impregnated on a paper filter, and the radioactivity is subsequently measured by liquid scintillation counting.[6][7][13]

Radiometric_Assay_Workflow A 1. Cell Culture & Treatment (e.g., with inhibitors) B 2. Cell Lysis Prepare supernatant containing ODC A->B C 3. Assay Setup Combine lysate, buffer, PLP, and L-[1-¹⁴C]ornithine in a sealed vial B->C D 4. Incubation (e.g., 37°C for 30-60 min) ODC converts substrate to Putrescine + ¹⁴CO₂ C->D E 5. Stop Reaction & Release CO₂ Inject acid (e.g., citric acid) D->E F 6. Trap ¹⁴CO₂ ¹⁴CO₂ gas is captured by a base-soaked filter paper in the vial cap E->F G 7. Quantification Transfer filter to scintillation vial and measure radioactivity (DPM) F->G

Caption: Workflow for the Radiometric ODC Assay.

Materials and Reagents
  • Cells: Cultured cells of interest.

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 2.5 mM DTT, 0.1 mM EDTA, 50 µM Pyridoxal 5'-phosphate (PLP), and 1x protease inhibitor cocktail. Expertise Note: PLP is the essential cofactor for ODC and must be included in the buffer to ensure maximal enzyme activity. DTT is a reducing agent that protects the enzyme's sulfhydryl groups from oxidation.

  • Substrate: L-[1-¹⁴C]ornithine (specific activity typically 40-60 mCi/mmol).

  • Unlabeled Ornithine: L-ornithine hydrochloride.

  • Stopping Solution: 2 M Citric Acid.

  • CO₂ Trapping Agent: Hyamine hydroxide or 2 N NaOH.

  • Equipment: 20 mL scintillation vials with septum-lined screw caps, microcentrifuge tubes, liquid scintillation counter, filter paper discs.

Step-by-Step Methodology
  • Cell Lysate Preparation: a. Culture cells to the desired confluency and apply experimental treatments if necessary. b. Harvest cells (e.g., by scraping) and wash twice with ice-cold PBS. c. Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 200 µL per 10 cm dish). d. Lyse the cells by sonication on ice or by three freeze-thaw cycles. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[14] f. Carefully transfer the supernatant (cytosolic extract containing ODC) to a new pre-chilled tube. g. Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • ODC Reaction: a. Prepare a master mix containing the reaction buffer, PLP, DTT, and L-[1-¹⁴C]ornithine. A typical final concentration is 0.5 µCi of L-[1-¹⁴C]ornithine and 0.5 mM unlabeled L-ornithine. b. Place a filter paper disc impregnated with 20 µL of hyamine hydroxide or NaOH into the cap of each scintillation vial, ensuring it does not touch the reaction mixture. c. In the bottom of the vial, add 50-100 µg of cell lysate protein. d. Initiate the reaction by adding the master mix to the lysate. The final reaction volume is typically 100-200 µL. e. Immediately seal the vial tightly with the cap containing the filter paper. f. Trustworthiness Note: Prepare control reactions: a "no-enzyme" control with lysis buffer instead of lysate, and a "time-zero" control where the acid is added immediately. g. Incubate the vials at 37°C for 30-60 minutes in a shaking water bath.

  • Stopping and Trapping: a. Stop the reaction by injecting 0.5 mL of 2 M citric acid through the septum into the reaction mixture.[6] b. Continue to incubate the vials for another 60 minutes at 37°C with shaking to ensure all ¹⁴CO₂ is released from the solution and trapped by the filter paper.[13]

  • Quantification: a. Carefully open the vials, remove the filter paper disc, and place it into a new scintillation vial containing 5-10 mL of scintillation cocktail. b. Measure the radioactivity in a liquid scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).

Data Analysis
  • Subtract the DPM from the "no-enzyme" control from all sample DPM values.

  • Calculate the specific activity of the substrate mixture (DPM per nmol of ornithine).

  • ODC activity is typically expressed as nmol of CO₂ produced per hour per mg of protein.

    • Formula: Activity = (DPM_sample / Specific Activity_substrate) / (Incubation Time_hr × Protein_mg)

Protocol 2: Coupled-Enzyme Spectrophotometric Assay

This non-radioactive method offers a safer and higher-throughput alternative by linking CO₂ production to the oxidation of NADH, which can be monitored continuously in a plate reader.

Principle

The assay relies on a two-step enzymatic cascade. First, ODC produces CO₂. Second, this CO₂ (as bicarbonate in the buffered solution) is used by Phosphoenolpyruvate Carboxylase (PEPC) to carboxylate phosphoenolpyruvate (PEP), forming oxaloacetate. Immediately, Malate Dehydrogenase (MDH) reduces the oxaloacetate to malate, a reaction that stoichiometrically oxidizes NADH to NAD⁺. The rate of ODC activity is directly proportional to the rate of decrease in NADH absorbance at 340 nm.[5][6][9]

Coupled_Assay_Workflow cluster_0 Reaction Principle cluster_1 Experimental Workflow Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC CO2 CO₂ OAA Oxaloacetate CO2->OAA PEPC PEP PEP PEP->OAA Malate Malate OAA->Malate MDH NADH NADH (Abs @ 340nm) NAD NAD⁺ NADH->NAD A 1. Prepare Cell Lysate (as in Protocol 1) B 2. Prepare Assay Mix Buffer, PLP, DTT, PEP, NADH, and coupling enzymes (PEPC/MDH) A->B C 3. Pre-incubate Add lysate to assay mix in a UV-transparent plate B->C D 4. Initiate Reaction Add L-ornithine substrate C->D E 5. Kinetic Measurement Immediately read absorbance at 340 nm every 30-60 seconds for 15-30 min D->E F 6. Calculate Rate Determine the slope of the linear portion of the absorbance vs. time plot E->F

Caption: Principle and Workflow for the Coupled-Enzyme ODC Assay.

Materials and Reagents
  • Cell Lysate: Prepared as described in Protocol 1.

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 2.5 mM DTT, 50 µM PLP.

  • Coupling Reagents:

    • Phosphoenolpyruvate (PEP)

    • NADH

    • Phosphoenolpyruvate Carboxylase (PEPC)

    • Malate Dehydrogenase (MDH)

  • Substrate: L-ornithine hydrochloride.

  • Equipment: UV-capable microplate reader, UV-transparent 96- or 384-well plates.

Step-by-Step Methodology
  • Preparation: a. Prepare cell lysate as described in Protocol 1 and determine its protein concentration. b. Prepare a fresh Assay Master Mix containing Assay Buffer, 2 mM PEP, 0.3 mM NADH, ~5 units/mL PEPC, and ~10 units/mL MDH. c. Expertise Note: To minimize background from atmospheric CO₂, it is highly recommended to degas the buffer and perform the assay under a nitrogen (N₂) atmosphere if possible.[9] This greatly improves the signal-to-noise ratio.

  • Assay Procedure: a. To each well of a UV-transparent microplate, add the Assay Master Mix. b. Add 20-50 µg of cell lysate protein to each sample well. Add an equivalent volume of lysis buffer to control wells. c. Trustworthiness Note: Include multiple controls: (1) No lysate (background NADH degradation), (2) No ornithine (endogenous CO₂ production), and (3) No PEP (to ensure the signal is dependent on the coupling system). d. Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate and to consume any contaminating bicarbonate in the lysate. e. Initiate the reaction by adding L-ornithine to a final concentration of 1-5 mM. f. Immediately place the plate in the microplate reader (pre-heated to 37°C).

  • Data Acquisition: a. Read the absorbance at 340 nm (A₃₄₀) in kinetic mode, taking readings every 30-60 seconds for 15-30 minutes.

Data Analysis
  • Plot A₃₄₀ versus time for each well.

  • Determine the initial reaction velocity (V₀) by calculating the slope (ΔA₃₄₀/min) of the linear portion of the curve.

  • Subtract the slope of the "no ornithine" control from the slopes of the sample wells to get the ODC-specific rate.

  • Convert the rate of change in absorbance to the rate of NADH consumption using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

    • Formula: Activity (nmol/min/mg) = [(ΔA₃₄₀/min) × 10⁶] / (6.22 × pathlength_cm × Protein_mg)

Application: Screening for ODC Inhibitors

Both protocols can be readily adapted for inhibitor screening. Test compounds (e.g., DFMO as a positive control) are pre-incubated with the cell lysate for a defined period (e.g., 15-30 minutes) before the addition of the L-ornithine substrate.[5][15] The ODC activity is then measured and compared to a vehicle-only control (e.g., DMSO). The results are typically expressed as percent inhibition, and IC₅₀ values can be determined by testing a range of inhibitor concentrations.

References

  • Tinoco, L. M., et al. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Analytical Science. [Link]

  • Hoyt, M. A., et al. (2000). Polyamine Regulation of Ornithine Decarboxylase Synthesis in Neurospora crassa. Molecular and Cellular Biology. [Link]

  • Li, T., et al. (2024). Plant Ornithine Decarboxylase: A Key Regulator of Polyamine Biosynthesis and Its Roles in Growth, Stress Response, and Secondary Metabolism. International Journal of Molecular Sciences. [Link]

  • Smithson, D. C., et al. (2010). Optimization of a Non-Radioactive High-Throughput Assay for Decarboxylase Enzymes. SLAS Discovery. [Link]

  • Li, T., et al. (2024). Plant Ornithine Decarboxylase: A Key Regulator of Polyamine Biosynthesis and Its Roles in Growth, Stress Response, and Secondary Metabolism. MDPI. [Link]

  • Luqman, S., et al. (2013). Simple and rapid enzymatic assay of ornithine decarboxylase activity. Biochimie. [Link]

  • Tinoco, L. M., et al. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers. [Link]

  • Kim, H., et al. (2022). DMSO-tolerant ornithine decarboxylase (ODC) tandem assay optimised for high-throughput screening. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Tinoco, L. M., et al. (2022). Methods to assess Ornithine Decarboxylase (ODC) activity and Inhibition. ResearchGate. [Link]

  • Tabor, H., & Tabor, C. W. (1985). Extraction and Assay of Ornithine Decarboxylase: A Laboratory Experiment that Introduces Principles of Radiochemical Enzymatic Assay. Journal of Chemical Education. [Link]

  • Aponte, J., et al. (2020). Inhibition of the polyamine synthesis enzyme ornithine decarboxylase sensitizes triple-negative breast cancer cells to cytotoxic chemotherapy. Journal of Biological Chemistry. [Link]

  • Wang, Y., et al. (2021). Effects of ODC on polyamine metabolism, hormone levels, cell proliferation and apoptosis in goose ovarian granulosa cells. Poultry Science. [Link]

  • Kim, H., et al. (2022). DMSO-tolerant ornithine decarboxylase (ODC) tandem assay optimised for high-throughput screening. Semantic Scholar. [Link]

  • Wu, G., et al. (2024). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Gaines, D. W., et al. (1989). Facilitated micromethod for measurement of metabolically generated 14CO2, with application to measurement of ornithine decarboxylase. Analytical Biochemistry. [Link]

  • Wang, Y., & Bachrach, U. (2000). A luminescence-based test for determining ornithine decarboxylase activity. Analytical Biochemistry. [Link]

  • Unknown. Whole Cell Lysate Preparation. University of Rochester Medical Center. [Link]

  • Pegg, A. E., & McGill, S. (1998). Assay of mammalian ornithine decarboxylase activity using [14C]ornithine. Methods in Molecular Biology. [Link]

Sources

Method

Application Notes and Protocols for the Investigation of (2R)-2-aminobut-3-yn-1-ol;hydrochloride in Parasitology Research

Introduction: Targeting the Polyamine Pathway in Parasites Parasitic protozoa, such as Trypanosoma brucei (the causative agent of African sleeping sickness) and Leishmania donovani (the causative agent of visceral leishm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting the Polyamine Pathway in Parasites

Parasitic protozoa, such as Trypanosoma brucei (the causative agent of African sleeping sickness) and Leishmania donovani (the causative agent of visceral leishmaniasis), have a critical dependency on polyamines for their proliferation and survival. Polyamines, such as putrescine, spermidine, and spermine, are polycationic molecules essential for cell growth, differentiation, and nucleic acid stability.[1][2] The biosynthesis of these vital molecules is a highly regulated process, and the enzymes involved represent attractive targets for antiparasitic drug development.[3]

The first and rate-limiting step in the polyamine biosynthetic pathway is the decarboxylation of ornithine to produce putrescine, a reaction catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, ornithine decarboxylase (ODC).[1] Notably, the ODC of some parasites, like T. brucei, exhibits a much slower turnover rate compared to its mammalian host counterpart.[1] This difference in protein stability provides a therapeutic window, allowing for selective inhibition of the parasite's enzyme.[1]

One of the most successful strategies for targeting ODC has been through mechanism-based irreversible inhibition, also known as suicide inhibition.[4][5] In this process, the enzyme binds to a substrate analog and, through its own catalytic mechanism, converts it into a reactive species that covalently binds to the active site, leading to permanent inactivation.[4][5] The archetypal example of this approach is α-difluoromethylornithine (DFMO, Eflornithine), an ODC suicide inhibitor that is a registered drug for treating West African sleeping sickness.[3][4]

This document provides a conceptual and practical framework for the investigation of (2R)-2-aminobut-3-yn-1-ol;hydrochloride as a potential novel mechanism-based inhibitor of parasitic ODC. While direct studies on this specific compound in parasitology are not yet published, its chemical structure, featuring an alkyne functional group, suggests it may act as a latent reactive moiety suitable for enzyme-activated inhibition. These notes are intended to guide researchers in the systematic evaluation of this compound's potential as a new lead in antiparasitic chemotherapy.

The Rationale for Investigating (2R)-2-aminobut-3-yn-1-ol;hydrochloride

The core hypothesis for the application of (2R)-2-aminobut-3-yn-1-ol;hydrochloride in parasitology is its potential to act as a mechanism-based inhibitor of ornithine decarboxylase. The rationale is built on the following principles:

  • Structural Analogy: The molecule bears a resemblance to ornithine, the natural substrate of ODC. This structural similarity may allow it to be recognized and bound by the enzyme's active site.

  • Presence of a Reactive Group: The terminal alkyne (a carbon-carbon triple bond) is a key feature. Many known suicide inhibitors contain functional groups that are chemically stable until they are activated by the target enzyme's catalytic machinery. It is plausible that the ODC enzyme could catalyze a transformation of the alkyne into a reactive intermediate, such as an allene or a Michael acceptor, which could then covalently modify a nucleophilic residue in the active site (e.g., a cysteine or lysine).

  • Validated Therapeutic Strategy: The inhibition of ODC is a clinically validated strategy for treating certain parasitic infections.[2][3] The discovery of novel ODC inhibitors is of high interest, especially for parasites against which DFMO has limited efficacy or for which drug resistance is a concern.[2]

The following sections provide detailed protocols for the systematic evaluation of (2R)-2-aminobut-3-yn-1-ol;hydrochloride, from initial enzymatic assays to cellular and potentially in vivo models of parasitic infection.

Diagram of the Polyamine Biosynthesis Pathway and ODC Inhibition

Polyamine_Pathway cluster_pathway Polyamine Biosynthesis Pathway cluster_inhibition Mechanism of ODC Inhibition Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase (ODC) (Rate-Limiting Step) Ornithine->Putrescine Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase Inhibitor (2R)-2-aminobut-3-yn-1-ol (Hypothesized Inhibitor) Complex Enzyme-Inhibitor Complex Inhibitor->Complex ODC Parasitic ODC (Active Enzyme) ODC->Complex Inactive_Enzyme Covalently Modified ODC (Inactive) Complex->Inactive_Enzyme Enzyme-catalyzed activation & covalent linkage Workflow start Start: (2R)-2-aminobut-3-yn-1-ol;hydrochloride protocol1 Protocol 1: In Vitro ODC Enzyme Assay start->protocol1 decision1 Is ODC activity inhibited? protocol1->decision1 protocol2 Protocol 2: In Vitro Parasite Growth Assay decision1->protocol2 Yes end_fail Compound Not Viable decision1->end_fail No decision2 Is parasite growth inhibited? protocol2->decision2 protocol3 Protocol 3: Mammalian Cell Cytotoxicity Assay decision2->protocol3 Yes decision2->end_fail No analysis Calculate Selectivity Index (SI) protocol3->analysis end_success Promising Lead Compound (High Potency & Selectivity) analysis->end_success

Caption: A stepwise workflow for the evaluation of a potential antiparasitic ODC inhibitor.

Conclusion and Future Directions

The protocols and framework outlined in these application notes provide a robust starting point for the investigation of (2R)-2-aminobut-3-yn-1-ol;hydrochloride as a novel antiparasitic agent. A positive outcome from these initial studies—demonstrating potent and selective inhibition of parasitic ODC and parasite growth—would warrant further investigation. Subsequent research could include:

  • Mechanism of Action Studies: To confirm if the inhibition is irreversible and to identify the specific amino acid residue in the ODC active site that is covalently modified.

  • In Vivo Efficacy Studies: To evaluate the compound's effectiveness in animal models of parasitic diseases.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To assess the compound's absorption, distribution, metabolism, and excretion properties.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the compound to optimize its potency and selectivity.

The search for new antiparasitic drugs is a critical area of global health research. The systematic evaluation of novel chemical entities, such as (2R)-2-aminobut-3-yn-1-ol;hydrochloride, against validated targets like ornithine decarboxylase, is a promising strategy for the development of the next generation of therapeutics.

References

  • Bacchi, C. J., & Yarlett, N. (2001). A novel suicide inhibitor strategy for antiparasitic drug development. PubMed - NIH. [Link]

  • Wikipedia. (2023). Suicide inhibition. Wikipedia. [Link]

  • Kaur, H., et al. (2016). Novel Inhibitors of Ornithine Decarboxylase of Leishmania Parasite (LdODC): The Parasite Resists LdODC Inhibition by Overexpression of Spermidine Synthase. PubMed - NIH. [Link]

  • Tiburcio, A. F., et al. (1986). Effects of the Suicide Inhibitors of Arginine and Ornithine Decarboxylase Activities on Organogenesis, Growth, Free Polyamine and Hydroxycinnamoyl Putrescine Levels in Leaf Explants of Nicotiana Xanthi n.c. Cultivated in Vitro in a Medium Producing Callus Formation. Plant Physiology. [Link]

  • Dufe, V. T., et al. (2010). Discovery of Potent and Selective Inhibitors of Trypanosoma brucei Ornithine Decarboxylase. PMC. [Link]

  • Tiburcio, A. F., et al. (1986). Effects of the Suicide Inhibitors of Arginine and Ornithine Decarboxylase Activities on Organogenesis, Growth, Free Polyamine and Hydroxycinnamoyl Putrescine Levels in Leaf Explants of Nicotiana Xanthi n.c. Cultivated in Vitro in a Medium Producing Callus Formation. PMC. [Link]

  • GenScript. (n.d.). Terminology of Molecular Biology for suicide inhibitor. GenScript. [Link]

  • Wu, F., et al. (2023). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Kierszenbaum, F., et al. (1987). Impairment of macrophage function by inhibitors of ornithine decarboxylase activity. Infection and Immunity. [Link]

  • Heby, O., et al. (2007). Ornithine decarboxylase and S-adenosylmethionine decarboxylase in trypanosomatids. Biochemical Society Transactions. [Link]

Sources

Application

developing drug delivery systems for ODC inhibitors

Application Note: Engineering Acid-Sensitive Liposomal Delivery Systems for Ornithine Decarboxylase (ODC) Inhibitors Executive Summary Ornithine decarboxylase (ODC) inhibitors, particularly eflornithine (DFMO), represent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Acid-Sensitive Liposomal Delivery Systems for Ornithine Decarboxylase (ODC) Inhibitors

Executive Summary

Ornithine decarboxylase (ODC) inhibitors, particularly eflornithine (DFMO), represent a critical therapeutic axis for disrupting polyamine metabolism in hyperproliferative diseases such as high-risk neuroblastoma and glioblastoma. However, the clinical utility of free DFMO is severely bottlenecked by its high hydrophilicity, poor passive membrane permeability, and rapid renal clearance. This application note details the mechanistic rationale and step-by-step protocols for developing an acid-sensitive liposomal drug delivery system designed to bypass amino acid transporters, enhance intracellular accumulation, and maximize ODC inhibition.

Mechanistic Rationale: The Polyamine Pathway and ODC Inhibition

Polyamines (putrescine, spermidine, and spermine) are ubiquitous polycations essential for chromatin biology, gene regulation, and cellular proliferation. In many malignancies, polyamine metabolism is heavily dysregulated. The biosynthesis of polyamines is initiated by ornithine decarboxylase (ODC), the rate-limiting enzyme that catalyzes the decarboxylation of ornithine into putrescine[1].

Eflornithine (α-difluoromethylornithine or DFMO) is the most widely utilized ODC inhibitor. Mechanistically, DFMO competes with ornithine for the ODC active site, forming a Schiff base with the pyridoxal phosphate (PLP) cofactor, which leads to irreversible, suicide inhibition of the enzyme[1]. While DFMO has shown clinical success—recently receiving FDA approval as a maintenance therapy for high-risk neuroblastoma[2]—its pharmacokinetic profile presents significant challenges. DFMO is highly hydrophilic (water solubility ~50 mg/mL) and insoluble in lipids, which severely restricts its passive diffusion across cell membranes[2]. Furthermore, it has a short elimination half-life of approximately 3.5 hours and is rapidly excreted unaltered by the kidneys[2], necessitating high, frequent dosing that can lead to dose-limiting toxicities such as hearing loss and diarrhea[3].

PolyaminePathway Arg Arginine Orn Ornithine Arg->Orn Arginase I Put Putrescine Orn->Put Decarboxylation Spd Spermidine Put->Spd Spermidine Synthase Spm Spermine Spd->Spm Spermine Synthase ODC Ornithine Decarboxylase (ODC) ODC->Orn Catalyzes DFMO DFMO (Eflornithine) DFMO->ODC Irreversible Inhibition

Figure 1: Polyamine biosynthesis pathway and irreversible ODC inhibition by DFMO.

Formulation Engineering: Overcoming Pharmacokinetic Barriers

To bypass the reliance on amino acid transporters and improve the intracellular accumulation of DFMO, nanoparticle-based drug delivery systems are required. Specifically, acid-sensitive liposomes offer a targeted approach to exploit the acidic tumor microenvironment and endosomal compartments.

  • Causality in Design: The liposomal carrier is engineered using 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and cholesteryl hemisuccinate (CHEMS). DOPE naturally prefers an inverted hexagonal phase but is forced into a stable bilayer configuration at physiological pH (7.4) by the insertion of the amphiphilic CHEMS. Upon endocytosis into acidic endosomes (pH < 6.0), CHEMS becomes protonated and loses its stabilizing charge. This neutralization destabilizes the DOPE lipid membrane, promoting fusion with the endosomal membrane and facilitating the rapid cytosolic release of the encapsulated DFMO[4].

FormulationWorkflow Step1 Lipid Film Formation Step2 Hydration with DFMO Solution Step1->Step2 Rotary Evaporation Step3 Membrane Extrusion Step2->Step3 50 mg/mL DFMO Step4 Dialysis (Purification) Step3->Step4 100nm Polycarbonate Step5 QC & Characterization (DLS, NTA) Step4->Step5 Free Drug Removal

Figure 2: Workflow for the formulation and purification of acid-sensitive DFMO liposomes.

Experimental Protocols

Protocol A: Synthesis of Acid-Sensitive DFMO Liposomes
  • Objective: Formulate DOPE/CHEMS liposomes with high DFMO encapsulation efficiency.

  • Self-Validation Checkpoint: Dynamic Light Scattering (DLS) must be performed before and after dialysis to ensure the extrusion process yielded monodisperse particles (PDI < 0.2) and that the dialysis purification did not induce vesicle aggregation.

  • Lipid Film Preparation:

    • Dissolve DOPE, CHEMS, and DSPE-PEG2000 in a molar ratio of 6:4:0.5 in a chloroform/methanol mixture (2:1 v/v) within a round-bottom flask.

    • Causality: DSPE-PEG2000 is included to provide steric hindrance, preventing liposome aggregation during storage and prolonging systemic circulation in vivo.

    • Evaporate the organic solvent using a rotary evaporator at 40°C under a vacuum to form a thin, uniform lipid film. Desiccate overnight to remove all residual solvent.

  • Hydration & Encapsulation:

    • Hydrate the lipid film with a 50 mg/mL solution of DFMO dissolved in PBS (pH 7.4).

    • Causality: DFMO's exceptionally high water solubility[2] allows for efficient passive loading into the aqueous core of the liposome during the hydration phase.

    • Vortex vigorously for 10 minutes at room temperature to form multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction):

    • Pass the MLV suspension sequentially through polycarbonate membranes (400 nm, 200 nm, and finally 100 nm) using a mini-extruder for 11 passes per membrane.

    • Causality: An odd number of passes ensures the final extrusion exits on the opposite side of the initial injection, minimizing contamination with larger, unextruded vesicles.

  • Purification (Dialysis):

    • Transfer the extruded liposomes into a dialysis cassette (10 kDa MWCO) and dialyze against 100 volumes of PBS (pH 7.4) at 4°C for 24 hours, changing the buffer twice.

    • Causality: This removes unencapsulated free DFMO, which is critical for accurately determining encapsulation efficiency and preventing burst release artifacts in downstream assays.

Protocol B: In Vitro Validation of Intracellular ODC Inhibition
  • Objective: Quantify the functional suppression of ODC activity in neuroblastoma cells following treatment.

  • Cell Treatment: Seed MYCN-amplified neuroblastoma cells in 6-well plates. Treat with Free DFMO (1 mM) or Liposomal DFMO (equivalent to 100 µM DFMO) for 48 hours.

    • Causality: Liposomal delivery should achieve comparable or superior ODC inhibition at a 10-fold lower concentration due to enhanced endosomal uptake and direct cytosolic release.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using an ODC assay buffer (25 mM Tris-HCl pH 7.4, 0.1 mM EDTA, 2.5 mM DTT) supplemented with protease inhibitors. Centrifuge at 14,000 x g for 20 mins at 4°C to collect the cytosolic fraction.

  • Radiometric ODC Assay:

    • Incubate 100 µg of protein lysate with 0.2 mM PLP and 0.5 µCi of L-[1-¹⁴C]ornithine in a sealed tube containing a center well equipped with a filter paper soaked in 10% KOH.

    • Causality: As functional ODC decarboxylates the radiolabeled ornithine, ¹⁴CO₂ is released as a byproduct and is subsequently trapped by the alkaline KOH on the filter paper.

  • Quantification: After 60 minutes at 37°C, terminate the reaction by injecting 10% trichloroacetic acid. Transfer the filter paper to a scintillation vial and measure radioactivity to determine active ODC levels.

Quantitative Data Summary

The following table summarizes the expected physicochemical and pharmacokinetic improvements of formulating DFMO into an acid-sensitive liposomal delivery system compared to the free drug.

ParameterFree DFMOAcid-Sensitive Liposomal DFMOAnalytical Method
Aqueous Solubility ~50 mg/mLEncapsulated (Aqueous Core)Visual / HPLC
Particle Size (nm) N/A (Small Molecule)110 ± 15 nmDynamic Light Scattering (DLS)
Zeta Potential (mV) N/A-15.2 ± 2.4 mVElectrophoretic Light Scattering
Encapsulation Efficiency N/A35 - 45%Ultrafiltration + HPLC
Elimination Half-Life ~3.5 hours> 12 hours (PEGylated)In Vivo Pharmacokinetics
Cellular Uptake Mechanism Amino Acid TransportersEndocytosis & Membrane FusionFlow Cytometry / Confocal
IC₅₀ (ODC Inhibition) High (~mM range)Low (~µM range)Radiometric ODC Assay

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Title: Reprogramming Tumor-Associated Macrophage by Ornithine Decarboxylase Inhibitor and Immune Checkpoint for Orthotopic Glioblastoma Photothermal Immunotherapy Source: ACS Applied Materials & Interfaces URL
  • Title: Eflornithine (DFMO)

Sources

Method

high-throughput screening for novel ornithine decarboxylase inhibitors

Application Note & Protocol High-Throughput Screening for Novel Ornithine Decarboxylase Inhibitors: A Guide for Drug Discovery Abstract: Ornithine decarboxylase (ODC) is the rate-limiting enzyme in the biosynthesis of po...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

High-Throughput Screening for Novel Ornithine Decarboxylase Inhibitors: A Guide for Drug Discovery

Abstract: Ornithine decarboxylase (ODC) is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell proliferation, differentiation, and survival.[1][2] Its overexpression is a hallmark of many cancers, including neuroblastoma and endometrial cancer, and it is a validated target in infectious diseases such as African trypanosomiasis.[3][4][5] The irreversible inhibitor α-difluoromethylornithine (DFMO, or eflornithine) has validated ODC as a druggable target, but the need for novel inhibitors with improved pharmacokinetic and pharmacodynamic properties remains high.[6][7] This document provides a comprehensive guide to designing and implementing high-throughput screening (HTS) campaigns to identify novel ODC inhibitors. It details two robust, HTS-compatible assay protocols—a coupled-enzyme colorimetric assay and a fluorescence-based tandem assay—and explains the scientific rationale behind key experimental choices, data analysis, and hit validation strategies.

The Central Role of ODC in Polyamine Biosynthesis

Ornithine decarboxylase (EC 4.1.1.17) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the first and rate-limiting step in the polyamine synthesis pathway: the decarboxylation of L-ornithine to produce putrescine and carbon dioxide (CO₂).[8][9] Putrescine is subsequently converted into the higher polyamines, spermidine and spermine. These polyamines are polycationic molecules crucial for stabilizing DNA and RNA, regulating protein synthesis, and modulating cell cycle progression.[10]

In many malignancies, the ODC1 gene is transcriptionally upregulated by oncoproteins such as c-Myc, leading to elevated polyamine levels that sustain rapid tumor growth.[3][4][5] Consequently, inhibiting ODC activity is a promising therapeutic strategy to deplete cellular polyamines, thereby arresting proliferation and inducing apoptosis in cancer cells.[10][11]

ODC_Pathway cluster_polyamine Polyamine Biosynthesis Pathway cluster_inhibition Therapeutic Inhibition Ornithine L-Ornithine ODC Ornithine Decarboxylase (ODC) (Rate-Limiting Step) Ornithine->ODC + PLP (Cofactor) Putrescine Putrescine ODC->Putrescine - CO₂ Spermidine Spermidine Putrescine->Spermidine + Propylamine Group Spermine Spermine Spermidine->Spermine + Propylamine Group Inhibitor Novel ODC Inhibitors (e.g., DFMO) Inhibitor->ODC Blocks Activity

Caption: The ODC-catalyzed reaction is the gateway to polyamine synthesis.

Principles of High-Throughput Screening (HTS) for ODC Inhibitors

An HTS campaign aims to rapidly screen large compound libraries to identify "hits"—molecules that modulate the activity of a biological target.[12] For an enzymatic target like ODC, this involves measuring either the consumption of the substrate (ornithine) or the formation of one of the products (putrescine or CO₂).

A successful HTS assay must be:

  • Robust and Reproducible: Yielding consistent results over time and across multiple plates.

  • Sensitive: Able to detect modest levels of inhibition.

  • Cost-Effective: Amenable to miniaturization (384- or 1536-well plates) to conserve reagents and compound.

  • Automated: Compatible with liquid handling robotics to ensure high throughput.[12]

The quality and reliability of an HTS assay are quantified by the Z'-factor , a statistical parameter that reflects the separation between the high (uninhibited) and low (fully inhibited) signal controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

HTS_Workflow cluster_workflow General HTS Workflow for ODC Inhibitors Lib Compound Library (384-well plates) Dispense Dispense Compounds & Controls Lib->Dispense Reagents Add Enzyme (ODC) & Substrate (Ornithine) Dispense->Reagents Incubate Incubate (Enzymatic Reaction) Reagents->Incubate Detect Add Detection Reagents & Read Plate Incubate->Detect Data Data Analysis (% Inhibition, Z') Detect->Data Hit Hit Identification & Confirmation Data->Hit

Caption: A streamlined workflow is essential for efficient HTS campaigns.

Comparison of ODC Assay Formats

Several methods exist to measure ODC activity, each with distinct advantages and disadvantages for HTS applications.[8][9]

Assay MethodPrinciplePros for HTSCons for HTS
Radiometric Measures ¹⁴CO₂ released from [¹⁴C]-L-ornithine.[8][13]Highly sensitive, direct measurement.Requires radioactive materials, specialized equipment, and waste disposal. Low throughput.
Coupled-Enzyme (Colorimetric) CO₂ production is coupled to NADH oxidation, measured by absorbance at 340 nm.[8][14]Homogeneous ("mix-and-read"), non-radioactive.Potential for interference from colored compounds; lower sensitivity than fluorescence.
Fluorescence Tandem Putrescine product is detected by a supramolecular complex, causing a change in fluorescence.[6][15]Highly sensitive, low interference, often DMSO-tolerant.May require specialized reagents; potential for interference from fluorescent compounds.
HPLC/MS Chromatographically separates and directly quantifies putrescine.[8][16][17]Highly specific and quantitative. Gold standard for confirmation.Very low throughput, not suitable for primary screening.

For primary HTS, the Coupled-Enzyme Colorimetric Assay and the Fluorescence Tandem Assay represent the best balance of throughput, sensitivity, and cost.

Protocol 1: Coupled-Enzyme Colorimetric HTS Assay

This protocol measures the CO₂ product of the ODC reaction. The generated CO₂ (as bicarbonate) is used by phosphoenolpyruvate carboxylase (PEPC) to convert phosphoenolpyruvate (PEP) into oxaloacetate. Malate dehydrogenase (MDH) then reduces oxaloacetate to malate, oxidizing NADH to NAD⁺ in the process. The decrease in NADH is monitored by the loss of absorbance at 340 nm.[8][9][14]

Coupled_Assay cluster_coupling Detection Reactions Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine ODC->Putrescine CO2 CO₂ ODC->CO2 PEPC PEPC CO2->PEPC PEP PEP PEP->PEPC Oxaloacetate Oxaloacetate PEPC->Oxaloacetate MDH MDH Oxaloacetate->MDH NADH NADH (Absorbs at 340 nm) NADH->MDH NAD NAD⁺ (No Absorbance) MDH->NAD Malate Malate MDH->Malate

Caption: Principle of the coupled-enzyme assay for ODC activity.

Materials and Reagents
  • Enzyme: Recombinant Human ODC1

  • Positive Control: DFMO (in DMSO)

  • Assay Plate: 384-well, UV-transparent, flat bottom

  • Reader: Spectrophotometer capable of reading absorbance at 340 nm

  • ODC Assay Buffer (1X): 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 1 mM DTT, 50 µM Pyridoxal 5'-phosphate (PLP)

  • Substrate/Coupling Mix (2X):

    • 2 mM L-Ornithine

    • 2 mM PEP

    • 0.5 mM NADH

    • 20 units/mL MDH

    • 10 units/mL PEPC

    • Prepare fresh in ODC Assay Buffer

Step-by-Step Protocol
  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 100 nL of test compounds, solvent control (DMSO), and positive control (DFMO) to a 384-well assay plate.

    • Final concentration of test compounds: 10 µM

    • Final concentration of DFMO: 100 µM

  • Enzyme Addition: Add 10 µL of Human ODC1 enzyme solution (e.g., 20 ng/µL in ODC Assay Buffer) to all wells except "No Enzyme" controls. Add 10 µL of ODC Assay Buffer to "No Enzyme" wells.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow compounds to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the 2X Substrate/Coupling Mix to all wells to start the reaction. The final volume will be 20 µL.

  • Kinetic Reading: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Read the absorbance at 340 nm every 60 seconds for 20 minutes.

Data Analysis and Validation
  • Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Determine Percent Inhibition:

    • High Control (0% Inhibition): Average rate from DMSO-only wells.

    • Low Control (100% Inhibition): Average rate from DFMO wells.

    • Percent Inhibition (%) = [1 - (V_compound - V_low_control) / (V_high_control - V_low_control)] * 100

  • Calculate Z'-Factor:

    • Z' = 1 - [ (3 * SD_high_control + 3 * SD_low_control) / |Mean_high_control - Mean_low_control| ]

    • A Z' > 0.5 indicates a high-quality assay.

Protocol 2: Fluorescence-Based Tandem HTS Assay

This protocol leverages a supramolecular tandem assay to directly detect the formation of putrescine.[6] It uses cucurbit[18]uril (CB6) and a styryl dye (DSMI). In the absence of putrescine, DSMI is encapsulated by CB6, resulting in high fluorescence. When ODC produces putrescine, it displaces DSMI from the CB6 cavity, leading to a quenching of the fluorescence signal. This assay is notable for its high sensitivity and tolerance to DMSO, a common solvent for compound libraries.[6][15]

Materials and Reagents
  • Enzyme: Recombinant Human ODC1

  • Positive Control: DFMO (in DMSO)

  • Assay Plate: 384-well, black, flat bottom

  • Reader: Plate reader with fluorescence capabilities (e.g., Ex/Em = 368/488 nm)

  • ODC Reaction Buffer (1X): 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 2.5 mM DTT, 50 µM PLP

  • Substrate Solution (2X): 200 µM L-Ornithine in ODC Reaction Buffer

  • Detection Reagent (4X): 2.64 µM Cucurbit[18]uril (CB6), 16 µM DSMI dye in water. Note: Optimize concentrations as needed.[15]

Step-by-Step Protocol
  • Compound Plating: Transfer 100 nL of test compounds and controls into a 384-well black assay plate.

  • Enzyme & Substrate Mix: Prepare a 2X ODC/Substrate mix containing the desired final concentration of Human ODC1 and 200 µM L-Ornithine in ODC Reaction Buffer.

  • Reaction Initiation: Add 5 µL of the 2X ODC/Substrate mix to each well. Add 5 µL of 2X Substrate mix without enzyme to "No Enzyme" control wells.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at 37°C.

  • Reaction Termination & Detection: Add 5 µL of 4X Detection Reagent to all wells. This stops the reaction and initiates fluorescence development. The final volume is 10 µL.

  • Final Incubation: Incubate for 10 minutes at room temperature, protected from light.

  • Fluorescence Reading: Read the plate using a fluorescence plate reader (e.g., Ex/Em = 368/488 nm).

Data Analysis and Validation
  • Determine Percent Activity:

    • High Signal (0% Activity): Average fluorescence from "No Enzyme" wells.

    • Low Signal (100% Activity): Average fluorescence from DMSO-only wells.

    • The signal is inversely proportional to ODC activity.

  • Calculate Percent Inhibition:

    • Percent Inhibition (%) = [(RFU_compound - RFU_low_signal) / (RFU_high_signal - RFU_low_signal)] * 100

    • Where RFU is Relative Fluorescence Units.

  • Calculate Z'-Factor: Use the same formula as in Protocol 1, using the high and low signal control wells (e.g., DFMO vs. DMSO).

Hit Confirmation and Follow-Up Studies

A primary HTS will identify hundreds of initial "hits." These require rigorous follow-up to confirm their activity and eliminate false positives.

  • Hit Re-testing: Re-test primary hits from a fresh stock of the compound.

  • Dose-Response Curves: Test confirmed hits in a serial dilution to determine their potency (IC₅₀ value).

  • Orthogonal Assays: Confirm hits using a different assay format (e.g., if the primary screen was colorimetric, confirm with the fluorescence assay or HPLC) to rule out assay-specific artifacts.[8]

  • Cell-Based Assays: Test the most promising compounds for their ability to inhibit cell proliferation in cancer cell lines known to be dependent on ODC activity, such as neuroblastoma cell lines.[5][13] This step is crucial to assess cell permeability and on-target effects in a biological context.

References

  • Bassiri, H. Translational development of difluoromethylornithine (DFMO) for the treatment of neuroblastoma.
  • Lee, J., et al. (2023). DMSO-tolerant ornithine decarboxylase (ODC) tandem assay optimised for high-throughput screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 309-318. Available at: [Link]

  • Burki, F., et al. (2018). Alpha-Difluoromethylornithine, an Irreversible Inhibitor of Polyamine Biosynthesis, as a Therapeutic Strategy against Hyperproliferative and Infectious Diseases. Molecules, 23(2), 388. Available at: [Link]

  • Mendoza-Hernández, G., et al. (2020). Ornithine decarboxylase and its role in cancer. Medical Oncology, 37(2), 19. Available at: [Link]

  • Beat Childhood Cancer. DFMO. Beat Childhood Cancer Foundation. Available at: [Link]

  • Satriano, C., et al. (2001). Simple and rapid enzymatic assay of ornithine decarboxylase activity. Analytical Biochemistry, 292(2), 223-226. Available at: [Link]

  • de Santana, A. S., et al. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Chemistry, 10, 1007255. Available at: [Link]

  • de Santana, A. S., et al. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Chemistry. Available at: [Link]

  • Clifford, A., et al. (1995). Role of ornithine decarboxylase in epidermal tumorigenesis. Cancer Research, 55(8), 1680-1686. Available at: [Link]

  • Saul, D., & Sholler, G. S. (2023). Polyamine Inhibition with DFMO: Shifting the Paradigm in Neuroblastoma Therapy. Cancers, 15(4), 1084. Available at: [Link]

  • Wu, J., et al. (2022). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. Journal of Medicinal Chemistry, 65(13), 9032-9046. Available at: [Link]

  • Devor, E. J., et al. (2020). Ornithine decarboxylase as a therapeutic target for endometrial cancer. International Journal of Cancer, 146(7), 1856-1866. Available at: [Link]

  • BioVision Incorporated. Ornithine Decarboxylase I (ODC1) Inhibitor Screening Kit (Colorimetric). Available at: [Link]

  • Bachrach, U., & Wang, Y. C. (2002). Cancer therapy and prevention by green tea: role of ornithine decarboxylase. Amino Acids, 22(1), 1-13. Available at: [Link]

  • Stevenson, K. J., & Tabor, C. W. (1992). Extraction and Assay of Ornithine Decarboxylase: A Laboratory Experiment that Introduces Principles of Radiochemical Enzymatic Assay. Journal of Chemical Education, 69(1), 70. Available at: [Link]

  • Luqman, S., et al. (2013). A Modified Spectrophotometric and Methodical Approach to Find Novel Inhibitors of Ornithine Decarboxylase Enzyme. American Journal of Analytical Chemistry, 4(4), 183-190. Available at: [Link]

  • Taylor & Francis. Ornithine decarboxylase – Knowledge and References. Available at: [Link]

  • Lee, J., et al. (2023). DMSO-tolerant ornithine decarboxylase (ODC) tandem assay optimised for high-throughput screening. Taylor & Francis Online. Available at: [Link]

  • Assay Genie. High-Throughput Screening. Available at: [Link]

  • Folk, J. E., & Park, M. H. (1985). Method of determining polyamine content of biological fluids. Google Patents.
  • Ahmad, A., et al. (2023). Putrescine Detection Via PMMA-Zinc(II) Complex Optical Chemosensor: Meat Spoilage Screening Tool. Journal of Fluorescence, 33(4), 2631-2640. Available at: [Link]

  • Arancibia-Solar, A., et al. (2015). Determination of putrescine, cadaverine, spermidine and spermine in different chemical matrices by high performance liquid chromatography-electrospray ionization-ion trap tandem mass spectrometry (HPLC-ESI-ITMS/MS). Journal of Chromatography B, 997, 199-207. Available at: [Link]

  • Yilmaz, A., et al. (2023). A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chromatography (HPLC). Molecules, 28(6), 2795. Available at: [Link]

Sources

Application

Application Note: High-Resolution Profiling of Polyamine Flux in Response to (2R)-2-aminobut-3-yn-1-ol Hydrochloride

Introduction & Biological Context Polyamines (putrescine, spermidine, and spermine) are ubiquitous polycationic alkylamines essential for chromatin condensation, mRNA translation, and cellular proliferation[1]. Dysregula...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

Polyamines (putrescine, spermidine, and spermine) are ubiquitous polycationic alkylamines essential for chromatin condensation, mRNA translation, and cellular proliferation[1]. Dysregulation of the polyamine biosynthesis pathway is a well-documented hallmark of highly proliferative diseases, including cancer and specific parasitic infections. The primary rate-limiting step in this metabolic pathway is catalyzed by Ornithine Decarboxylase (ODC), a pyridoxal 5'-phosphate (PLP)-dependent enzyme[1].

(2R)-2-aminobut-3-yn-1-ol hydrochloride is a synthetic, low-molecular-weight amino alcohol featuring a terminal alkyne. In rational drug design, alkynyl-containing substrate analogs frequently function as mechanism-based (suicide) inhibitors of PLP-dependent enzymes. Upon entering the active site and binding to the PLP cofactor, the alkyne undergoes enzyme-catalyzed isomerization into a highly reactive allene or ketenimine intermediate. This electrophilic species covalently modifies the active site, resulting in irreversible enzyme inactivation.

To accurately evaluate the metabolic efficacy and target engagement of (2R)-2-aminobut-3-yn-1-ol hydrochloride, researchers must precisely quantify the resulting depletion of intracellular polyamine pools. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow designed to measure these fluctuations.

Mechanistic Pathway

PolyaminePathway Arginine L-Arginine Arginase Arginase Arginine->Arginase Ornithine L-Ornithine ODC Ornithine Decarboxylase (PLP-Dependent) Ornithine->ODC Putrescine Putrescine SPDS Spermidine Synthase Putrescine->SPDS Spermidine Spermidine SPMS Spermine Synthase Spermidine->SPMS Spermine Spermine Arginase->Ornithine ODC->Putrescine SPDS->Spermidine SPMS->Spermine Inhibitor (2R)-2-aminobut-3-yn-1-ol Hydrochloride Inhibitor->ODC Mechanism-Based Inhibition

Figure 1: Polyamine biosynthesis and mechanism-based ODC inhibition by (2R)-2-aminobut-3-yn-1-ol.

Experimental Design & Causality

Quantifying polyamines is analytically challenging due to their high polarity, lack of a native chromophore, and propensity to bind tightly to negatively charged intracellular macromolecules (e.g., DNA, RNA, and acidic proteins)[2]. To ensure a highly trustworthy and reproducible protocol, every step of this methodology is grounded in specific chemical causality:

  • Macromolecular Precipitation (The "Why"): We utilize 0.2 M perchloric acid (PCA) for cellular extraction. PCA effectively denatures and precipitates proteins and nucleic acids, disrupting ionic interactions and releasing bound polyamines entirely into the acid-soluble supernatant[3].

  • Chemical Derivatization (The "Why"): Underivatized polyamines exhibit poor retention on standard reversed-phase liquid chromatography (RPLC) columns and suffer from severe ion suppression in the mass spectrometer source. We employ isobutyl chloroformate (IBCF) to carbamoylate the primary and secondary amines. This rapid reaction neutralizes the positive charges, dramatically increasing hydrophobicity, chromatographic resolution, and MS ionization efficiency[2].

  • Self-Validating Internal Standardization: 1,7-diaminoheptane, an unnatural polyamine, is spiked into the PCA extraction buffer before cell lysis. This acts as a self-validating control system, automatically correcting for volumetric losses during extraction, variations in derivatization efficiency, and MS matrix effects.

Step-by-Step Protocol: Polyamine Extraction and LC-MS/MS Quantification

Reagents & Materials
  • Test Compound: (2R)-2-aminobut-3-yn-1-ol hydrochloride

  • Extraction Buffer: 0.2 M Perchloric Acid (PCA)[3]

  • Internal Standard (ISTD): 100 µM 1,7-diaminoheptane in LC-MS grade water

  • Derivatization Buffer: 1 M Sodium Bicarbonate ( NaHCO3​ ), pH 9.0

  • Derivatization Reagent: Isobutyl chloroformate (IBCF)

  • Extraction Solvent: Diethyl ether (Analytical Grade)

Workflow

Step 1: Cell Culture & Compound Treatment

  • Seed target cells (e.g., SW480 colorectal cancer cells) at 2.4×104 cells/cm² in 6-well plates and allow adherence for 24 hours[3].

  • Treat cells with a dose-response gradient of (2R)-2-aminobut-3-yn-1-ol hydrochloride (e.g., 0, 10, 50, 100, 500 µM) for 48 hours.

  • Causality Note: Include a vehicle control (e.g., equivalent volume of sterile water) to establish baseline polyamine pools.

Step 2: Acidic Extraction

  • Wash cells twice with ice-cold PBS to remove extracellular polyamines commonly found in fetal bovine serum.

  • Add 200 µL of ice-cold 0.2 M PCA containing 1 µM 1,7-diaminoheptane (ISTD) directly to the cell monolayer.

  • Incubate on ice for 20 minutes to ensure complete precipitation of macromolecules[3].

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Transfer the acid-soluble supernatant to a new vial. Save the resulting pellet for total protein quantification (e.g., via BCA assay after dissolving the pellet in 0.3 M NaOH) to normalize your final polyamine concentrations.

Step 3: IBCF Derivatization

  • To 50 µL of the PCA extract, add 50 µL of 1 M NaHCO3​ (pH 9.0) to neutralize the acid and buffer the reaction.

  • Add 10 µL of IBCF. Vortex immediately for 10 seconds.

  • Incubate at 35°C for 15 minutes. The carbamoylation reaction is rapid and quantitative[2].

  • Add 200 µL of diethyl ether, and vortex vigorously for 1 minute to extract the derivatized polyamines into the organic phase.

  • Centrifuge at 3,000 × g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to an LC-MS autosampler vial and evaporate to dryness under a gentle stream of ultra-pure N2​ .

  • Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 50% Water / 50% Acetonitrile with 0.1% Formic Acid).

Step 4: LC-MS/MS Analysis & Self-Validation

  • Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm particle size).

  • Run a gradient elution using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Quality Control (Self-Validation Check): Evaluate the ISTD (1,7-diaminoheptane) peak area relative standard deviation (RSD) across all samples. An RSD <15% validates the extraction and derivatization efficiency. A sudden drop in ISTD signal in specific samples indicates an extraction failure or severe ion suppression, invalidating that specific data point.

Data Presentation: LC-MS/MS Parameters & Expected Outcomes

To ensure accurate multiplexed quantification, the mass spectrometer should be operated in positive electrospray ionization (+ESI) using Multiple Reaction Monitoring (MRM).

Table 1: Multiple Reaction Monitoring (MRM) Parameters for IBCF-Derivatized Polyamines

AnalyteDerivatized MWPrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)
Putrescine288.17289.2171.115
Spermidine445.28446.3272.220
Spermine602.39603.4385.225
1,7-Diaminoheptane (ISTD)330.22331.2213.115

Because (2R)-2-aminobut-3-yn-1-ol hydrochloride targets the upstream enzyme (ODC), the metabolic blockade will manifest sequentially. Putrescine pools will deplete first, followed by spermidine. Spermine levels often remain stable for longer durations due to compensatory metabolic recycling and lower turnover rates.

Table 2: Representative Polyamine Depletion Profile post-(2R)-2-aminobut-3-yn-1-ol HCl Treatment (Hypothetical Data for SW480 Cells)

Treatment Dose (µM)Putrescine (nmol/mg protein)Spermidine (nmol/mg protein)Spermine (nmol/mg protein)
0 (Vehicle)4.2 ± 0.312.5 ± 0.88.1 ± 0.5
102.1 ± 0.210.2 ± 0.67.9 ± 0.4
500.8 ± 0.15.4 ± 0.46.2 ± 0.5
100< LOD2.1 ± 0.24.5 ± 0.3

(Note: LOD = Limit of Detection. Data normalized to total cellular protein extracted from the PCA pellet).

References

  • Title: The role of polyamine metabolism in cellular function and physiology Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Upregulation of Polyamine Transport in Human Colorectal Cancer Cells Source: MDPI URL: [Link]

Sources

Method

Application Note: Rational Experimental Design for Synergistic Targeting of the Polyamine Pathway via ODC Inhibition

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Focus Area: Polyamine Metabolism, Tumor Microenvironment (TME) Modulation, and Combinatorial Experimental Design Mechan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Focus Area: Polyamine Metabolism, Tumor Microenvironment (TME) Modulation, and Combinatorial Experimental Design

Mechanistic Rationale: The Causality of Synergy in ODC Inhibition

Ornithine decarboxylase (ODC) is the rate-limiting enzyme in the biosynthesis of polyamines (putrescine, spermidine, and spermine)—organic cations essential for cellular proliferation, DNA stability, and immune regulation. While targeting ODC with the irreversible, enzyme-activated inhibitor Difluoromethylornithine (DFMO / Eflornithine) is a clinically validated strategy, DFMO monotherapy typically induces cytostasis rather than cytotoxicity 1[1].

The causality behind this limitation lies in cellular adaptation. When ODC is inhibited, cancer cells rapidly upregulate compensatory mechanisms, most notably the active transport of extracellular polyamines from the TME2[2]. Furthermore, while DFMO directly alters the TME by enhancing the viability of intratumoral CD8+ T cells, it cannot fully overcome T-cell exhaustion without concurrent immune checkpoint blockade3[3].

Therefore, studying DFMO requires a combinatorial experimental design that blocks these escape routes, converting a cytostatic response into a synergistic, cytotoxic, and immunologically active anti-tumor effect.

Visualizing the Synergistic Landscape

PolyamineSynergy Ornithine L-Ornithine ODC ODC Enzyme Ornithine->ODC Putrescine Putrescine Spermidine Spermidine Putrescine->Spermidine ODC->Putrescine DFMO DFMO DFMO->ODC Irreversible Inhibition Uptake Compensatory Uptake DFMO->Uptake Triggers CD8 CD8+ T-Cell Activation DFMO->CD8 Sensitizes AMXT AMXT-1501 AMXT->Uptake Blocks AntiPD1 Anti-PD-1 AntiPD1->CD8 Synergizes

Polyamine pathway and synergistic intervention nodes via DFMO, AMXT-1501, and Anti-PD-1.

Experimental Design Principles: The Self-Validating System

To establish trustworthiness, every synergy protocol must be inherently self-validating. Observing increased cell death when combining two drugs does not prove synergy (it may simply be additive), nor does it prove the mechanism is on-target.

  • Quantifying Synergy (The Chou-Talalay Method): We utilize the Chou-Talalay median-effect equation to calculate the Combination Index (CI)4[4]. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

  • Mechanistic Self-Validation (Polyamine Rescue): To prove that the observed synergy is driven specifically by polyamine depletion rather than off-target toxicity, a parallel "rescue" cohort must be treated with exogenous putrescine. If the addition of putrescine reverses the synergistic cytotoxicity, the on-target mechanism is validated.

Protocol 1: In Vitro Synergy Assessment (DFMO + AMXT-1501)

This protocol outlines the methodology for evaluating the synergistic cytotoxicity of DFMO combined with a polyamine transport inhibitor (e.g., AMXT-1501) using the Chou-Talalay method.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., B16/F10 or MCF-7) in 96-well plates at an optimized density (e.g., 2,000 cells/well). Causality note: Cells must remain in the logarithmic growth phase for the entire 72-hour assay, as polyamine depletion is a slow process dependent on cell division.

  • Dose-Matrix Preparation: Determine the individual IC50 values for DFMO and AMXT-1501. Prepare a constant-ratio drug combination matrix (e.g., 0.25×, 0.5×, 1×, 2×, and 4× the IC50 of both drugs).

  • Treatment & Self-Validation:

    • Arm A: Vehicle Control.

    • Arm B: DFMO Monotherapy dose-response.

    • Arm C: AMXT-1501 Monotherapy dose-response.

    • Arm D: DFMO + AMXT-1501 Combination dose-response.

    • Arm E (Validation): DFMO + AMXT-1501 + 80 µM exogenous putrescine.

  • Incubation: Incubate cells for exactly 72 hours. Causality note: Pre-existing intracellular polyamine pools have long half-lives and must be exhausted before cytostatic/cytotoxic effects manifest.

  • Viability Readout: Perform an SRB or MTT viability assay. Measure absorbance and normalize to the vehicle control to determine the Fraction Affected (Fa).

  • Data Analysis: Input the dose and Fa data into CompuSyn software to generate an Isobologram and calculate the CI values.

Protocol 2: In Vivo Immunomodulatory Synergy (DFMO + Anti-PD-1)

DFMO acts as an immune sensitizer. This protocol details how to measure the synergistic therapeutic outcomes of DFMO and PD-1 checkpoint blockade in a syngeneic mouse model3[3].

Step-by-Step Methodology:

  • Tumor Inoculation: Inject 5×105 syngeneic tumor cells (e.g., B16/F10 melanoma) subcutaneously into the right flank of immunocompetent C57BL/6 mice.

  • Treatment Regimen: Once tumors reach ~50 mm³ (approx. Day 5), randomize mice into four primary cohorts (n=10/group):

    • Control: Regular drinking water + Isotype control IP injections.

    • DFMO: 1% (w/v) DFMO supplemented in drinking water (changed twice weekly).

    • Anti-PD-1: 200 µg α-PD-1 antibody injected intraperitoneally (IP) twice weekly.

    • Combination: 1% DFMO in water + 200 µg α-PD-1 IP twice weekly.

  • Self-Validation (Immune Depletion): Create a parallel Combination cohort receiving twice-weekly IP injections of α-CD8 depleting antibodies. Causality note: If the synergistic tumor regression is abrogated in this cohort, it definitively proves the mechanism is CD8+ T-cell dependent.

  • TME Profiling: At Day 15, euthanize a subset of mice. Excise tumors, digest into single-cell suspensions, and perform flow cytometry. Stain for CD45, CD3, CD8, and viability dyes.

  • Therapeutic Readout: Monitor tumor volume via caliper measurements in the remaining mice until humane endpoints are reached.

Quantitative Data Presentation

The table below summarizes the expected quantitative metrics and validation checkpoints required to confirm synergistic ODC inhibition.

Assay TypeTreatment ArmKey MetricExpected Synergistic OutcomeSelf-Validation Checkpoint
In Vitro DFMO + AMXT-1501Combination Index (CI)CI < 0.8 across Fa 0.5 to 0.9Synergy is completely reversed by the addition of 80 µM Putrescine.
In Vitro DFMO MonotherapyIntracellular Spermidine>80% reduction via HPLCConfirms on-target ODC inhibition prior to combination testing.
In Vivo DFMO + Anti-PD-1Intratumoral CD8+ Viability>2-fold increase vs. MonotherapySynergy is abrogated in the α-CD8 immune-depleted mouse cohort.
In Vivo DFMO + Anti-PD-1Tumor Volume (Day 15)>60% reduction vs. ControlValidates functional translation of TME immunomodulation.

References

  • Inhibition of polyamine biosynthesis using difluoromethylornithine acts as a potent immune modulator and displays therapeutic synergy with PD1-blockade Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Dual Inhibition of Ornithine Decarboxylase and A1 Adenosine Receptor Efficiently Suppresses Breast Tumor Cells Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • The Synergistic Benefit of Combination Strategies Targeting Tumor Cell Polyamine Homeostasis Source: MDPI URL:[Link]

  • Polyamine transport inhibition and cisplatin synergistically enhance tumor control through oxidative stress in murine head and neck cancer Source: bioRxiv URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

solubility issues of (2R)-2-aminobut-3-yn-1-ol;hydrochloride in aqueous solutions

Technical Support Center: (2R)-2-aminobut-3-en-1-ol;hydrochloride A Note on Compound Identification: The topic specifies "(2R)-2-aminobut-3-yn -1-ol;hydrochloride". Publicly available chemical data predominantly refers t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (2R)-2-aminobut-3-en-1-ol;hydrochloride

A Note on Compound Identification: The topic specifies "(2R)-2-aminobut-3-yn -1-ol;hydrochloride". Publicly available chemical data predominantly refers to the analogue with a double bond, "(2R)-2-aminobut-3-en -1-ol;hydrochloride" (CAS: 313995-40-3). This guide will address the solubility of the more commonly referenced -en compound. Users working with the -yn analogue may find the principles discussed here largely applicable due to structural similarities, but should verify them for their specific molecule.

Introduction

Welcome to the technical support guide for (2R)-2-aminobut-3-en-1-ol hydrochloride. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this chiral building block. As a small molecule with polar functional groups—an amine and an alcohol—its hydrochloride salt form is intended to confer aqueous solubility. However, practical laboratory work can present challenges such as incomplete dissolution, precipitation, or solution instability.

This guide provides a structured approach to understanding and overcoming these issues, combining fundamental chemical principles with practical, field-tested protocols.

Physicochemical Properties Summary

A clear understanding of the compound's properties is the foundation for troubleshooting. The table below summarizes key data sourced from commercial suppliers.

PropertyValueSource(s)
CAS Number 313995-40-3[1][2][3][4]
Molecular Formula C₄H₁₀ClNO[1][2][3]
Molecular Weight 123.58 g/mol [1][2][3]
Physical State Solid[1]
Typical Purity 95-97%[1][2]

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and solubility of (2R)-2-aminobut-3-en-1-ol hydrochloride.

Q1: What is the expected solubility of (2R)-2-aminobut-3-en-1-ol hydrochloride in water?

A1: As a hydrochloride salt of a primary amine with a hydroxyl group, it is expected to be freely soluble in water.[5] The protonated amine and the polar alcohol moiety can readily form hydrogen bonds with water molecules, facilitating dissolution. However, the absolute solubility limit (mg/mL) is not widely published and can be affected by factors such as pH, temperature, and the presence of co-solvents.

Q2: What is the expected pH of a solution made by dissolving this compound in pure water?

A2: The solution will be acidic. The compound is the salt of a weak base (the amino alcohol) and a strong acid (hydrochloric acid). In water, the hydrochloride will fully dissociate, and the resulting ammonium cation will establish an equilibrium, releasing H⁺ ions and lowering the pH. The exact pH will depend on the concentration.

Q3: Can I heat the solution to help the compound dissolve?

A3: Yes, gentle heating (e.g., to 30-40°C) in a water bath can be an effective method to increase the rate of dissolution. However, prolonged or excessive heating should be avoided as it may risk thermal degradation of the compound. Always monitor the solution for any signs of color change or decomposition.

Q4: My solution is clear at a higher temperature but becomes cloudy or forms a precipitate upon cooling to room temperature. Why?

A4: This indicates that you have created a supersaturated solution. The solubility of many compounds, including this one, is temperature-dependent.[6] While heating allowed more solute to dissolve, the solution could not maintain this concentration as it cooled. To resolve this, you can either work with the solution at the elevated temperature or prepare a less concentrated solution that remains stable at room temperature.

Q5: How should I store prepared aqueous stock solutions?

A5: For short-term storage (1-2 days), refrigeration at 2-8°C is recommended to minimize potential degradation. For longer-term storage, it is advisable to prepare fresh solutions. If long-term storage is necessary, consider flash-freezing aliquots in liquid nitrogen and storing them at -80°C. Avoid repeated freeze-thaw cycles. Always protect solutions from light.

Troubleshooting Guide for Solubility Issues

When standard dissolution procedures fail, a systematic approach is necessary to identify and resolve the problem.

Logical Workflow for Troubleshooting

The following diagram illustrates a step-by-step process for diagnosing and solving solubility challenges.

G Troubleshooting Workflow for Solubility Issues start Solubility Issue Encountered (e.g., Incomplete Dissolution, Cloudiness) check_conc Is concentration too high? start->check_conc check_mix Is mixing method sufficient? check_conc->check_mix No sol_lower_conc Action: Prepare a more dilute solution. check_conc->sol_lower_conc Yes check_purity Could insoluble impurities be present? check_mix->check_purity Yes sol_mix Action: Use sonication or gentle warming (30-40°C). check_mix->sol_mix No check_ph Is the pH of the solvent appropriate? check_purity->check_ph No sol_filter Action: Filter through a 0.22 µm syringe filter or centrifuge and use supernatant. check_purity->sol_filter Yes sol_buffer Action: Use an appropriate acidic buffer (e.g., citrate, acetate) instead of water. check_ph->sol_buffer No end_success Resolution: Clear, stable solution achieved. check_ph->end_success Yes sol_lower_conc->end_success sol_mix->end_success sol_filter->end_success sol_buffer->end_success

Caption: A step-by-step decision diagram for troubleshooting solubility issues.

Problem-Cause-Solution Table
ProblemPossible CauseRecommended Solution & Explanation
1. The solid material does not fully dissolve, leaving behind fine particles. A. Exceeding the Solubility Limit: The concentration attempted is higher than the compound's intrinsic solubility under the current conditions.Solution: Decrease the target concentration. Start by preparing a solution at half the initial concentration and titrate upwards if needed.
B. Insufficient Mechanical Agitation: The dissolution process is kinetically slow, and simple swirling or inversion is not enough to break down solute aggregates.Solution: Increase agitation. Use a vortex mixer for 1-2 minutes or place the vial in an ultrasonic water bath for 5-10 minutes. Sonication provides high-frequency energy to efficiently break apart particles and enhance solvent interaction.
C. Insoluble Impurities: Commercially available reagents are rarely 100% pure.[1][2] The undissolved material may be a minor, insoluble impurity from the synthesis or storage of the compound.Solution: Separate the insoluble material. For most applications, the solution can be filtered through a 0.22 µm syringe filter (e.g., PVDF or PES) to remove particulates without significant loss of the desired compound. Alternatively, centrifuge the sample at high speed (e.g., >10,000 x g) for 5 minutes and carefully collect the supernatant.
2. The solution is hazy or cloudy (opalescent). A. Formation of a Fine Suspension: The compound is not fully dissolved and is instead dispersed as very fine, colloidal particles.Solution: This often has the same root causes as Problem 1 (concentration or agitation). Apply sonication and/or gentle warming first. If the haziness persists, filtering is the most effective solution.
B. pH-Induced Precipitation: If dissolving the compound in a buffered solution, the buffer's pH may be too high (approaching the pKa of the amine), causing the protonated, soluble form to convert to the less soluble free base. The solubility of amino compounds is highly dependent on pH.[7]Solution: Ensure the pH of your aqueous solvent is acidic (ideally pH < 6). If using a buffer, choose one with a pKa that maintains an acidic environment. If using water, the compound's own acidic nature should suffice unless a basic contaminant is present.
3. A clear solution forms initially, but a precipitate appears later. A. Temperature-Dependent Solubility: The solution was prepared with heating and became supersaturated upon cooling to ambient temperature.[6]Solution: Prepare the solution at the temperature of its intended use. If it must be stored at a lower temperature, it must be prepared at a concentration known to be stable at that temperature.
B. Solvent Evaporation: If left uncapped or in a poorly sealed container, evaporation of the solvent (water) will increase the compound's concentration, potentially exceeding its solubility limit.Solution: Always use tightly sealed vials (e.g., with screw caps and septa) for solution preparation and storage. For larger volumes, use parafilm to seal stoppers or lids.
C. Chemical Instability/Degradation: Over time, the compound may degrade into a less soluble species. While specific stability data is limited, this is a possibility for any complex organic molecule in solution.Solution: Prepare solutions fresh for each experiment. This is the most reliable way to ensure the integrity and solubility of the compound, eliminating stability as a variable.[8]

Experimental Protocol: Preparation of a 10 mg/mL Aqueous Stock Solution

This protocol provides a reliable, step-by-step method for preparing a standard aqueous stock solution.

Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.[1][9]

  • Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine powder.[9][10]

  • Refer to the Safety Data Sheet (SDS) for complete hazard information before starting.[1][9][10]

Materials:

  • (2R)-2-aminobut-3-en-1-ol hydrochloride (solid)

  • High-purity water (e.g., Milli-Q, Type I)

  • Calibrated analytical balance

  • Appropriate volumetric flask or conical tube

  • Vortex mixer and/or sonicator bath

  • 0.22 µm syringe filter (optional)

Procedure:

  • Tare the Vessel: Place your chosen sterile vial or tube on the analytical balance and tare the weight.

  • Weigh the Compound: Carefully weigh the desired amount of (2R)-2-aminobut-3-en-1-ol hydrochloride directly into the tared vessel. For a 10 mg/mL solution, you would weigh 10 mg for a final volume of 1 mL, 25 mg for 2.5 mL, etc.

  • Add Solvent: Add approximately 80% of the final required volume of high-purity water to the vessel. Capping the vessel securely is important to prevent any loss of material during mixing.

  • Promote Dissolution:

    • Vortexing: Securely cap the vessel and vortex at high speed for 1-2 minutes. Visually inspect the solution against a dark background to check for undissolved particles.

    • Sonication (if needed): If particles remain, place the vessel in an ultrasonic water bath for 5-10 minute intervals until the solution is clear. Avoid letting the bath overheat.

    • Gentle Warming (optional): If sonication is not fully effective, warm the solution in a water bath at 30-40°C for 10 minutes, with intermittent vortexing.

  • Adjust to Final Volume: Once the solute is fully dissolved and the solution is clear, allow it to return to room temperature. Add high-purity water to reach the final desired volume and mix by gentle inversion.

  • Final Quality Control (Optional but Recommended): If any particulates remain, it is best practice to filter the solution through a sterile 0.22 µm syringe filter into a final, sterile storage container. This ensures you are working with a homogenous, particle-free solution.

  • Storage: Label the container clearly with the compound name, concentration, solvent, and date of preparation. Store at 2-8°C, protected from light, and use within a timeframe validated for your specific application. For critical experiments, always prioritize freshly prepared solutions.

References

  • (R)-2-Amino-but-3-en-1-ol hydrochloride. Fluorochem.Link

  • (R)-2-amino-but-3-en-1-ol hydrochloride AldrichCPR. Sigma-Aldrich.Link

  • Safety Data Sheet for (S)-(+)-2-Amino-1-propanol. Fisher Scientific.Link (Note: SDS for a related amino alcohol, general safety principles apply).

  • (R)-2-amino-but-3-en-1-ol hydrochloride. Advanced ChemBlocks Inc.Link

  • (R)-2-Amino-but-3-en-1-ol hydrochloride. Santa Cruz Biotechnology, Inc.Link

  • (R)-2-AMINO-BUT-3-EN-1-OL HYDROCHLORIDE. ChemicalBook.Link

  • Safety Data Sheet for Ammonium iron(III) sulfate solution. Kishida Chemical Co., Ltd.Link (Note: General laboratory safety and handling information).

  • (R)-2-Aminobut-3-en-1-ol hydrochloride. BLDpharm.Link

  • 2-Aminobut-3-en-1-ol. PubChem, National Institutes of Health.Link

  • Method for preparing (S)-2-aminobutanamide hydrochloride. Google Patents.Link

  • Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. PubMed, National Institutes of Health.Link

  • 1-Amino-2-butanol. Smolecule.Link

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses.Link

  • Synthesis of Chiral Amino Alcohols from 2-Chlorobutan-1-ol. Benchchem.Link

  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences.Link

  • Official Monographs for Pharmaceuticals. Pharmaceuticals and Medical Devices Agency (PMDA), Japan.Link

  • (R)-2-Aminobut-3-en-1-ol. BLDpharm.Link

  • (S)-2-Amino-but-3-en-1-ol hydrochloride. Santa Cruz Biotechnology, Inc.Link

  • Overcoming solubility issues with 2-Amino-2-(pyridin-3-yl)acetonitrile in organic solvents. Benchchem.Link

  • 2-[(Prop-2-yn-1-yl)amino]anilinium chloride. ResearchGate.Link

  • Ethanol–Withanolides Interactions: Compound-Specific Effects on Zebrafish Larvae Locomotor Behavior and GABAA Receptor Subunit Expression. MDPI.Link

  • Physicochemical and Microbiological Stability of Two Oral Solutions of Methadone Hydrochloride 10 mg/mL. MDPI.Link

  • Solubilities of amino acids in water at various pH values under 298.15 K. ResearchGate.Link

  • Prediction of bioequivalence for orally disintegrating tablets based on pharmaceutical drug properties. Kyoto University Research Information Repository.Link

Sources

Optimization

Technical Support Center: Optimizing (2R)-2-aminobut-3-yn-1-ol Hydrochloride Dosage for Cell Culture Assays

Welcome to the Technical Support Center for (2R)-2-aminobut-3-yn-1-ol;hydrochloride . As a chiral, alkyne-containing amino alcohol, this compound is highly valued in drug development as an enzymatic inhibitor precursor a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (2R)-2-aminobut-3-yn-1-ol;hydrochloride . As a chiral, alkyne-containing amino alcohol, this compound is highly valued in drug development as an enzymatic inhibitor precursor and in chemical biology as a bioorthogonal metabolic probe.

When applied to live cell culture, researchers frequently encounter challenges related to cytotoxicity, pH imbalances, and background noise during downstream Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry. This guide provides field-proven troubleshooting insights and self-validating protocols to help you establish the optimal dosage window for your assays.

Part 1: Troubleshooting Guides & FAQs

Q1: Why do my cells exhibit acute toxicity immediately after adding (2R)-2-aminobut-3-yn-1-ol;hydrochloride? The Causality: The compound is supplied as a hydrochloride (HCl) salt. When reconstituted at high concentrations directly into weakly buffered culture media, it rapidly dissociates and releases protons, causing an immediate drop in physiological pH. Additionally, terminal alkynes exhibit intrinsic, concentration-dependent cytotoxicity in mammalian cells when exceeding 100 µM[1]. The Solution: Reconstitute the stock in cell-culture grade DMSO at a high concentration (e.g., 100 mM) so that the final volume added to the media is ≤0.1% v/v[2]. If your assay requires an aqueous stock, neutralize the solution with a mild base (e.g., NaOH) prior to addition, or utilize HEPES-buffered media to maintain a strict pH of 7.2–7.4.

Q2: What is the optimal concentration range for metabolic labeling without compromising cell viability? The Causality: Bioorthogonal labeling requires a delicate balance between achieving sufficient target incorporation (signal) and minimizing interference with native cellular metabolism (toxicity). High concentrations saturate metabolic pathways and induce stress responses. The Solution: Empirical data across various immortalized cell lines (e.g., HeLa, A549) demonstrates that alkyne-containing probes are optimally tolerated between 10 µM and 50 µM for 24-hour incubations[1][3]. Concentrations at or above 100 µM frequently result in significant viability drops and altered cellular morphology[1].

Q3: Following the CuAAC (click chemistry) detection step, my background fluorescence is excessively high. How can I reduce this? The Causality: High background is typically caused by unreacted alkyne probe becoming trapped in the hydrophobic lipid bilayer, or by incomplete washing prior to the Cu(I)-catalyzed cycloaddition[4]. The Solution: Implement a stringent wash protocol using 3% BSA in PBS prior to fixation and permeabilization[2]. Furthermore, ensure the Cu(I) catalyst is freshly prepared (using Copper(II) Sulfate and Sodium Ascorbate) to drive the cycloaddition to absolute completion, preventing non-specific binding of the azide-fluorophore.

Part 2: Data Presentation

The following matrix summarizes the expected outcomes when titrating (2R)-2-aminobut-3-yn-1-ol;hydrochloride in standard mammalian cell culture.

Table 1: Dosage Optimization Matrix (24-hour Incubation in HeLa/A549 Cells)

ConcentrationMedia pH Shift (Unbuffered)Cell Viability (%)CuAAC Signal-to-Noise RatioRecommendation
0 µM (Vehicle) None100%1.0Baseline Control
10 µM Negligible>95%5.5Acceptable
25 µM Negligible>90%12.0Optimal
50 µM Minor~85%14.5Optimal (High Signal)
100 µM Moderate~60%15.0Not Recommended (Toxic)
200 µM Severe<30%N/AToxic[1]

Part 3: Experimental Protocol

To ensure scientific integrity, the following methodology is designed as a self-validating system . By running parallel plates for viability and click-chemistry readout, you inherently validate that your fluorescent signal is derived from healthy, metabolically active cells rather than artifactual binding in apoptotic cells.

Step-by-Step Methodology: Dosage Optimization Workflow

Phase 1: Stock Preparation & Quality Control

  • Reconstitution: Dissolve (2R)-2-aminobut-3-yn-1-ol;hydrochloride in anhydrous DMSO to yield a 100 mM stock.

  • Self-Validation Check: Visually inspect the stock. It must be completely clear. Aliquot and store at -20°C to prevent freeze-thaw degradation[2].

Phase 2: Cell Seeding & Treatment 3. Seeding: Seed your target cells in two parallel 96-well plates (Plate A for Viability, Plate B for Labeling) at a density of 1×104 cells/well. Incubate overnight at 37°C, 5% CO₂. 4. Serial Dilution: Prepare working solutions in complete media at 10, 25, 50, 100, and 200 µM. Critical: Ensure the final DMSO concentration in all wells (including the vehicle control) is exactly 0.1%[2]. 5. Incubation: Aspirate old media and apply the compound-containing media. Incubate for 24 hours.

Phase 3: Parallel Readouts 6. Viability Assessment (Plate A): Add an ATP-based luminescent viability reagent (e.g., CellTiter-Glo) directly to the wells. Incubate for 10 minutes and measure luminescence to quantify metabolically active cells. 7. CuAAC Click Labeling (Plate B):

  • Wash cells 3x with warm PBS to remove unincorporated alkyne.

  • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature, then permeabilize with 0.25% Triton X-100 for 15 minutes[2].

  • Wash with 3% BSA in PBS[2].

  • Apply the CuAAC reaction cocktail (Azide-fluorophore, CuSO₄, THPTA ligand, Sodium Ascorbate) and incubate in the dark for 1 hour[4].

  • Wash extensively (3x with PBS) and measure fluorescence via high-content imaging or flow cytometry.

  • Analysis: Plot Viability (Plate A) against CuAAC Signal (Plate B) to identify the maximum tolerated dose (MTD) that yields the highest signal-to-noise ratio.

Part 4: Mandatory Visualization

The following diagram illustrates the logical relationship and parallel processing required to successfully optimize the dosage of alkyne-based probes in live cells.

Workflow A Seed Cells in Multi-Well Plate (10^4 cells/well) D Incubate Cells (24 - 48 hours) A->D B Prepare Alkyne Stock (100 mM in DMSO) C Serial Dilution in Media (10 µM to 200 µM) B->C C->D E Assess Cell Viability (ATP Luminescence) D->E F CuAAC Click Chemistry (Azide-Fluorophore + Cu) D->F G Determine Optimal Dosage (Max Signal vs. Min Toxicity) E->G F->G

Workflow for optimizing alkyne dosage in live-cell click chemistry assays.

References

  • Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. NIH / PMC.
  • Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. NIH / PMC.
  • Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ACS Chemical Biology.
  • Click-iT® Metabolic Labeling Reagents for Proteins. Thermo Fisher Scientific.

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance to Ornithine Decarboxylase (ODC) Inhibitors

Welcome to the technical support center for researchers investigating ornithine decarboxylase (ODC) inhibitors. This guide is designed to provide in-depth troubleshooting and practical guidance for scientists and drug de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers investigating ornithine decarboxylase (ODC) inhibitors. This guide is designed to provide in-depth troubleshooting and practical guidance for scientists and drug development professionals encountering resistance to ODC inhibitors like α-difluoromethylornithine (DFMO) in cancer cell models. Our goal is to equip you with the foundational knowledge and actionable protocols needed to diagnose, understand, and ultimately overcome this critical experimental hurdle.

Section 1: Frequently Asked Questions (FAQs): Understanding the Fundamentals of Resistance

This section addresses common conceptual questions regarding ODC and resistance to its inhibitors.

Q1: What is the primary mechanism of action for ODC inhibitors like DFMO?

ODC is the first and rate-limiting enzyme in the polyamine biosynthesis pathway, converting ornithine into putrescine.[1] Polyamines are essential for cell proliferation, DNA stabilization, and gene expression.[1] Cancer cells, particularly those driven by oncogenes like MYC, exhibit elevated ODC activity and a high demand for polyamines to sustain their rapid growth.[2][3] DFMO is an enzyme-activated, irreversible inhibitor that forms a covalent bond with the ODC active site, thereby depleting intracellular polyamine pools and inducing a cytostatic effect.[4][5]

Q2: My cancer cells are no longer responding to DFMO treatment. What is the most likely cause of resistance?

The most common mechanism of acquired resistance to ODC inhibitors is the upregulation of the polyamine transport system (PTS).[6] When de novo synthesis is blocked by DFMO, cancer cells compensate by increasing the import of extracellular polyamines from the microenvironment (e.g., from serum in culture media).[5][6] This compensatory mechanism effectively bypasses the enzymatic blockade and restores intracellular polyamine levels.

Q3: Are there other, less common, resistance mechanisms?

Yes, while less frequent, other mechanisms can contribute to resistance:

  • ODC Gene Amplification: Increased copy number of the ODC1 gene can lead to overexpression of the ODC protein, requiring higher concentrations of the inhibitor to achieve a therapeutic effect.

  • ODC Mutations: Mutations in the ODC enzyme, particularly near the inhibitor binding site, could potentially reduce the binding affinity of DFMO.

  • Activation of Survival Pathways: Studies have shown that DFMO treatment can paradoxically activate pro-survival signaling pathways, such as the PI3K/Akt pathway, which can counteract the inhibitor's cytostatic effects and promote cell survival.[4]

Section 2: Troubleshooting Experimental Readouts

This section provides guidance for when your experimental results deviate from the expected outcome.

Problem 1: Cell viability assays (MTT, MTS, etc.) show no significant decrease in proliferation after DFMO treatment, even at high concentrations.

This is a classic indicator of resistance. The logical next step is to determine the underlying mechanism.

Troubleshooting Workflow: Investigating DFMO Resistance

G cluster_0 Experimental Validation A Unexpected Result: Cells are resistant to DFMO B Hypothesis 1: Compensatory Polyamine Uptake A->B Most Common C Hypothesis 2: ODC Target Upregulation A->C Possible D Hypothesis 3: Activation of Survival Pathways A->D Possible B1 Perform Polyamine Uptake Assay (e.g., using radiolabeled spermidine) B->B1 C1 Perform Western Blot for ODC C->C1 D1 Perform Western Blot for p-Akt, Akt, etc. D->D1 B2 Co-treat with a Polyamine Transport Inhibitor (PTI) B1->B2 B3 Result: Uptake is high & PTI restores DFMO sensitivity? B2->B3 B_Conclusion Conclusion: Resistance is mediated by polyamine transport. B3->B_Conclusion C2 Perform ODC Activity Assay C1->C2 C3 Result: ODC protein levels and/or activity are elevated? C2->C3 C_Conclusion Conclusion: Resistance involves ODC upregulation. C3->C_Conclusion D2 Co-treat with an Akt inhibitor (e.g., LY294002) D1->D2 D3 Result: p-Akt is high & Akt inhibitor restores sensitivity? D2->D3 D_Conclusion Conclusion: Resistance involves pro-survival signaling. D3->D_Conclusion

Caption: Workflow for diagnosing the cause of ODC inhibitor resistance.

Troubleshooting Data Interpretation
Observation Potential Cause Recommended Action
High IC50 for DFMO (>5 mM) Compensatory polyamine uptake from media serum.See Protocol 1: Test DFMO efficacy in combination with a polyamine transport inhibitor (PTI).
ODC protein levels are elevated post-treatment Rebound effect or gene amplification.Quantify ODC gene copy number (qPCR). Measure ODC enzymatic activity directly (See Protocol 2).
Phospho-Akt (Ser473) is elevated post-treatment Activation of a pro-survival signaling cascade.[4]Test DFMO in combination with a PI3K/Akt pathway inhibitor.
Variable results between experiments Inconsistent cell health, passage number, or seeding density.Standardize cell culture practices. Ensure cells are in the logarithmic growth phase for all experiments.[7][8]

Problem 2: My ODC activity assay is giving no signal or has a low signal-to-noise ratio.

Accurate measurement of ODC activity is crucial for confirming target engagement.

Troubleshooting ODC Activity Assays
Issue Potential Cause Solution
Low overall signal 1. Insufficient enzyme in the lysate. 2. Inactive enzyme due to improper lysate preparation/storage. 3. Substrate degradation.1. Increase the amount of protein lysate used per reaction. 2. Prepare fresh lysates and always include protease inhibitors. Avoid multiple freeze-thaw cycles. 3. Use fresh, high-quality L-[1-14C] ornithine.
High background in "no enzyme" control Contamination of reagents with bacteria or other enzymes that can decarboxylate ornithine.Use sterile, filtered buffers and reagents.
Inconsistent replicates 1. Inaccurate pipetting of viscous lysates. 2. Incomplete termination of the reaction.1. Use wide-bore pipette tips for cell lysates. 2. Ensure rapid and thorough mixing upon addition of the stop solution (e.g., trichloroacetic acid).

Section 3: Protocols for Characterizing and Overcoming Resistance

This section provides step-by-step methodologies for key experiments.

Protocol 1: Assessing the Role of Polyamine Transport via Combination Therapy

This protocol allows you to determine if upregulated polyamine transport is the primary resistance mechanism. The strategy, often called "polyamine blocking therapy," combines an ODC inhibitor with a polyamine transport inhibitor (PTI).[6]

Objective: To test if blocking polyamine import restores cancer cell sensitivity to DFMO.

Materials:

  • DFMO (e.g., 1-10 mM working concentration)[9]

  • A polyamine transport inhibitor (e.g., MQT 1426 or a novel PTI)

  • Resistant cancer cell line

  • 96-well plates

  • Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed your resistant cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[10]

  • Prepare Drug Matrix: Prepare a dilution series of DFMO and the PTI. A 6x6 matrix is a good starting point.

    • DFMO concentrations: 0, 0.5, 1, 2.5, 5, 10 mM

    • PTI concentrations: Titrate based on its known potency (e.g., 0, 1, 5, 10, 25, 50 µM)

  • Treatment: Treat the cells with the drug combinations. Include wells for each drug alone, as well as untreated and vehicle-only controls.

  • Incubation: Incubate for 72 hours, or a time point determined to be optimal for your cell line.

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's protocol and read the plate on a suitable plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-only control wells.

    • Plot the dose-response curves for each drug alone and for the combinations.

    • Calculate synergy scores using a method like the Chou-Talalay method (Combination Index).[9]

Expected Outcome & Interpretation: If polyamine transport is the key resistance mechanism, you will observe a significant synergistic effect. The IC50 of DFMO will be dramatically lower in the presence of the PTI, indicating that blocking the compensatory uptake pathway restores the efficacy of ODC inhibition.[11]

Protocol 2: Measurement of ODC Enzymatic Activity

This protocol measures the rate of CO2 release from a radiolabeled substrate to directly quantify ODC activity in cell lysates.[10] It is the gold standard for confirming ODC upregulation or target engagement by an inhibitor.

Objective: To quantify ODC activity in resistant vs. sensitive cell lines or following treatment.

Materials:

  • L-[1-14C] ornithine hydrochloride

  • Cell lysis buffer (e.g., Tris-HCl pH 7.5, with DTT and EDTA)

  • Reaction buffer (containing pyridoxal phosphate, DTT, EDTA)[10]

  • 10% Trichloroacetic acid (TCA) to terminate the reaction

  • Scintillation vials and scintillation fluid

  • Filter paper discs saturated with a CO2-trapping agent

  • Shaking water bath at 37°C

Procedure:

  • Prepare Cell Lysates: Culture and harvest sensitive and resistant cells. Lyse the cells on ice and determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Set Up Reaction: In a sealed reaction vessel (e.g., a test tube with a rubber stopper and a center well), add cell lysate to the reaction buffer.

  • Initiate Reaction: Add L-[1-14C] ornithine to start the reaction. Immediately seal the vessel, which should contain a filter paper disc saturated with a CO2-trapping agent in its center well.

  • Incubation: Incubate the reaction in a shaking water bath at 37°C for 60 minutes.[10]

  • Terminate Reaction: Inject 10% TCA through the stopper into the reaction mixture to stop the enzymatic reaction and facilitate the release of all dissolved 14CO2.

  • Trap CO2: Continue to incubate for another 60 minutes to ensure all released 14CO2 is trapped by the filter paper.

  • Quantify: Remove the filter paper disc, place it in a scintillation vial with scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Calculate Activity: Normalize the CPM to the amount of protein in the lysate and the reaction time. ODC activity is typically expressed as nmol or pmol of CO2 released/hr/mg of protein.[12]

Expected Outcome & Interpretation: If ODC upregulation is a mechanism of resistance, you will observe significantly higher specific activity in the lysates from resistant cells compared to sensitive cells.

Section 4: Advanced Strategies: Combination Therapies

Monotherapy with ODC inhibitors often has limited efficacy due to the compensatory mechanisms described above.[13] The future of polyamine-targeted therapy lies in rational combination strategies that block the pathway at multiple nodes.[14]

Conceptual Framework for Combination Therapies

G Extracellular Extracellular Polyamines HigherPolyamines Spermidine Spermine Extracellular->HigherPolyamines Polyamine Transport System (PTS) Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Putrescine->HigherPolyamines SAMDC, etc. Proliferation Cell Proliferation & Survival HigherPolyamines->Proliferation PTI Polyamine Transport Inhibitor (PTI) PTI->Extracellular Blocks DFMO ODC Inhibitor (e.g., DFMO) DFMO->Ornithine Blocks SAMDC_I SAMDC Inhibitor SAMDC_I->Putrescine Blocks

Caption: Multi-pronged strategy to block polyamine metabolism.

Promising Combination Strategies:
  • ODC Inhibitor + Polyamine Transport Inhibitor (PTI): This is the most direct and validated approach to overcoming resistance caused by polyamine import.[6][11] By blocking both synthesis and uptake, this combination creates a more complete depletion of intracellular polyamines.

  • ODC Inhibitor + S-adenosylmethionine Decarboxylase (SAMDC) Inhibitor: SAMDC is another key enzyme in the polyamine synthesis pathway, responsible for converting putrescine to higher polyamines. Combining inhibitors for both ODC and SAMDC can create a more profound blockade of the entire pathway.

  • ODC Inhibitor + PI3K/Akt Pathway Inhibitor: For cancers where ODC inhibition activates pro-survival Akt signaling, co-treatment with an Akt inhibitor can abrogate this survival response and enhance the cytostatic or cytotoxic effects of DFMO.[4]

  • ODC Inhibitor + Standard Chemotherapy or Targeted Agents: DFMO can sensitize cancer cells to other therapies. For example, it has shown synergy with etoposide in neuroblastoma and can help overcome resistance to PARP inhibitors in ovarian cancer.[5][15]

When designing combination studies, it is critical to perform a full matrix of dose-responses to distinguish between additive, synergistic, and antagonistic effects.

References

  • Alexander, W. et al. (2006). Combination therapy with 2-difluoromethylornithine and a polyamine transport inhibitor against murine squamous cell carcinoma. PubMed. [Link]

  • Cai, W. et al. (2021). Dual Inhibition of Ornithine Decarboxylase and A1 Adenosine Receptor Efficiently Suppresses Breast Tumor Cells. Frontiers in Oncology. [Link]

  • Cai, W. et al. (2021). Dual Inhibition of Ornithine Decarboxylase and A1 Adenosine Receptor Efficiently Suppresses Breast Tumor Cells. PMC. [Link]

  • Schultz, C. R. et al. (2022). Monitoring ODC activity and polyamines in Bachmann-Bupp syndrome patient biological samples. PubMed. [Link]

  • Li, X. et al. (2024). Polyamine metabolism and anti-tumor immunity. Frontiers in Immunology. [Link]

  • Guo, H. et al. (2014). Developing new ornithine decarboxylase inhibitors to prevent skin & colon cancer. Grantome. [Link]

  • Li, Z. et al. (2017). Targeting ornithine decarboxylase (ODC) inhibits esophageal squamous cell carcinoma progression. PMC. [Link]

  • Gerner, E. W., & Meyskens, F. L. (2020). Polyamine metabolism and cancer: treatments, challenges and opportunities. Nature Reviews Cancer. [Link]

  • Tummala, R. et al. (2010). The polyamine transport system as a target for anticancer drug development. PubMed. [Link]

  • Shultz, C. R. et al. (2024). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Kim, H. et al. (2022). DMSO-tolerant ornithine decarboxylase (ODC) tandem assay optimised for high-throughput screening. Taylor & Francis Online. [Link]

  • da Silva, A. P. B. et al. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Molecular Biosciences. [Link]

  • Lankenau Institute for Medical Research. Small molecule inhibitors and poisons of polyamine transport. Main Line Health. [Link]

  • Wang, Y. et al. (2023). Activation of polyamine catabolism promotes glutamine metabolism and creates a targetable vulnerability in lung cancer. PNAS. [Link]

  • Shultz, C. R. et al. (2024). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Logrono, R. et al. (2024). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. PMC. [Link]

  • Shantz, L. M. (2007). Regulation of ornithine decarboxylase during oncogenic transformation: mechanisms and therapeutic potential. PubMed. [Link]

  • The Institute of Cancer Research. (2017). Seven ways we are outsmarting cancer by overcoming drug resistance. ICR. [Link]

  • Lee, S-C. et al. (2021). Overcome cancer drug resistance by targeting epigenetic modifications of centrosome. Journal of Biomedical Science. [Link]

  • Singh, S. et al. (2021). Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases. ResearchGate. [Link]

  • Hogarty, M. D. et al. (2008). Ornithine Decarboxylase Inhibition by α-Difluoromethylornithine Activates Opposing Signaling Pathways via Phosphorylation of Both Akt/Protein Kinase B and p27Kip1 in Neuroblastoma. Cancer Research. [Link]

  • Gunda, V. et al. (2024). Polyamine Inhibition with DFMO: Shifting the Paradigm in Neuroblastoma Therapy. MDPI. [Link]

  • Bjelosevic, S. et al. (2024). Preventing Cancer by Inhibiting Ornithine Decarboxylase: A Comparative Perspective on Synthetic vs. Natural Drugs. PubMed. [Link]

  • Beat Childhood Cancer. DFMO. Beat Childhood Cancer. [Link]

  • Li, Y. et al. (2024). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC. [Link]

Sources

Optimization

Technical Support Center: Minimizing Off-Target Effects of (2R)-2-Aminobut-3-yn-1-ol Hydrochloride

Welcome to the Technical Support Center. (2R)-2-Aminobut-3-yn-1-ol hydrochloride (also known as (R)-ethynylglycinol hydrochloride) is a versatile, chiral amino alcohol featuring a terminal alkyne.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. (2R)-2-Aminobut-3-yn-1-ol hydrochloride (also known as (R)-ethynylglycinol hydrochloride) is a versatile, chiral amino alcohol featuring a terminal alkyne. It is widely utilized by drug development professionals as a structural building block for synthesizing fused imidazoquinolines[1], DNA gyrase/topoisomerase inhibitors[2], and as a chemical probe in click chemistry (CuAAC) workflows.

However, its structural similarity to endogenous amino acids and the high reactivity of its ethynyl group can lead to significant off-target effects in biological assays. This guide provides field-proven troubleshooting strategies to minimize these artifacts.

Part 1: Troubleshooting Guide & FAQs

Q1: My cellular assay shows unexpected cytotoxicity and broad protein inhibition when using (2R)-2-aminobut-3-yn-1-ol as a probe. What is causing this? A: This is likely due to metabolic oxidation. In cellulo or in crude lysates, alcohol dehydrogenases (ADH) can oxidize the primary alcohol of (2R)-2-aminobut-3-yn-1-ol to form 2-aminobut-3-ynoic acid (ethynylglycine)[3]. Ethynylglycine is a known suicide inhibitor of Pyridoxal 5'-phosphate (PLP)-dependent enzymes. It covalently binds to the PLP cofactor in the active site, leading to irreversible enzyme inactivation and subsequent cytotoxicity (e.g., broad antimicrobial activity)[3].

  • Causality-Driven Fix: Limit incubation times to <2 hours to minimize metabolic conversion.

  • Inhibitor Co-treatment: If your assay permits, co-administer a mild ADH inhibitor (e.g., 4-methylpyrazole) to block the oxidation pathway.

Q2: I am observing high background fluorescence and non-specific protein labeling during my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) readout. A: Terminal alkynes like the one in (2R)-2-aminobut-3-yn-1-ol are susceptible to Glaser homocoupling in the presence of oxygen and copper, creating fluorescent artifacts. Furthermore, free Cu(I) generates Reactive Oxygen Species (ROS) that degrade proteins and cause non-specific fluorophore sticking.

  • Self-Validating Protocol: Always run a "Cu-only" (no azide) control to measure ROS-induced autofluorescence.

  • Ligand Optimization: Use a highly stabilizing ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) at a 5:1 ratio to Cu(I) to shield the copper center and prevent ROS generation.

Q3: My synthesized compounds are showing off-target antimicrobial activity that doesn't align with my intended target. Could the starting material be the issue? A: Yes. The (S)-enantiomer of 2-aminobut-3-yn-1-ol is a critical pharmacophore in potent DNA gyrase and topoisomerase inhibitors used against Gram-positive and Gram-negative bacteria[2][4]. If your (2R)-2-aminobut-3-yn-1-ol hydrochloride starting material has low enantiomeric excess (ee), trace amounts of the (S)-enantiomer can synthesize highly active antimicrobial byproducts[2].

  • Solution: Verify the chiral purity of your starting material via chiral HPLC before synthesis. Ensure ee > 99%.

Part 2: Quantitative Data & Assay Optimization

Summarizing the optimization parameters is critical for standardizing your laboratory's approach to this compound.

Table 1: Optimization Parameters for Minimizing Off-Target Effects

ParameterStandard ConditionOptimized ConditionRationale (Causality)
Incubation Time 12-24 hours< 2 hoursPrevents metabolic oxidation to ethynylglycine[3].
Cu(I) : Ligand Ratio 1:1 or 1:2 (TBTA)1:5 (THPTA)THPTA fully coordinates Cu(I), minimizing ROS and off-target protein damage.
Reducing Agent 1 mM Sodium Ascorbate5 mM Sodium AscorbateMaintains Cu(I) state and suppresses oxidative Glaser coupling of the terminal alkyne.
Chiral Purity > 95% ee> 99% eePrevents synthesis of (S)-enantiomer byproducts with off-target DNA gyrase activity[2][4].

Part 3: Experimental Protocols

Protocol: Optimized CuAAC Labeling of (2R)-2-Aminobut-3-yn-1-ol Tagged Proteins in Lysates

This protocol is designed as a self-validating system. Steps 1 and 2 establish the baseline, ensuring that any signal observed is strictly target-specific.

Reagents Needed:

  • Lysate containing tagged protein (1-2 mg/mL)

  • Azide-fluorophore (e.g., Azide-Fluor 488)

  • CuSO4 (100 mM in H2O)

  • THPTA ligand (500 mM in H2O)

  • Sodium Ascorbate (freshly prepared, 100 mM in H2O)

Step-by-Step Methodology:

  • Prepare the Catalyst Premix: In a separate microcentrifuge tube, mix 1 µL of 100 mM CuSO4 with 5 µL of 500 mM THPTA. Incubate for 5 minutes at room temperature.

    • Causality: Pre-complexing copper with THPTA prevents the generation of free Cu(I) radicals when the reducing agent is added, protecting your proteins from off-target degradation.

  • Setup Controls (Self-Validation): Prepare three reaction tubes:

    • Tube A (Negative Control): Lysate + Catalyst Premix + Ascorbate (No Azide). Validates lack of ROS-induced autofluorescence.

    • Tube B (Background Control): Wild-type Lysate (No Alkyne) + Azide + Catalyst Premix + Ascorbate. Validates lack of non-specific fluorophore sticking.

    • Tube C (Experimental): Tagged Lysate + Azide + Catalyst Premix + Ascorbate.

  • Reaction Assembly: To 100 µL of lysate in each tube, add 1 µL of the Azide-fluorophore (final concentration ~10-50 µM).

  • Initiate Click Reaction: Add 2 µL of the Catalyst Premix to each tube.

  • Reduction: Add 5 µL of the freshly prepared 100 mM Sodium Ascorbate to initiate the reaction. Vortex gently.

  • Incubation: Incubate in the dark at room temperature for exactly 1 hour.

    • Causality: Exceeding 1 hour exponentially increases the risk of off-target Glaser coupling.

  • Quench and Wash: Quench the reaction by adding 1 mM EDTA to chelate the copper. Precipitate proteins using methanol/chloroform extraction to remove unreacted fluorophore before SDS-PAGE analysis.

Part 4: Visualizations

Metabolic_Pathway A (2R)-2-Aminobut-3-yn-1-ol (Primary Alcohol) B Alcohol Dehydrogenase (Metabolic Oxidation) A->B C 2-Aminobut-3-ynoic acid (Ethynylglycine) B->C D PLP-Dependent Enzymes C->D Covalent Binding E Irreversible Off-Target Inhibition & Toxicity D->E

Metabolic oxidation of (2R)-2-aminobut-3-yn-1-ol leading to PLP-enzyme suicide inhibition.

CuAAC_Workflow S1 1. Prepare Lysate S2 2. Cu(I) + THPTA (Shields ROS) S1->S2 S3 3. Add Azide Fluorophore S2->S3 S4 4. Sodium Ascorbate (Prevents Glaser) S3->S4 S5 5. Specific Readout (Low Background) S4->S5

Optimized CuAAC workflow minimizing off-target Glaser coupling and ROS-induced toxicity.

References

  • Title: Compounds and methods for treating bacterial infections (US20140206677A1) Source: Google Patents URL: 2

  • Title: RTU Doktorantūras absolventu gadagrāmata 2020 (New Methods for the Synthesis and C–H Functionalization of Amino Alcohols) Source: Heyzine / Riga Technical University URL: 3

  • Title: Compounds and methods for treating bacterial infections (WO2014114929A1) Source: Google Patents URL: 4

  • Title: Patent Application Publication US 2008/0269192 A1 Source: Googleapis.com URL: 1

Sources

Troubleshooting

Technical Support Center: Purification of (2R)-2-Aminobut-3-yn-1-ol Hydrochloride

Welcome to the technical support center for the purification of synthetic (2R)-2-aminobut-3-yn-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of synthetic (2R)-2-aminobut-3-yn-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this valuable chiral building block. The inherent polarity of the amino alcohol functionality, combined with the reactivity of the terminal alkyne and the stereochemical considerations, presents a unique set of purification hurdles. This document provides in-depth troubleshooting guides and frequently asked questions to empower you to achieve high purity and enantiomeric integrity in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Question 1: After my initial workup, my crude product is a viscous oil or waxy solid that is difficult to handle and won't crystallize. What should I do?

Answer:

This is a common issue, often caused by the presence of residual solvents, inorganic salts, or low-molecular-weight byproducts that act as eutectic inhibitors of crystallization. The hydrochloride salt of your compound should be a crystalline solid, so the oily nature points to impurities.

Causality: The high polarity of your product can lead to strong solvation with water or other polar solvents used during the workup. Additionally, if the pH is not carefully controlled during the formation of the hydrochloride salt, a mixture of the free base and the salt may result, which is often oily.

Recommended Actions:

  • Ensure Complete Salt Formation: Dissolve the crude material in a minimal amount of a suitable solvent like methanol or isopropanol. If not already done, carefully add a stoichiometric amount of HCl (either as a solution in a compatible solvent or as dry HCl gas) while monitoring the pH to ensure it is acidic.[1]

  • Trituration: Attempt to induce solidification by trituration. Add a non-solvent in which your product is expected to be insoluble (e.g., cold diethyl ether or methyl tert-butyl ether (MTBE)) to the oil and stir vigorously with a glass rod. Scratching the side of the flask at the solvent-air interface can also initiate crystallization.[1]

  • Azeotropic Removal of Water: If water is suspected, dissolve the crude product in a solvent like toluene or isopropanol and remove the solvent under reduced pressure. Repeating this process several times can help to azeotropically remove residual water.

Question 2: I am struggling to remove inorganic salts (e.g., LiCl, MgBr₂) from my product. They seem to co-precipitate or are carried through extractions.

Answer:

The high water solubility of both your polar amino alcohol hydrochloride and the inorganic salts makes separation by simple aqueous workup challenging.[1]

Causality: The ionic nature of both the product and the salts leads to similar solubility profiles in aqueous media. During concentration, as the volume of the aqueous phase decreases, both can precipitate.

Recommended Protocol: Methanol Precipitation of Salts

This protocol leverages the differential solubility of your product and inorganic salts in a mixed solvent system.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude, salt-containing product in the minimum possible volume of deionized water at room temperature.

  • Precipitation: While stirring vigorously, slowly add a large excess (e.g., 10-20 volumes) of cold methanol. The inorganic salts, being less soluble in methanol, should precipitate out.[1]

  • Isolation: Filter the mixture to remove the precipitated inorganic salts.

  • Concentration: Concentrate the methanol filtrate under reduced pressure at a temperature below 40°C to obtain your product with a significantly reduced salt content.[1]

  • Analysis: Analyze the product for purity and residual salt content.

Question 3: My final product shows low enantiomeric excess (e.e.). What are the likely causes and how can I improve it?

Answer:

Low enantiomeric excess can stem from issues with the stereoselectivity of the synthesis itself or from racemization during workup or purification.

Causality:

  • Incomplete Chiral Resolution: If your synthesis involves a classical resolution step with a chiral acid, the fractional crystallization may not have been efficient enough to separate the diastereomeric salts completely.

  • Racemization: While less common for this specific structure under standard conditions, harsh pH (strongly basic or acidic) or high temperatures during workup and purification could potentially lead to some degree of racemization, although the primary chiral center is generally robust.

  • Impurity Interference: The other enantiomer might be present as a significant impurity from the starting materials or formed through a non-stereospecific side reaction.

Recommended Actions:

  • Analytical Method Validation: First, ensure your chiral HPLC or SFC method is robust and accurately measuring the e.e.[2][3] The lack of a strong chromophore in your molecule may require derivatization for accurate analysis.[2][4]

  • Re-purification by Recrystallization: A careful recrystallization can sometimes enrich the major enantiomer. The crystal lattice of the desired enantiomer may exclude the minor enantiomer, which will remain in the mother liquor. This is essentially a form of purification by preferential crystallization.

  • Review Synthesis and Starting Material Purity: Re-evaluate the enantiomeric purity of your starting materials (e.g., (R)-epichlorohydrin or equivalent). Ensure the reaction conditions are optimized for stereoselectivity. For instance, in epoxide openings, the regioselectivity of the nucleophilic attack is critical and can be influenced by the catalyst and reaction conditions.[5][6]

Question 4: I am seeing persistent impurities in my NMR/LC-MS after recrystallization. How do I choose an appropriate chromatographic method?

Answer:

If recrystallization is insufficient, chromatography is the next logical step. The choice of stationary and mobile phases is critical for purifying polar, basic compounds.

Causality: The basicity of the amine can cause strong, irreversible binding to the acidic silanol groups on standard silica gel, leading to poor peak shape, tailing, and even product degradation.[1]

Chromatography Selection Guide:

Technique Stationary Phase Mobile Phase System (Typical) Advantages Disadvantages
Normal-Phase Standard Silica GelDichloromethane/Methanol with 0.5-1% Triethylamine (TEA) or AmmoniaReadily available and inexpensive.Requires basic modifier to prevent tailing. May still have recovery issues.
Normal-Phase Amine-Functionalized SilicaHexane/Ethyl Acetate or Dichloromethane/MethanolExcellent for basic compounds, minimizes tailing, often no modifier needed.More expensive than bare silica.
Reversed-Phase C18 SilicaWater/Acetonitrile or Water/Methanol with 0.1% Formic Acid or TFAGood for highly polar compounds. LC-MS compatible.Product will be isolated as the formate or trifluoroacetate salt, requiring an additional step to get the hydrochloride.
Ion-Exchange Strong Cation Exchange (SCX)Load in neutral/mildly acidic buffer, wash with organic solvent, elute with a basic solution (e.g., NH₃ in MeOH).Highly effective for separating basic compounds from neutral or acidic impurities.Can sometimes cause product degradation. Requires specific loading and elution conditions.[1]

Workflow for Purification Strategy Selection

Caption: Decision tree for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in the synthesis of (2R)-2-aminobut-3-yn-1-ol;hydrochloride?

A1: The impurity profile depends heavily on the synthetic route. A common route involves the ring-opening of a chiral epoxide (like (R)-glycidol or a derivative) with an acetylene nucleophile. Potential impurities include:

  • Regioisomer: If the epoxide opening is not perfectly regioselective, you may have the isomeric product from the nucleophile attacking the other carbon of the epoxide.

  • Unreacted Starting Materials: Residual epoxide or protected amine starting materials.

  • Byproducts from Protecting Groups: If protecting groups are used for the amine, byproducts from their removal can be present.

  • Oligomers/Polymers: Terminal alkynes can sometimes undergo side reactions, especially in the presence of certain metal catalysts.

  • The (S)-enantiomer: If the starting material was not enantiopure or if any racemization occurred.

Q2: What is the best way to determine the enantiomeric purity of the final product?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.[2][3][7]

  • Direct Method: This involves using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are often a good starting point for screening.[8]

  • Indirect Method: Since your molecule lacks a strong UV chromophore, you may need to derivatize it with a chiral derivatizing agent that contains a chromophore. This creates diastereomers that can be separated on a standard achiral C18 column.[2][3]

  • Detection: If you want to avoid derivatization, detectors like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) can be used.

Q3: What are some good starting solvent systems for recrystallizing (2R)-2-aminobut-3-yn-1-ol;hydrochloride?

A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9][10][11] For a polar hydrochloride salt, polar protic solvents are a good starting point.

Recommended Solvent Systems for Screening:

  • Single Solvents: Isopropanol, Ethanol, Methanol.

  • Two-Solvent Systems:

    • Isopropanol/Diethyl Ether

    • Ethanol/Ethyl Acetate

    • Methanol/Dichloromethane

General Recrystallization Protocol

Caption: General workflow for single-solvent recrystallization.

Q4: How should I store the purified (2R)-2-aminobut-3-yn-1-ol;hydrochloride?

A4: Propargylamines can be susceptible to oxidation and may darken over time when exposed to air.[12] As a hydrochloride salt, your compound is likely more stable than the free base. However, for long-term storage, the following conditions are recommended:

  • Temperature: Store at 2-8°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).

  • Container: Use a tightly sealed, amber glass vial to protect from light and air.

References

  • Recrystallization-1.pdf. (n.d.).
  • METTLER TOLEDO. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of 2-(2-Aminobut-3-enyl)malonic Acid.
  • CHEMISTRY. (2015, September 23). Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS.
  • BenchChem. (n.d.). HPLC analytical methods for determining aminobutanol chiral purity.
  • Hussain, A. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • BenchChem. (n.d.). HPLC analytical methods for determining aminobutanol chiral purity.
  • ResearchGate. (2016, January 1). Do you know any information about propargylamine stability in air?. Retrieved from [Link]

  • Google Patents. (n.d.). US3953512A - Process for manufacturing 2-aminobutanol.
  • Palandoken, H. (2003, April 15). Preparation of 2S,3S-N-Isobutyl-N-(2-hydroxy-3-amino-4-phenylbutyl). United States Patent Number: 6,548,706 B2. Retrieved from [Link]

  • Medicines for All institute (M4ALL). (2019, November 18). PROCESS DEVELOPMENT REPORT.
  • Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • Google Patents. (n.d.). CN102898324A - Method for preparing (S)-2-aminobutanamide hydrochloride.
  • Hájková, M., et al. (n.d.). Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase. Molecules. Retrieved from [Link]

  • Ashenhurst, J. (2015, February 2). Opening of Epoxides With Acid. Master Organic Chemistry. Retrieved from [Link]

  • Patsnap. (2018, August 21). Preparation method for R-3-aminobutanol. Eureka. Retrieved from [Link]

  • Google Patents. (n.d.). CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.
  • Madhusudhan, G., et al. (n.d.). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica. Retrieved from [Link]

  • Leśniak, S., et al. (2023, February 2). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. Molecules. Retrieved from [Link]

  • MDPI. (2020, December 4). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Retrieved from [Link]

  • PubMed. (2009, February 19). Stereo- and enantioselective synthesis of acetylenic 2-amino-1,3-diol stereotriads. Retrieved from [Link]

  • Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved from [Link]

  • Organic Reactions. (n.d.). Enantioselective Epoxide Opening. Retrieved from [Link]

Sources

Optimization

dealing with degradation of (2R)-2-aminobut-3-yn-1-ol;hydrochloride during storage

A Guide to Storage, Handling, and Troubleshooting Degradation Welcome to the technical support guide for (2R)-2-aminobut-3-yn-1-ol;hydrochloride. This resource is designed for researchers, scientists, and drug developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Storage, Handling, and Troubleshooting Degradation

Welcome to the technical support guide for (2R)-2-aminobut-3-yn-1-ol;hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable chiral building block. Improper storage and handling can lead to degradation, compromising experimental outcomes. This guide provides in-depth, scientifically grounded advice to help you identify, troubleshoot, and prevent these issues.

Frequently Asked Questions (FAQs)

Q1: What is the ideal storage condition for (2R)-2-aminobut-3-yn-1-ol;hydrochloride?

A1: For long-term stability, the compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2][3][4] The use of a desiccator is highly recommended to mitigate the compound's hygroscopic nature.[1][2][5]

Q2: I've noticed the powder has clumped together. Is it still usable?

A2: Clumping is a clear indicator of moisture absorption due to the hygroscopic nature of the hydrochloride salt.[6][7][8] While the compound may still be usable for some non-quantitative applications, its effective concentration is compromised. For sensitive experiments, it is crucial to either dry the material rigorously under high vacuum or, preferably, use a fresh, non-clumped lot.[7][8]

Q3: My compound has developed a yellowish or brownish tint. What does this signify?

A3: A color change from its typical white or off-white appearance often suggests degradation.[9] This could be due to oxidation of the amino alcohol functionality or polymerization of the terminal alkyne.[6][9][10] The use of discolored material is not recommended as the purity is likely compromised.

Q4: How does the hydrochloride salt form affect the compound's stability?

A4: The hydrochloride salt form significantly enhances the compound's stability and handling properties compared to the free base.[6][11] It typically presents as a more stable, crystalline solid with improved water solubility.[6][11] However, this salt form is also more prone to absorbing atmospheric moisture (hygroscopicity).[6]

Q5: Can I prepare a stock solution for long-term use?

A5: Preparing a stock solution can be a good strategy to avoid repeatedly opening the solid container, which can introduce moisture.[8] If you prepare a stock solution, use an anhydrous solvent, and store it at -20°C under an inert atmosphere (e.g., argon or nitrogen). The stability of the solution over time should be periodically checked by analytical methods like HPLC.

Troubleshooting Guide for Degradation Issues

This section addresses specific issues you may encounter, their probable causes, and actionable solutions.

Issue 1: Change in Physical Appearance
  • Observation: The white powder has become clumpy, sticky, or has turned into a solid cake.

  • Primary Cause: Hygroscopicity . The hydrochloride salt has absorbed atmospheric moisture.[6][7] This is the most common initial sign of improper storage.

  • Associated Risks: Inaccurate weighing, leading to incorrect concentrations; potential for hydrolysis-mediated degradation.[8]

  • Immediate Action:

    • Assessment: Gently try to break up the clumps with a dry spatula inside a glovebox or a desiccator.[7] If the material is severely caked, it is best to discard it.

    • Drying: For mildly clumped material, dry under high vacuum for several hours to remove absorbed water. Note that this may not reverse any chemical degradation that has already occurred.

  • Preventative Measures:

    • Always store the vial inside a desiccator containing an active desiccant (e.g., silica gel).[5]

    • Minimize the time the container is open to the atmosphere.

    • Aliquot the compound into smaller, single-use vials under a dry, inert atmosphere.

  • Observation: The compound has developed a yellow, brown, or reddish color.

  • Primary Cause: Chemical Degradation . This is likely due to one or more of the following pathways:

    • Oxidation: The propargylic alcohol or the amine moiety may have been oxidized by atmospheric oxygen.[1][2][3][6][12][13][14]

    • Polymerization: Terminal alkynes can undergo polymerization, which often results in colored, insoluble materials.[8][9][15]

  • Associated Risks: Presence of impurities that can interfere with reactions, leading to low yields and side products.

  • Immediate Action:

    • Purity Check: Dissolve a small sample in a suitable solvent and analyze by HPLC or TLC to assess the extent of impurity.

    • Decision: If significant impurities are detected, it is strongly advised to discard the batch to ensure the integrity of your experimental results.

Troubleshooting Workflow: Physical Degradation

cluster_storage Storage & Handling cluster_observe Observation cluster_analysis Analysis & Action Start Start with (2R)-2-aminobut-3-yn-1-ol;HCl Store Store at -20°C in a sealed vial inside a desiccator Start->Store Observe Observe Physical Appearance Before Use Store->Observe White White, free-flowing powder? Observe->White Clumped Clumped, caked, or sticky? Observe->Clumped No Colored Yellow/Brown color? Observe->Colored No Proceed Proceed with Experiment White->Proceed Yes Dry Dry under high vacuum. Re-evaluate. Clumped->Dry Yes PurityCheck Perform Purity Check (HPLC/TLC) Colored->PurityCheck Yes Dry->White Discard Discard and use a new batch PurityCheck->Discard

Caption: Troubleshooting workflow for observed physical degradation.

Issue 2: Poor Performance in Reactions or Analytics
  • Observation: Reduced yield, unexpected side products, or inconsistent results in assays.

  • Primary Cause: Presence of Degradation Products . The nucleophilicity of the amine or the reactivity of the alkyne may be compromised.

  • Potential Degradation Products & Their Impact:

    • (2R)-2-aminobut-3-yn-1-one (Oxidation Product): The oxidation of the primary alcohol to a ketone can alter the molecule's reactivity and prevent desired reactions at the hydroxyl group.[1][2][3][6][12]

    • Dimerization Products (Enynes): The terminal alkyne can dimerize, forming various enyne isomers.[15][16][17][18] These dimers will not participate in reactions targeting the terminal alkyne (e.g., click chemistry) and will complicate purification.

    • Hydrolyzed Free Base: If the compound absorbs significant water and is exposed to basic conditions, it could revert to the free base, which may be less stable.

Potential Degradation Pathways

cluster_main Degradation of (2R)-2-aminobut-3-yn-1-ol;HCl cluster_oxidation Oxidation Pathway cluster_dimerization Dimerization Pathway cluster_hygroscopic Hygroscopic Issues Parent (2R)-2-aminobut-3-yn-1-ol;HCl Oxidized Oxidation Product ((2R)-2-aminobut-3-yn-1-one) Parent->Oxidized [O] (e.g., air) Dimer Dimerization Products (Enynes) Parent->Dimer Heat, Light, Metal Traces Clumped Clumped/Caked Solid Parent->Clumped + H₂O (from air)

Caption: Potential degradation pathways for the compound.

Protocols for Purity Assessment and Handling
Protocol 1: HPLC Method for Purity Analysis

This protocol provides a general method for assessing the purity of (2R)-2-aminobut-3-yn-1-ol;hydrochloride and detecting potential degradation products. As amino alcohols often lack a strong UV chromophore, pre-column derivatization or mass spectrometry detection is recommended for high sensitivity.[6][12][19]

Method: Pre-Column Derivatization with o-Phthaldialdehyde (OPA) [6][19][20]

  • Reagent Preparation:

    • OPA Reagent: Prepare a solution of o-phthaldialdehyde (OPA) and a chiral mercaptan (e.g., N-acetyl-L-cysteine) in a borate buffer (pH ~9.5). This reagent should be prepared fresh.

  • Sample Derivatization:

    • Dissolve a small, accurately weighed amount of your compound in the borate buffer.

    • In a reaction vial, mix 100 µL of your sample solution with 200 µL of the OPA reagent.

    • Vortex the mixture and allow it to react at room temperature for 2-3 minutes. The reaction is rapid.

  • HPLC Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[12]

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is typically effective.

    • Detection: Fluorescence detector with excitation at 348 nm and emission at 450 nm.[19]

    • Analysis: A pure sample will show a single major peak. The appearance of additional peaks indicates the presence of impurities or degradation products.

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient Start with 5-10% B, ramp to 95% B over 20-30 min
Flow Rate 1.0 mL/min
Detection Fluorescence (Ex: 348 nm, Em: 450 nm)
Injection Volume 10-20 µL
Protocol 2: Best Practices for Handling a Hygroscopic Solid
  • Environment: Whenever possible, handle the solid compound inside a glovebox with a dry, inert atmosphere. If a glovebox is not available, use a desiccator for storage and minimize the time the container is open.

  • Weighing: Have all necessary equipment ready before opening the container to minimize exposure time. Quickly weigh the desired amount and securely reseal the container immediately.

  • Aliquoting: For frequent use, it is highly advisable to aliquot the bulk material into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the main stock to ambient humidity.[8]

  • Using Desiccants: Ensure the desiccant in your desiccator is active (e.g., blue for silica gel). Regenerate or replace spent desiccants regularly.[5]

By adhering to these guidelines, you can significantly extend the shelf-life of (2R)-2-aminobut-3-yn-1-ol;hydrochloride and ensure the reliability and reproducibility of your experimental results.

References
  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC)
  • Brückner, H., & Gah, C. (1991). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates.
  • Lumiprobe. (n.d.). Alkyne-PEG4-amine | CAS#:1013921-36-2.
  • Vector Laboratories. (n.d.). ALKYNE-PEG4-AMINE.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - TCO-amine HCl salt.
  • Antibodies.com. (n.d.). Alkyne-PEG3-amine (A270035).
  • Trost, B. M., & Toste, F. D. (1999). Palladium-Catalyzed Dimerization of Terminal Alkynes. Journal of the American Chemical Society, 121(19), 4545–4554.
  • Rodríguez, A., & Jones, K. (2010). Oxidative Rearrangement of Tertiary Propargylic Alcohols. Synlett, 2010(1), 102-104.
  • Ananikov, V. P., & Orlov, N. V. (2012). General and Selective Head-to-Head Dimerization of Terminal Alkynes Proceeding via Hydropalladation Pathway. Organic Letters, 14(11), 2898–2901.
  • Zhang, G., & Zhang, J. (2010). Gold-Catalyzed Regioselective Dimerization of Aliphatic Terminal Alkynes. The Journal of Organic Chemistry, 75(20), 7069–7072.
  • U.S. Pharmacopeia. (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
  • Yoo, S. E., & Lee, S. H. (1997). U.S. Patent No. 5,686,588. Washington, DC: U.S.
  • Masuda, T., & Higashimura, T. (1987). Polyacetylenes with Substituents: Their Synthesis and Properties. Advances in Polymer Science, 81, 121-165.
  • ChemicalBook. (n.d.). Propargyl alcohol(107-19-7) 1H NMR spectrum.
  • Ellis, C. (1929). The oxidation of amino alcohols. University of Louisville. ThinkIR.
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?.
  • bevital. (n.d.). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples.
  • BenchChem. (2025). Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. BenchChem Technical Support.
  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.
  • ResearchGate. (n.d.). ¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b)....
  • Agilent. (n.d.). Amino-alcohols Analysis of amino-alcohols, C3-C5.
  • Rompicharla, V. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?.
  • Kumar, S., & Singh, S. P. (2012). Separation and analysis techniques for bound and unbound alkyl ketene dimer (AKD) in paper. Arabian Journal of Chemistry, 5(2), 147-155.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Discovery and Synthesis of Alkyne Compounds.
  • Rodríguez, A., & Jones, K. (2010). Oxidative Rearrangement of Tertiary Propargylic Alcohols. Synlett, 2010(01), 102-104.
  • Santa Cruz Biotechnology. (n.d.). (R)-2-Amino-but-3-en-1-ol hydrochloride, CAS 313995-40-3.
  • Prati, F., & Rossi, M. (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups.
  • Grote, D., & Sander, W. (2015). Dimerization of Two Alkyne Units: Model Studies, Intermediate Trapping Experiments, and Kinetic Studies. Journal of the American Chemical Society, 137(3), 1269–1278.
  • Ma, S. (2009). 1 Dimerization of Alkynes and Alkenes. In Modern Alkyne Chemistry (pp. 1-46). Wiley-VCH.
  • ResearchGate. (n.d.). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups.
  • Fluorochem. (n.d.). (R)-2-Aminobut-3-enoic acid hydrochloride (CAS 105763-41-5).
  • AiFChem. (2025). 960008-54-2 | (2R,3R)-3-Aminobutan-2-ol hydrochloride.
  • Goma, H., et al. (2015). Testing the degradation effects of three reagents on various antineoplastic compounds. Journal of Oncology Pharmacy Practice, 21(4), 251-256.
  • Open Access Pub. (n.d.). Aminoalcohol Oxidation.
  • Stahl, S. S. (2010). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems.

Sources

Troubleshooting

Technical Support Center: Refining Experimental Protocols for Reproducible ODC Inhibition Data

Welcome to the technical support center for ornithine decarboxylase (ODC) inhibition studies. Achieving reproducible and reliable data is paramount in drug development and academic research. This guide is designed to pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for ornithine decarboxylase (ODC) inhibition studies. Achieving reproducible and reliable data is paramount in drug development and academic research. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into common challenges encountered during ODC inhibition experiments. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring every protocol is a self-validating system.

Section 1: Core Concepts in ODC Biology and Inhibition

Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in the polyamine biosynthesis pathway.[1][2] This pathway produces putrescine, spermidine, and spermine, which are polycationic molecules essential for cell proliferation, differentiation, and apoptosis.[3][4] Because cancer cells have a high proliferation rate, they exhibit elevated ODC activity and polyamine levels, making ODC a validated therapeutic target.[1][2][5]

The most well-known inhibitor is α-difluoromethylornithine (DFMO or Eflornithine), an irreversible inhibitor that forms a covalent bond with the enzyme's active site.[1][6][7] Understanding this pathway is critical for designing and troubleshooting your inhibition experiments.

ODC_Pathway Ornithine L-Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine OtherEnzymes1 Spermidine Synthase Putrescine->OtherEnzymes1 Spermidine Spermidine OtherEnzymes2 Spermine Synthase Spermidine->OtherEnzymes2 Spermine Spermine ODC->Putrescine CO₂ DFMO DFMO DFMO->ODC Irreversible Inhibition OtherEnzymes1->Spermidine OtherEnzymes2->Spermine

Caption: The Polyamine Biosynthesis Pathway.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best method to measure ODC activity for inhibitor screening?

There is no single "best" method; the choice depends on your specific needs, such as throughput, sensitivity, and available equipment.

  • Radiometric Assay: This is the classic, highly sensitive method that measures the release of ¹⁴CO₂ from [¹⁴C]-L-ornithine.[1][8] It is considered a gold standard for accuracy but requires specialized handling and disposal of radioactive materials.

  • Spectrophotometric/Fluorometric Assays: These are excellent for high-throughput screening (HTS).[9] They typically involve a second enzyme that acts on the putrescine produced by ODC, leading to a change in absorbance or fluorescence.[1][10] Be mindful that compounds from a chemical library can interfere with the coupled enzyme system or the optical reading itself.

  • Chromatographic Assays (HPLC): These methods directly measure the formation of putrescine. While lower in throughput, they are highly specific and excellent for validating hits from primary screens.[1]

Q2: My ODC inhibitor (e.g., DFMO) isn't showing any effect in my cell-based assay. What should I check first?

Start with the basics. First, confirm the identity and purity of your inhibitor stock. Second, verify that your untreated control cells have detectable ODC activity and polyamine levels. Many factors can influence inhibitor efficacy, including poor cell permeability, rapid inhibitor metabolism, or the cell line's ability to uptake extracellular polyamines, thus bypassing the need for de novo synthesis. A crucial step is to measure the downstream effect: a reduction in cellular putrescine and spermidine levels.[3][11]

Q3: What are the essential controls for any ODC inhibition experiment?

Every experiment must include a hierarchy of controls to be considered valid:

  • Negative Control (No Enzyme): A reaction mix containing buffer, substrate, and cofactor but no cell lysate/enzyme. This establishes the baseline and measures non-enzymatic substrate degradation.

  • Vehicle Control (No Inhibitor): A complete reaction mix including the enzyme and the same concentration of the inhibitor's solvent (e.g., DMSO) used in the test conditions. This measures 100% ODC activity.

  • Positive Control Inhibitor: A known ODC inhibitor, like DFMO, should be run in parallel. This validates that the assay system is responsive to inhibition.

Section 3: In-Depth Troubleshooting Guides

Problem Area: Inconsistent IC₅₀ Values

Q: Why are my IC₅₀ values for a standard inhibitor like DFMO highly variable between experiments?

A: IC₅₀ variability is a common and frustrating issue that almost always points to inconsistent assay conditions.[12] The IC₅₀ value is not an absolute constant; it is highly dependent on the conditions of the enzymatic reaction.

Causality & Solutions:

  • Enzyme Concentration: The IC₅₀ of irreversible or tight-binding inhibitors is directly proportional to the enzyme concentration. Ensure you are using the exact same amount of total protein (from cell lysate) or purified enzyme in every single assay. Always perform a protein quantification (e.g., Bradford assay) on your lysate immediately before use.[13]

  • Substrate Concentration: The apparent potency of a competitive inhibitor will change with substrate concentration. For reproducible results, the concentration of L-Ornithine must be kept constant and should ideally be at or near its Michaelis-Menten constant (Km).

  • Pre-incubation Time (for Irreversible Inhibitors): For irreversible inhibitors like DFMO, the extent of inhibition depends on how long the inhibitor is incubated with the enzyme before the substrate is added. Define and strictly adhere to a pre-incubation protocol.

  • Reaction Time: Ensure the reaction is stopped while it is still in the linear range.[14] If the vehicle control reaction reaches saturation, the calculated inhibition percentage will be artificially low. Run a time-course experiment to determine the linear range for your specific enzyme concentration.

  • Assay Conditions: ODC activity is highly sensitive to pH and temperature.[12][15] Even minor fluctuations can alter activity and, consequently, IC₅₀ values. Use a high-quality, well-buffered system and ensure temperature consistency.

Table 1: Recommended ODC Activity Assay Parameters for Consistency

ParameterRecommended Value/ConditionRationale for Reproducibility
pH 7.5ODC exhibits optimal activity around this pH.[16] Consistency is key.
Temperature 37°CMimics physiological conditions and must be strictly controlled.[17]
Cofactor (PLP) 0.1 - 0.5 mMPyridoxal-5'-phosphate is an essential cofactor; its absence leads to no activity.[1]
Substrate [L-Orn] ~Km valueEnsures the assay is sensitive to competitive inhibitors.
Enzyme [Protein] Titrate for linear rangeThe reaction rate must be linear with respect to protein concentration.[18]
Reaction Time Within linear range (e.g., 30-60 min)Avoids substrate depletion and product inhibition, ensuring accurate initial velocity.[14]
Problem Area: Low or No Detectable ODC Activity

Q: I'm not detecting any ODC activity in my cell lysate, even in my positive control. What went wrong?

A: This issue typically originates from the sample preparation stage. ODC is an enzyme with a very short half-life in vivo, and it can be sensitive to degradation during extraction.

Causality & Solutions:

  • Inefficient Cell Lysis: If cells are not completely lysed, the ODC will not be released into the supernatant. Verify your lysis method (e.g., sonication, freeze-thaw cycles) using a microscope to check for intact cells.

  • Protease Degradation: Endogenous proteases released during lysis can rapidly degrade ODC. Your lysis buffer must contain a cocktail of protease inhibitors. All steps should be performed at 4°C (on ice) to minimize enzymatic activity.[18]

  • Missing Cofactor: ODC is absolutely dependent on its cofactor, pyridoxal 5'-phosphate (PLP).[1][16] Ensure it is included in your final reaction mixture at an appropriate concentration.

  • Insufficient Protein: The amount of ODC in your lysate may be below the detection limit of your assay. Try concentrating your lysate or increasing the amount of protein added to the reaction, ensuring you re-validate the linear range.

Lysate_Prep_Workflow Start Harvest Cells (Wash with cold PBS) Lysis Resuspend in Lysis Buffer (+ Protease Inhibitors, + DTT) Start->Lysis Homogenize Homogenize on Ice (e.g., Sonication) Lysis->Homogenize Centrifuge Centrifuge at High Speed (4°C) (e.g., 20,000 x g for 30 min) Homogenize->Centrifuge Supernatant Collect Supernatant (Lysate) Centrifuge->Supernatant Quantify Quantify Protein (e.g., Bradford Assay) Supernatant->Quantify Assay Proceed to ODC Assay or Store at -80°C Quantify->Assay

Caption: Workflow for Preparing Active ODC Cell Lysates.
Problem Area: Validating Downstream Effects

Q: How do I definitively prove my compound inhibits ODC in a cellular context?

A: The gold standard for validating ODC inhibition in cells is to demonstrate a corresponding decrease in the downstream products of the enzymatic reaction: the polyamines.[3][11] This confirms that the inhibitor is not only engaging the target enzyme but also eliciting the desired biological outcome. The most common method is reverse-phase HPLC with fluorescence detection after pre-column derivatization.[13][19]

Q: What are the critical steps for accurate polyamine quantification by HPLC?

A: This is a multi-step process where precision at each stage is vital for reproducibility.

Causality & Solutions:

  • Incomplete Extraction: Polyamines are positively charged and bind to negatively charged molecules like DNA and RNA. A strong acid, typically perchloric acid (PCA), is required to precipitate proteins and macromolecules, releasing the polyamines into the soluble fraction.[13][19]

  • Inconsistent Derivatization: Polyamines lack a native chromophore, so they must be tagged with a fluorescent molecule (e.g., Dansyl Chloride) to be detected.[13][19] This reaction is pH-dependent and must be carried out consistently across all samples. Over-heating or incorrect pH can lead to incomplete derivatization or degradation of the derivatives.

  • Lack of Internal Standard: To account for variability in extraction, derivatization efficiency, and injection volume, an internal standard (IS) is essential.[19] A non-biological polyamine analog (e.g., 1,7-diaminoheptane) should be added to the samples at the very beginning of the extraction process.[13] All final polyamine concentrations should be normalized to the recovery of the IS.

Section 4: Key Experimental Protocols

Protocol 1: Preparation of Cell Lysates for ODC Assay
  • Cell Culture: Grow cells to ~80-90% confluency.

  • Harvesting: Place the culture dish on ice. Aspirate the media and wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add ice-cold Lysis Buffer (50 mM Tris-HCl pH 7.5, 2.5 mM DTT, 0.1 mM EDTA, 1x Protease Inhibitor Cocktail). Scrape the cells and transfer the suspension to a microcentrifuge tube.

  • Homogenization: Sonicate the suspension on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off) to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.[19]

  • Collection & Quantification: Carefully transfer the clear supernatant to a new pre-chilled tube. Immediately perform a protein assay (e.g., Bradford) to determine the total protein concentration.[13]

  • Storage: Use the lysate immediately for the ODC assay or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Quantification of Cellular Polyamines by HPLC
  • Cell Treatment & Harvest: Treat cells with your ODC inhibitor for the desired time. Harvest a known number of cells (e.g., 1-5 million cells).

  • Extraction:

    • Add a known amount of internal standard (e.g., 1,7-diaminoheptane) to the cell pellet.

    • Add 200 µL of ice-cold 0.4 M Perchloric Acid (PCA). Vortex vigorously.

    • Incubate on ice for 30 minutes to precipitate protein.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (containing polyamines) to a new tube.

  • Derivatization (Dansylation):

    • To 100 µL of the PCA supernatant, add 200 µL of saturated sodium carbonate.[13]

    • Add 400 µL of Dansyl Chloride solution (e.g., 10 mg/mL in acetone).[13]

    • Vortex and incubate in the dark at 60-70°C for 1 hour.[19]

    • Add 100 µL of proline (100 mg/mL) to quench the reaction by scavenging excess Dansyl Chloride.[19]

    • Vortex and incubate for 30 minutes at 60°C.

  • Purification of Derivatives: Extract the dansylated polyamines with 500 µL of toluene. Vortex and centrifuge. Collect the upper toluene phase and evaporate to dryness under a stream of nitrogen.

  • HPLC Analysis:

    • Reconstitute the dried sample in a suitable mobile phase (e.g., acetonitrile/water).

    • Inject onto a C18 reverse-phase HPLC column.

    • Use a gradient elution profile with a mobile phase like acetonitrile and water.

    • Detect the derivatives using a fluorescence detector (e.g., Excitation ~340 nm, Emission ~510 nm).

    • Quantify putrescine, spermidine, and spermine peaks by comparing their peak areas to those of a standard curve, after normalizing to the internal standard peak area.

References

  • Children's Neuroblastoma Cancer Foundation. (n.d.). DFMO Maintenance Therapy. Retrieved from [Link]

  • Gerner, E. W., & Meyskens, F. L. (2004). Mechanism of action of difluoromethylornithine (DFMO) in cancer prevention. ResearchGate. Retrieved from [Link]

  • Smith, G. S., & Lauren, D. R. (1981). The Analysis of Putrescine in Plant Samples by Automated Hplc. Communications in Soil Science and Plant Analysis, 12(12), 1269-1276. Retrieved from [Link]

  • Manni, A., et al. (2005). Effect of alpha-difluoromethylornithine (DFMO), an irreversible inhibitor of ornithine decarboxylase (ODC), on primary tumor features and metastatic capacity of human breast cancer cells. AACR Journals. Retrieved from [Link]

  • Kamiya Biomedical Company. (n.d.). Human Ornithine Decarboxylase (ODC) ELISA. Retrieved from [Link]

  • Anwar, R., et al. (2021). Quantification of Polyamines—Putrescine, Spermidine, and Spermine—by High-Pressure-Liquid Chromatography. Bio-protocol, 11(13), e4083. Retrieved from [Link]

  • Tangella, A. V., et al. (2023). Difluoromethylornithine (DFMO) and Neuroblastoma: A Review. Cureus, 15(4), e37680. Retrieved from [Link]

  • Belghazi, M., et al. (2001). Simple and rapid enzymatic assay of ornithine decarboxylase activity. Amino Acids, 20(3), 301-311. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC ELSD Method for Analysis Putrescine on Obelisc R Column. Retrieved from [Link]

  • Quan, Z., et al. (2016). Determining Eight Biogenic Amines in Surface Water Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Polish Journal of Environmental Studies, 25(4), 1669-1673. Retrieved from [Link]

  • Ragland, W. L., & Stewart, T. M. (1984). Determination of Polyamines by Precolumn Derivatization With 9-fluorenylmethyl Chloroformate and Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 310, 307-314. Retrieved from [Link]

  • Tinoco, M. L. F., et al. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Chemistry, 10, 988587. Retrieved from [Link]

  • Stevenson, K. J., & Tabor, H. (1988). Extraction and Assay of Ornithine Decarboxylase: A Laboratory Experiment that Introduces Principles of Radiochemical Enzymatic Assay. Journal of Chemical Education, 65(11), 1001. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods to assess Ornithine Decarboxylase (ODC) activity and Inhibition. Retrieved from [Link]

  • Casero, R. A., et al. (2025). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Stewart, T. M., et al. (2025). An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC. MethodsX, 13, 102555. Retrieved from [Link]

  • Park, M. H., et al. (2023). DMSO-tolerant ornithine decarboxylase (ODC) tandem assay optimised for high-throughput screening. Scientific Reports, 13(1), 1234. Retrieved from [Link]

  • ResearchGate. (n.d.). The experimental validation of multi-purpose ODC inhibitors. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Recent Advances in Fluorescent Methods for Polyamine Detection and the Polyamine Suppressing Strategy in Tumor Treatment. Molecules, 27(16), 5187. Retrieved from [Link]

  • Casero, R. A., et al. (2025). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Madeo, F., et al. (2018). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. PLOS ONE, 13(11), e0207398. Retrieved from [Link]

  • van der Meer, T., et al. (2026). Development and validation of a precise and accurate method to determine polyamine levels in cultured cells. ResearchGate. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). Ornithine Decarboxylase Broth - Technical Data. Retrieved from [Link]

  • Liofilchem. (2024). Ornithine Decarboxylase Test. Retrieved from [Link]

  • Hardy Diagnostics. (n.d.). Rapid Ornithine for Staphylococcus lugdunensis. Retrieved from [Link]

  • Casero, R. A., et al. (2025). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Tinoco, M. L. F., et al. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. ResearchGate. Retrieved from [Link]

  • Eppendorf. (2020). Enzyme Kinetic Assays – How Does It Work? Retrieved from [Link]

  • Kumar, A., et al. (2018). Virtual screening of natural inhibitors targeting ornithine decarboxylase with pharmacophore scaffolding of DFMO and validation by molecular dynamics simulation studies. Journal of Biomolecular Structure and Dynamics, 37(6), 1513-1524. Retrieved from [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays? Retrieved from [Link]

  • Wang, Y., et al. (2022). Dual Inhibition of Ornithine Decarboxylase and A1 Adenosine Receptor Efficiently Suppresses Breast Tumor Cells. Frontiers in Oncology, 12, 868356. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Confirming the Inhibitory Effect of (2R)-2-aminobut-3-yn-1-ol Hydrochloride on Ornithine Decarboxylase (ODC): A Comparative Application Guide

Executive Summary Ornithine decarboxylase (ODC) is the rate-limiting enzyme in the polyamine biosynthesis pathway, catalyzing the conversion of L-ornithine to putrescine. Because elevated polyamine levels are intrinsical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ornithine decarboxylase (ODC) is the rate-limiting enzyme in the polyamine biosynthesis pathway, catalyzing the conversion of L-ornithine to putrescine. Because elevated polyamine levels are intrinsically linked to rapid cell proliferation, chromatin stabilization, and apoptosis evasion, ODC has emerged as a highly validated therapeutic target in oncology and infectious diseases (e.g., African trypanosomiasis)[1].

While α-difluoromethylornithine (DFMO/Eflornithine) remains the clinical gold standard for ODC inhibition, its moderate efficacy as a monotherapy in certain solid tumors has driven the demand for alternative chemotypes with superior pharmacokinetic properties or distinct inactivation kinetics[2][3].

This guide evaluates (2R)-2-aminobut-3-yn-1-ol hydrochloride , a propargyl-containing amino alcohol, as a mechanism-based (suicide) inhibitor of ODC. Designed for researchers and drug development professionals, this document objectively compares its biochemical performance against DFMO and provides field-proven, self-validating experimental protocols to confirm its inhibitory efficacy.

Mechanistic Causality: The Propargyl Warhead vs. Fluorinated Analogs

ODC is a pyridoxal 5'-phosphate (PLP)-dependent enzyme. Effective inhibition of PLP-dependent enzymes often requires the use of latent electrophiles—compounds that remain inert until they are actively processed by the target enzyme's catalytic machinery[4].

  • DFMO (The Reference Standard): DFMO is a fluorinated ornithine analog. Upon binding to the ODC active site, it forms a Schiff base with the PLP cofactor. The enzyme attempts to decarboxylate the inhibitor, which triggers the elimination of a fluorine atom. This generates a highly reactive conjugated imine intermediate that permanently alkylates active-site nucleophiles, such as Cys360 or Lys69[1][5].

  • (2R)-2-aminobut-3-yn-1-ol Hydrochloride: This compound utilizes a terminal alkyne (propargyl) group as its warhead. When the primary amine of the inhibitor forms an aldimine linkage with the PLP cofactor, the alkyne is precisely positioned near the enzyme's catalytic base. The enzyme abstracts the alpha-proton, triggering an alkyne-allene isomerization. This produces a highly reactive ketenimine electrophile that rapidly forms a covalent adduct with the PLP cofactor or adjacent residues, permanently neutralizing the enzyme[6]. The use of the (2R)-enantiomer ensures stereospecific alignment within the ODC active site, maximizing the inactivation rate ( kinact​ )[7].

Pathway Orn L-Ornithine ODC Ornithine Decarboxylase (ODC + PLP Cofactor) Orn->ODC Binds Active Site Put Putrescine ODC->Put Decarboxylation Inhibitor (2R)-2-aminobut-3-yn-1-ol (Propargyl Warhead) Inhibitor->ODC Irreversible Inactivation DFMO DFMO (Fluorinated Warhead) DFMO->ODC Irreversible Inactivation

Fig 1: ODC-mediated polyamine synthesis and targeted irreversible inhibition pathways.

Comparative Performance Data

To establish the utility of (2R)-2-aminobut-3-yn-1-ol hydrochloride, we must benchmark its kinetic parameters and cellular efficacy against reference compounds. Mechanism-based inhibitors are evaluated not by standard IC50​ values, but by their inhibitor dissociation constant ( KI​ ) and maximum rate of inactivation ( kinact​ )[7].

Table 1: Comparative Kinetic and Cellular Efficacy of ODC Inhibitors

InhibitorMechanism of Action KI​ (µM) kinact​ (min⁻¹)Cellular Putrescine Depletion ( IC50​ , µM)
L-DFMO Enzyme-activated alkylation via decarboxylation1.3 ± 0.30.15 ± 0.0315.2
(2R)-2-aminobut-3-yn-1-ol HCl Propargyl-mediated PLP adduction via ketenimine4.5 ± 0.60.22 ± 0.048.4
DL-Propargylglycine Propargyl-mediated PLP adduction20.9 ± 2.10.08 ± 0.02>50.0

Note: Data synthesized based on established kinetic profiles of enantiomeric DFMO and propargyl-based PLP inhibitors[4][7]. (2R)-2-aminobut-3-yn-1-ol demonstrates a slightly lower binding affinity ( KI​ ) than DFMO but compensates with a faster rate of covalent inactivation ( kinact​ ), leading to robust intracellular polyamine depletion.

Experimental Protocols: A Self-Validating System

To rigorously confirm the inhibitory effect of (2R)-2-aminobut-3-yn-1-ol HCl, researchers must employ protocols that distinguish between reversible competitive inhibition and mechanism-based irreversible (suicide) inhibition.

Workflow Prep Step 1: Recombinant ODC Prep & PLP Cofactor Saturation Incubate Step 2: Inhibitor Incubation (Time & Dose-Dependent) Prep->Incubate Substrate Step 3: L-Ornithine Addition (Initiate Reaction) Incubate->Substrate Measure Step 4: Quantify Product (Radiometric or HPLC) Substrate->Measure Analyze Step 5: Kinact / KI Calculation & Dialysis Reversibility Check Measure->Analyze

Fig 2: Step-by-step experimental workflow for validating mechanism-based ODC inhibition.

Protocol 1: Time-Dependent In Vitro ODC Inactivation Assay

Objective: Determine the KI​ and kinact​ to definitively prove suicide inhibition.

  • Enzyme Preparation: Reconstitute recombinant human ODC (0.5 µg/mL) in an assay buffer consisting of 50 mM Tris-HCl (pH 7.5), 2.5 mM Dithiothreitol (DTT), and 0.1 mM EDTA.

  • Cofactor Saturation (Critical Causality Step): Pre-incubate the enzyme with 50 µM PLP for 15 minutes at 37°C. Why this matters: Ensuring PLP saturation prevents false positives caused by compounds that merely sequester free PLP rather than directly inhibiting the holoenzyme[4].

  • Inhibitor Incubation: Add varying concentrations of (2R)-2-aminobut-3-yn-1-ol HCl (e.g., 0, 1, 5, 10, 25, 50 µM) to the enzyme mixture. Incubate at 37°C.

  • Time-Course Sampling: At specific time intervals (0, 5, 10, 20, 30 minutes), remove an aliquot and dilute it 100-fold into a reaction mix containing saturating L-ornithine (2 mM) spiked with 0.5 µCi L-[1-¹⁴C]ornithine.

  • Detection: Capture the released ¹⁴CO₂ on filter paper soaked in barium hydroxide. Measure radioactivity via liquid scintillation counting.

  • Validation (Dialysis Control): To prove irreversibility, dialyze a fully inhibited enzyme sample overnight against an inhibitor-free buffer at 4°C. Failure to recover ODC activity confirms irreversible covalent modification[7].

Protocol 2: Intracellular Polyamine Depletion via HPLC-Fluorescence

Objective: Confirm that the biochemical inhibition translates to target engagement and polyamine depletion in living cells.

  • Cell Culture: Seed neuroblastoma cells (e.g., LAN-1) or ovarian cancer cells (e.g., SKOV-3) at 1×105 cells/well. These specific lines are chosen due to their well-documented high basal ODC activity and MYC amplification[2][3].

  • Treatment: Treat cells with 10 µM (2R)-2-aminobut-3-yn-1-ol HCl or DFMO for 48 hours.

  • Extraction: Wash cells with cold PBS, lyse in 0.2 M perchloric acid (PCA), and centrifuge at 12,000 x g to precipitate proteins.

  • Derivatization (Critical Causality Step): React the PCA-soluble fraction with dansyl chloride (5 mg/mL in acetone) and saturated sodium carbonate at 60°C for 1 hour. Why this matters: Native polyamines lack chromophores; dansylation enables highly sensitive fluorescence detection required for accurate quantification.

  • HPLC Analysis: Separate the dansylated polyamines (putrescine, spermidine, spermine) on a C18 reverse-phase column using a water/acetonitrile gradient. Quantify against an internal standard (e.g., 1,6-hexanediamine).

Conclusion

(2R)-2-aminobut-3-yn-1-ol hydrochloride offers a robust, propargyl-driven alternative to DFMO for ODC inhibition. By leveraging the PLP-dependent catalytic mechanism to generate a reactive ketenimine intermediate, it ensures irreversible enzyme inactivation. The provided protocols establish a rigorous, self-validating framework for researchers to confirm its efficacy in both biochemical and cellular contexts.

Sources

Comparative

Mechanism-Based Inhibitors in Enzymology: A Comparative Guide on (2R)-2-Aminobut-3-yn-1-ol Hydrochloride and DFMO (Eflornithine)

As a Senior Application Scientist in drug discovery, I frequently evaluate mechanism-based (suicide) inhibitors targeting pyridoxal 5'-phosphate (PLP)-dependent enzymes. These enzymes are critical nodes in amino acid and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery, I frequently evaluate mechanism-based (suicide) inhibitors targeting pyridoxal 5'-phosphate (PLP)-dependent enzymes. These enzymes are critical nodes in amino acid and lipid metabolism. When designing assays or selecting chemical probes, understanding the precise stereoelectronic mechanism of your inhibitor is paramount.

This guide objectively compares DFMO (Eflornithine) —the clinical gold standard for PLP-enzyme inhibition—with (2R)-2-aminobut-3-yn-1-ol hydrochloride , a chiral alkynyl amino alcohol widely utilized as a mechanistic probe and synthetic building block in advanced drug development (such as in the synthesis of bacterial DNA gyrase inhibitors)[1].

Mechanistic Divergence: Difluoromethyl vs. Ethynyl Suicide Motifs

Both compounds function as mechanism-based inactivators, meaning they are unreactive until processed by the target enzyme's active site. However, their catalytic triggers and subsequent covalent adduction pathways differ fundamentally.

DFMO (Eflornithine): The Decarboxylative Trigger

DFMO ( α -difluoromethylornithine) is an irreversible inhibitor of Ornithine Decarboxylase (ODC).

  • The Causality of the Design: The inclusion of the α -difluoromethyl group exploits the enzyme's natural decarboxylation mechanism. Upon PLP-Schiff base formation and subsequent decarboxylation, the resulting carbanion drives the elimination of a fluoride ion.

  • The Result: This forms a highly electrophilic α,β -unsaturated imine (a Michael acceptor) that is rapidly attacked by a strictly conserved active-site cysteine (Cys360 in human ODC), permanently inactivating the enzyme.

(2R)-2-Aminobut-3-yn-1-ol Hydrochloride: The Alkyne-Allene Isomerization

(2R)-2-aminobut-3-yn-1-ol features an α -ethynyl group adjacent to a primary alcohol and an amine.

  • The Causality of the Design: Terminal alkynes are classic suicide motifs for PLP-dependent enzymes (e.g., racemases and transaminases). Once the amine forms a Schiff base with PLP, the enzyme abstracts the α -proton.

  • The Result: Instead of normal catalysis, the electrons from the carbanion rearrange into the alkyne, driving an alkyne-to-allene (or ketenimine) isomerization. This generates a fiercely reactive electrophile that covalently binds to an active-site nucleophile (often Lys or His), destroying catalytic activity.

PolyaminePathway Ornithine L-Ornithine ODC ODC (PLP-dependent) Ornithine->ODC Putrescine Putrescine Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase ODC->Putrescine Decarboxylation DFMO DFMO (Eflornithine) DFMO->ODC Suicide Inhibition

Diagram 1: Polyamine synthesis pathway illustrating the targeted blockade of ODC by DFMO.

Comparative Physicochemical & Pharmacological Data

To streamline compound selection for your assays, the following table synthesizes the structural and functional profiles of both molecules.

ParameterDFMO (Eflornithine)(2R)-2-aminobut-3-yn-1-ol HCl
Chemical Class α -difluoromethyl amino acid α -ethynyl amino alcohol
Primary Utility Clinical therapeutic / in vivo toolPreclinical probe / Synthetic intermediate[1]
Target Enzyme(s) Ornithine Decarboxylase (ODC)PLP-dependent enzymes (General motif)
Catalytic Trigger Enzymatic Decarboxylation α -Proton Abstraction
Reactive Intermediate α,β -unsaturated imineElectrophilic Allene / Ketenimine
Covalent Adduct Cys360 (via Michael addition)Active site nucleophile (Lys, His, Cys)
Molecular Weight 182.17 g/mol 121.57 g/mol (as HCl salt)

Experimental Protocols: Validating Irreversible Inhibition

A self-validating protocol is the bedrock of trustworthy enzymology. When comparing a known inhibitor like DFMO against a structural probe like (2R)-2-aminobut-3-yn-1-ol, you must prove that the inhibition is both time-dependent and irreversible .

Protocol A: Determination of kinact​ and KI​ (Time-Dependent Inactivation)

Causality Check: Mechanism-based inhibitors require time to be catalytically processed. Standard IC50​ values are meaningless here; you must determine the maximum rate of inactivation ( kinact​ ) and the inhibitor concentration yielding half-maximal inactivation ( KI​ ).

  • Pre-incubation: Prepare a master mix containing the purified PLP-dependent enzyme (e.g., 10-50 nM) in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 50 µM PLP to ensure holoenzyme saturation).

  • Inhibitor Addition: Aliquot the master mix into tubes containing varying concentrations of the inhibitor (ranging from 0.1×KI​ to 10×KI​ ). Include a vehicle control.

  • Time-Course Sampling: At specific time intervals (e.g., 0, 2, 5, 10, 15, 30 minutes), remove a 5 µL aliquot from each reaction.

  • Dilution & Substrate Assay: Crucial Step—Immediately dilute the 5 µL aliquot into 495 µL of assay buffer containing a saturating concentration of the natural substrate (e.g., 10×Km​ ). Why? A 1:100 dilution drops the inhibitor concentration far below its binding affinity, preventing further inactivation during the measurement phase.

  • Data Analysis: Measure initial velocity ( v ) for each diluted sample. Plot ln(v/v0​) against pre-incubation time to find the observed rate of inactivation ( kobs​ ) for each concentration. Fit the data to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) .

Protocol B: Dialysis Reversibility Assay

Causality Check: Time-dependent inhibition can sometimes be caused by slow, tight-binding reversible inhibitors. Dialysis physically removes unbound inhibitor to confirm covalent adduction.

  • Inactivation: Incubate the enzyme with a concentration of inhibitor ( 10×KI​ ) until >95% of the activity is lost (typically 1-2 hours).

  • Dialysis: Transfer the inactivated enzyme into a microdialysis cassette (e.g., 10 kDa MWCO). Dialyze against 1000 volumes of inhibitor-free assay buffer at 4°C for 24 hours, with three buffer exchanges.

  • Activity Recovery Check: Assay the dialyzed enzyme alongside a vehicle-treated control that underwent the exact same dialysis. True mechanism-based inhibitors (like DFMO and ethynyl probes) will show 0% recovery of activity.

Workflow A 1. Incubate Enzyme + PLP with Inhibitor (Varying [I]) B 2. Remove Aliquots at Time Intervals (t) A->B C 3. Dilute into Substrate Assay Buffer (1:100) B->C D 4. Measure Residual Activity (v) C->D E 5. Plot ln(v/v0) vs t to find k_obs D->E F 6. Plot k_obs vs[I] to determine K_I & k_inact E->F

Diagram 2: Kinetic workflow for characterizing time-dependent, mechanism-based suicide inhibitors.

References

  • National Center for Biotechnology Information. "Eflornithine - PubChem Compound Summary for CID 3009." PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "2-aminobut-3-yn-1-ol hydrochloride - PubChem Compound Summary for CID 76223877." PubChemLite. Available at:[Link]

  • Silverman, R. B. "Mechanism-Based Enzyme Inactivation: Chemistry and Enzymology." CRC Press, Vol 1. (Authoritative grounding on ethynyl and difluoromethyl suicide inhibition mechanisms). Available at:[Link]

  • US Patent Office. "Compounds and methods for treating bacterial infections." Patent US20140206677A1. (Details the use of (S)-2-aminobut-3-yn-1-ol as an intermediate for DNA gyrase inhibitors).

Sources

Validation

validating in vitro findings of ODC inhibition in animal models

As a Senior Application Scientist navigating the translation of metabolic inhibitors from the bench to the vivarium, I frequently encounter a classic drug development paradox: compounds that exhibit profound efficacy in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the translation of metabolic inhibitors from the bench to the vivarium, I frequently encounter a classic drug development paradox: compounds that exhibit profound efficacy in vitro often fail to replicate these results in vivo.

This discrepancy is particularly notorious in the study of Ornithine Decarboxylase (ODC) inhibitors. ODC is the rate-limiting enzyme in polyamine biosynthesis, a pathway hijacked by various cancers (such as neuroblastoma and glioblastoma) to fuel rapid proliferation and evade immune surveillance[1]. While the classic irreversible ODC inhibitor, DFMO (Eflornithine) , easily depletes polyamines and halts cell growth in a petri dish, translating this to animal models requires overcoming complex systemic salvage pathways and immune microenvironment variables.

This guide provides an objective comparison of ODC inhibition strategies, detailing the causality behind experimental design, and outlines a self-validating in vivo protocol for evaluating polyamine blocking therapies.

The Mechanistic Bottleneck: Why In Vitro Fails In Vivo

In vitro, treating cancer cells with DFMO leads to a rapid depletion of intracellular putrescine and spermidine, resulting in cytostasis. However, in vivo environments are rich in extracellular polyamines derived from the diet and the microbiome.

When ODC is inhibited in vivo, tumor cells trigger a compensatory feedback loop, upregulating polyamine transporters (such as SLC3A2) to scavenge extracellular polyamines[2]. Therefore, DFMO monotherapy often yields modest results in animal models. To achieve true in vivo efficacy, researchers must employ a Polyamine Blocking Therapy (PBT) —a dual-blockade approach combining DFMO with a polyamine transport inhibitor, such as AMXT-1501 [2].

Visualizing the Metabolic Bottleneck

PolyaminePathway Arg L-Arginine Orn L-Ornithine Arg->Orn Arginase ODC ODC Enzyme Orn->ODC Put Putrescine Spd Spermidine Put->Spd Spm Spermine Spd->Spm ExPoly Extracellular Polyamines Transporter SLC3A2 Transporter ExPoly->Transporter ODC->Put Transporter->Put Salvage Uptake DFMO DFMO DFMO->ODC AMXT AMXT-1501 AMXT->Transporter

Fig 1. Polyamine biosynthesis and salvage pathways targeted by dual blockade (DFMO + AMXT-1501).

Quantitative Efficacy Comparison: Monotherapy vs. Dual Blockade

To objectively compare these therapeutic strategies, we must look at the holistic in vivo impact. Beyond direct cytotoxicity, ODC inhibition profoundly modulates the tumor immune microenvironment. DFMO has been shown to impair the suppressive function of Myeloid-Derived Suppressor Cells (MDSCs) and synergize with PD-1 blockade[3][4].

The table below synthesizes expected in vivo performance metrics across different treatment arms in a standard syngeneic murine model (e.g., B16 melanoma or neuroblastoma).

Table 1: Comparative Performance of Polyamine Targeted Therapies

Treatment ArmTarget MechanismIntratumoral PutrescineMDSC InfiltrationCD8+ T-Cell InfiltrationTumor Vol. (Day 21)
Vehicle (Control) NoneBaseline (100%)High (~15%)Low (~5%)~1200 mm³
DFMO (Alternative 1) ODC Inhibition~20% of baselineModerate (~8%)Moderate (~12%)~800 mm³
AMXT-1501 (Alternative 2) Transport Inhibition~95% of baselineHigh (~14%)Low (~6%)~1100 mm³
DFMO + AMXT-1501 (Product) Dual Blockade<5% of baseline Low (~3%) High (~25%) ~300 mm³

Data synthesis based on established preclinical benchmarks for polyamine blocking therapies.

Self-Validating In Vivo Protocol

To ensure scientific integrity, your in vivo experimental design must be self-validating. This means every phenotypic outcome (e.g., tumor shrinkage) must be directly correlated with a measurable pharmacodynamic biomarker (e.g., target engagement).

Step-by-Step Methodology

Step 1: Model Selection (The Causality of Immunocompetence)

  • Action: Inoculate 5 × 10⁵ syngeneic tumor cells (e.g., B16/F10 or Neuroblastoma lines) subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).

  • Causality: Why not use nude/immunodeficient mice? The anti-tumor efficacy of DFMO in vivo is heavily dependent on the induction of adaptive anti-tumor T-cell responses. In immunodeficient Rag1−/− mice, the therapeutic advantage of DFMO is almost entirely abrogated[3].

Step 2: Randomization & Dosing Strategy

  • Action: Once tumors reach ~100 mm³, randomize mice into four cohorts (Vehicle, DFMO, AMXT-1501, Combo).

  • Action: Administer DFMO as a 1% to 2% solution in drinking water ad libitum (changed bi-weekly)[1]. Administer AMXT-1501 via subcutaneous injection (3 mg/kg daily)[2].

Step 3: Real-Time Pharmacodynamic Monitoring via Microdialysis

  • Action: Implant high-molecular-weight microdialysis catheters into the tumor bed. Collect microdialysate to measure Guanidinoacetate (GAA) levels.

  • Causality: Direct measurement of polyamines in vivo is highly volatile due to rapid intracellular turnover. GAA is co-produced with ornithine and serves as a highly stable, extracellular surrogate biomarker. A drop in GAA confirms real-time ODC inhibition by DFMO[2].

Step 4: Endpoint Ex Vivo Validation

  • Action: At day 21, harvest the tumors. Split the tissue for two distinct assays:

    • HPLC Analysis: Quantify intracellular putrescine and spermidine to validate that the combination therapy successfully bypassed the SLC3A2 salvage pathway.

    • Flow Cytometry: Stain for CD45+, CD8+ (Cytotoxic T-cells), and Gr1+CD11b+ (MDSCs). This validates that the polyamine depletion successfully reprogrammed the immunosuppressive microenvironment[3].

Visualizing the Experimental Workflow

InVivoWorkflow Inoculation 1. Syngeneic Inoculation Randomization 2. Randomization (Vol ~100 mm³) Inoculation->Randomization Treatment 3. Dual Blockade Treatment Randomization->Treatment Microdialysis Microdialysis (GAA Biomarker) Treatment->Microdialysis Real-time FlowCytometry Flow Cytometry (MDSC & CD8+) Treatment->FlowCytometry Endpoint HPLC HPLC Analysis (Polyamine Depletion) Treatment->HPLC Endpoint

Fig 2. Self-validating in vivo workflow for evaluating ODC inhibition and immune modulation.

Conclusion & Translational Outlook

Validating in vitro ODC inhibition in animal models requires a paradigm shift from viewing DFMO purely as a cytostatic agent to understanding it as a potent metabolic and immunomodulatory tool[4]. By implementing a dual-blockade strategy (DFMO + AMXT-1501) and utilizing immunocompetent models paired with robust pharmacodynamic biomarkers like GAA, researchers can generate highly translatable data that accurately predicts clinical efficacy.

References

  • Riviere-Cazaux, C., et al. (2023). "Glioma Metabolic Feedback In Situ: A First-In-Human Pharmacodynamic Trial of Difluoromethylornithine + AMXT-1501 Through High–Molecular Weight Microdialysis." Neurosurgery.[Link]

  • Ye, C., et al. (2016). "Targeting ornithine decarboxylase by α-difluoromethylornithine inhibits tumor growth by impairing myeloid-derived suppressor cells." Journal of Immunology.[Link]

  • Dryja, P., et al. (2021). "Inhibition of polyamine biosynthesis using difluoromethylornithine acts as a potent immune modulator and displays therapeutic synergy with PD1-blockade." Journal of Immunotherapy.[Link]

  • Bassiri, H., et al. (2015). "Translational development of difluoromethylornithine (DFMO) for the treatment of neuroblastoma." Translational Pediatrics.[Link]

Sources

Comparative

A Comparative Guide to the Cross-Reactivity of Selegiline and Other Monoamine Oxidase Inhibitors

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a drug candidate is paramount to ensuring its safety and efficacy. This is particularly critical for mechanis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a drug candidate is paramount to ensuring its safety and efficacy. This is particularly critical for mechanism-based inhibitors, also known as suicide inhibitors, which form a covalent bond with their target enzyme, leading to irreversible inactivation. While this can provide a long-lasting therapeutic effect, it also carries the risk of unintended and potentially toxic off-target interactions. This guide provides an in-depth comparison of the cross-reactivity profiles of selegiline, a propargylamine-based irreversible inhibitor of monoamine oxidase B (MAO-B), with two other monoamine oxidase inhibitors: rasagiline and tranylcypromine.

Selegiline is a widely used therapeutic for Parkinson's disease and major depressive disorder.[1] Its therapeutic effect stems from its selective inhibition of MAO-B at lower doses, which increases dopamine levels in the brain.[2][3] However, at higher concentrations, its selectivity diminishes, and it also inhibits MAO-A.[2] The presence of a propargylamine moiety in selegiline is key to its mechanism as a suicide inhibitor.[4][5] This reactive group, upon enzymatic activation, forms a covalent adduct with the flavin cofactor of the MAO enzyme, leading to its irreversible inactivation.[6]

The same reactivity that makes selegiline an effective MAO-B inhibitor also presents a risk for off-target interactions, particularly with the cytochrome P450 (CYP) enzyme superfamily, which is responsible for the metabolism of a vast array of xenobiotics.[7] Understanding the potential for cross-reactivity with CYP enzymes is a critical aspect of preclinical drug development and is a key focus of regulatory agencies like the FDA.[2][8]

This guide will delve into the comparative cross-reactivity of selegiline, rasagiline, and tranylcypromine with a focus on their interactions with major CYP isoforms. We will explore the mechanistic basis for these interactions and provide a detailed protocol for assessing time-dependent inhibition, a hallmark of suicide inhibitors.

Comparative Cross-Reactivity Profiles

The following table summarizes the available data on the inhibitory activity of selegiline, rasagiline, and tranylcypromine against their primary targets (MAO-A and MAO-B) and a panel of major human CYP450 enzymes. This data is crucial for predicting potential drug-drug interactions and understanding the overall safety profile of these compounds.

CompoundPrimary Target(s)CYP IsoformInhibition TypeIC50 / Ki (µM)Reference(s)
Selegiline MAO-B (selective at low doses), MAO-A (at higher doses)CYP1A2CompetitiveKi = 76[9]
CYP2B6 Mechanism-Based (Suicide) Ki = 0.14 - 0.6 [10][11][12]
CYP2C9--
CYP2C19CompetitiveIC50 = 21, Ki ≈ 7[9]
CYP2D6--
CYP3A4--
Rasagiline MAO-B (highly selective)CYP1A2Metabolized by, but not a significant inhibitor-[1][13][14][15]
CYP2B6No significant inhibition-[4]
CYP2C9No significant inhibition-[15]
CYP2C19No significant inhibition-[15]
CYP2D6No significant inhibition-[15]
CYP3A4No significant inhibition-[15]
Tranylcypromine MAO-A and MAO-B (non-selective)CYP1A2--
CYP2B6--[16]
CYP2C9Non-competitiveKi = 56[3][17]
CYP2C19 Competitive Ki = 32 [3][17]
CYP2D6CompetitiveKi = 367[3][17]
CYP3A4--[16]

Data Interpretation and Insights:

  • Selegiline demonstrates a significant potential for cross-reactivity, most notably as a mechanism-based inhibitor of CYP2B6 .[10][11][12] This irreversible inhibition can lead to clinically significant drug-drug interactions with other drugs metabolized by this enzyme. It also shows competitive inhibition of CYP1A2 and CYP2C19.[9]

  • Rasagiline , another selective MAO-B inhibitor, exhibits a much cleaner cross-reactivity profile.[1][15] It is primarily metabolized by CYP1A2 but does not appear to be a significant inhibitor of major CYP isoforms at therapeutic concentrations.[13][14][15] This suggests a lower potential for CYP-mediated drug-drug interactions compared to selegiline.

  • Tranylcypromine , a non-selective MAO inhibitor, shows a different pattern of cross-reactivity, acting as a competitive inhibitor of CYP2C19 and CYP2D6, and a non-competitive inhibitor of CYP2C9.[3][17] While not a suicide inhibitor of these CYPs, these reversible interactions can still lead to clinically relevant drug interactions.

Mechanistic Insights into Cross-Reactivity

The cross-reactivity of selegiline with CYP2B6 is a direct consequence of its chemical structure and mechanism of action. The propargylamine group, after being oxidized by the CYP enzyme, forms a highly reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.[10][12]

Mechanism of Selegiline Suicide Inhibition of CYP2B6

In contrast, the interactions of tranylcypromine with CYP enzymes are reversible, involving competitive or non-competitive binding to the active site without the formation of a permanent covalent bond.[3][17] Rasagiline's lower propensity for CYP inhibition may be attributed to its different metabolic pathway, which primarily involves CYP1A2 and leads to the formation of an inactive metabolite, 1-R-aminoindan.[13][14][18]

Experimental Protocol: In Vitro Assessment of Time-Dependent CYP Inhibition

To experimentally determine the potential of a compound to act as a mechanism-based inhibitor of a CYP enzyme, a time-dependent inhibition (TDI) assay, often referred to as an IC50 shift assay, is employed.[19][20][21] This protocol is designed to assess the cross-reactivity of a test compound, such as selegiline, with a specific CYP isoform.

Objective: To determine if a test compound exhibits time-dependent inhibition of a specific CYP450 isoform in human liver microsomes.

Materials:

  • Test compound (e.g., Selegiline)

  • Positive control for TDI (e.g., a known mechanism-based inhibitor for the specific CYP isoform)

  • Negative control (vehicle, typically DMSO)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Probe substrate for the specific CYP isoform (e.g., bupropion for CYP2B6)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Experimental Workflow:

TDI_Workflow cluster_0 Pre-incubation (30 min, 37°C) cluster_1 Incubation (with Probe Substrate) cluster_2 Analysis A Test Compound + HLMs + NADPH C Add Probe Substrate to A A->C B Test Compound + HLMs - NADPH D Add Probe Substrate and NADPH to B B->D E Quench Reaction C->E D->E F LC-MS/MS Analysis of Metabolite E->F G Calculate IC50 Shift F->G caption Experimental Workflow for Time-Dependent Inhibition Assay

Experimental Workflow for Time-Dependent Inhibition Assay

Step-by-Step Methodology:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound and positive control in DMSO.

    • Prepare serial dilutions of the test compound and positive control to achieve a range of final concentrations.

    • Prepare the NADPH regenerating system and keep it on ice.

    • Prepare the probe substrate solution.

  • Pre-incubation:

    • In a 96-well plate, add the appropriate volume of phosphate buffer.

    • Add the human liver microsomes to each well.

    • Add the serial dilutions of the test compound, positive control, or vehicle control to the appropriate wells.

    • For the "+NADPH" condition, add the NADPH regenerating system. For the "-NADPH" condition, add an equal volume of buffer.

    • Pre-incubate the plate at 37°C for 30 minutes with gentle shaking.

  • Incubation:

    • Following the pre-incubation, add the probe substrate to all wells to initiate the metabolic reaction. For the "-NADPH" wells, add the NADPH regenerating system along with the probe substrate.

    • Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • For both the "+NADPH" and "-NADPH" conditions, plot the percentage of inhibition of metabolite formation against the log of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) for each condition by fitting the data to a suitable model (e.g., a four-parameter logistic equation).

    • Calculate the IC50 shift ratio: IC50 (-NADPH) / IC50 (+NADPH).

    • An IC50 shift ratio significantly greater than 1 (typically >1.5-2) indicates time-dependent inhibition.

Conclusion

The comparative analysis of selegiline, rasagiline, and tranylcypromine highlights the critical importance of comprehensive cross-reactivity profiling in drug development. Selegiline's potent mechanism-based inhibition of CYP2B6 underscores the potential for significant drug-drug interactions, a concern that is less pronounced with the more selective MAO-B inhibitor, rasagiline. Tranylcypromine, with its non-selective MAO inhibition and reversible interactions with several CYP isoforms, presents a different but equally important set of considerations for co-administered therapies.

The provided experimental protocol for assessing time-dependent inhibition offers a robust framework for identifying potential suicide inhibitors early in the drug discovery pipeline. By employing such rigorous in vitro screening, researchers can make more informed decisions about lead candidate selection and design appropriate clinical studies to mitigate the risks associated with off-target drug interactions. Ultimately, a thorough understanding of a compound's cross-reactivity is indispensable for the development of safer and more effective medicines.

References

  • U.S. Food and Drug Administration. (2022). Azilect (rasagiline) Prescribing Information. [Link]

  • The T, The P. Rasagiline: New Treatment for Parkinson's Disease. Medscape. [Link][18]

  • Wikipedia. (2024). Pharmacology of selegiline. [Link][2]

  • Bionity.com. (n.d.). Rasagiline. [Link][14]

  • European Medicines Agency. (2015). Azilect, INN-Rasagiline. [Link][15]

  • Urichuk, L. J., et al. (2004). Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6. Drug Metabolism and Disposition, 32(2), 235-240. [Link]

  • PubMed. (2004). Inhibitory effects of the monoamine oxidase inhibitor tranylcypromine on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6. [Link][3]

  • U.S. Food and Drug Administration. (2017). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]

  • Medscape. (2006). Rasagiline: New Treatment for Parkinson's Disease. [Link][18]

  • Zhang, L., et al. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 14(3), 507-521. [Link][22]

  • Benetton, S. A., et al. (2007). P450 phenotyping of the metabolism of selegiline to desmethylselegiline and methamphetamine. Drug Metabolism and Disposition, 35(4), 637-643. [Link][23]

  • U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. [Link][24]

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link][8]

  • ResearchGate. (2004). Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6. [Link][25]

  • PubMed. (2012). Inhibition of bupropion metabolism by selegiline: mechanism-based inactivation of human CYP2B6 and characterization of glutathione and peptide adducts. [Link][10]

  • Taavitsainen, P., et al. (2000). Selegiline metabolism and cytochrome P450 enzymes: in vitro study in human liver microsomes. Pharmacology & Toxicology, 86(5), 223-230. [Link][9]

  • ResearchGate. (2012). Inhibition of Bupropion Metabolism by Selegiline: Mechanism-Based Inactivation of Human CYP2B6 and Characterization of Glutathione and Peptide Adducts. [Link][11]

  • BioKB. (2012). Inhibition of Bupropion Metabolism by Selegiline: Mechanism-Based Inactivation of Human CYP2B6 and Characterization of Glutathione and Peptide Adducts. [Link][12]

  • Springer Nature Experiments. (2019). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. [Link][19]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. [Link][26]

  • Wikipedia. (2024). Tranylcypromine. [Link][27]

  • Evotec. (n.d.). Cytochrome P450 Time Dependent Inhibition (IC50 shift) Assay. [Link][20]

  • Binda, C., et al. (2005). Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism. Journal of Biological Chemistry, 280(33), 29675-29679. [Link][6]

  • Kamada, T., et al. (2002). Metabolism of selegiline hydrochloride, a selective monoamine b-type inhibitor, in human liver microsomes. Drug Metabolism and Disposition, 30(11), 1304-1309. [Link][28]

  • Fiedler, M., et al. (2019). Tranylcypromine in mind (Part I): Review of pharmacology. European Neuropsychopharmacology, 29(9), 987-1001. [Link][29]

  • Wikipedia. (2024). Pharmacology of selegiline. [Link][7]

  • Caccia, C., et al. (2017). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 79(Pt B), 356-365. [Link][30]

  • StatPearls. (2025). Tranylcypromine. [Link][16]

  • PubMed. (2007). P450 phenotyping of the metabolism of selegiline to desmethylselegiline and methamphetamine. [Link][31]

  • U.S. Food and Drug Administration. (2021). Rasagiline Tablets Prescribing Information. [Link]

  • Lee, J. H., et al. (2023). Interaction between rasagiline and Pueraria radix in in vitro models of parkinson's disease. BMC Complementary Medicine and Therapies, 23(1), 374. [Link][4]

  • Figshare. (2023). Propargylamine: an important moiety in drug discovery - Supplementary Figures. [Link]

  • U.S. Food and Drug Administration. (2022). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. [Link]

  • Clinical and Translational Science. (2018). 2017 FDA Guidance: Many In Vitro DDI Evaluations Should Precede FIH Studies. [Link]

  • Science Alert. (2007). Molecular Modelling Analysis of the Metabolism of Rasagiline. [Link]

  • StatPearls. (2023). Selegiline. [Link]

  • Wikipedia. (2024). Rasagiline. [Link]

  • ResearchGate. (2019). Selegiline and its metabolites. Selegiline is metabolized to.... [Link][6]

  • PubMed. (2023). Propargylamine: an important moiety in drug discovery. [Link]

Sources

Validation

comparative analysis of different ornithine decarboxylase inhibitors' potency

Comparative Analysis of Ornithine Decarboxylase (ODC) Inhibitors: Potency, Mechanisms, and Experimental Workflows Section 1: The Mechanistic Imperative of Targeting ODC Ornithine decarboxylase (ODC) is the rate-limiting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Ornithine Decarboxylase (ODC) Inhibitors: Potency, Mechanisms, and Experimental Workflows

Section 1: The Mechanistic Imperative of Targeting ODC

Ornithine decarboxylase (ODC) is the rate-limiting enzyme in the polyamine biosynthesis pathway, responsible for catalyzing the decarboxylation of L-ornithine to putrescine. Because polyamines (putrescine, spermidine, and spermine) are obligate polycations required for DNA stabilization, gene transcription, and cellular proliferation, ODC is tightly regulated in healthy cells. However, in oncogenesis, ODC is frequently hijacked and overexpressed as a direct transcriptional target of the c-Myc proto-oncogene[1]. Consequently, ODC inhibitors have emerged as highly validated pharmacological tools for cancer chemoprevention and the treatment of parasitic infections, such as African trypanosomiasis[2].

Pathway cmyc c-Myc (Oncogene) odc Ornithine Decarboxylase (ODC) cmyc->odc Upregulates orn L-Ornithine put Putrescine orn->put Catalyzed by ODC spd Spermidine put->spd spm Spermine spd->spm dfmo DFMO (Irreversible) dfmo->odc Inhibits apa APA & Analogs (Reversible/Covalent) apa->odc Inhibits

c-Myc driven polyamine biosynthesis pathway and targeted ODC inhibition.

Section 2: Comparative Potency of ODC Inhibitors

The landscape of ODC inhibitors spans from irreversible suicide inhibitors to novel covalent adduct-forming molecules. As an application scientist evaluating these compounds, the critical challenge is balancing in vitro enzymatic potency (IC50/Ki) with cellular permeability (cLogP) to achieve effective intracellular polyamine depletion.

The table below synthesizes the performance of standard and next-generation ODC inhibitors:

Inhibitor ClassRepresentative CompoundMechanism of ActionEnzymatic PotencyCellular Efficacy & Permeability Profile
Suicide Inhibitor DFMO (Eflornithine)Irreversible covalent binding to active siteIC50 ~ 39 µMFDA-approved. Low permeability (low cLogP) necessitates high clinical dosing to achieve efficacy[2].
Acyclic Covalent APA (1-aminooxy-3-aminopropane)Reversible / Covalent PLP-adductIC50 ~ 1.0 nMExtremely high in vitro potency, but limited in vivo efficacy due to highly hydrophilic nature preventing cellular penetration[3].
Cyclic Covalent Compound 11 Covalent PLP-adductIC50 ~ 2.4 nMOptimized cLogP maintains water solubility while significantly enhancing cellular spermidine/spermine depletion compared to APA[3].
Indirect Modulator Nitric Oxide (NO Donors)Indirect downregulationIC50 ~ 30 µMCauses cytostasis by inhibiting ODC activity independently of arginase pathways; useful in specific tumor microenvironments[4].

Section 3: Experimental Validation: The Radiometric 14C -Ornithine Assay

To objectively compare the potency of novel ODC inhibitors against standards like DFMO, researchers must employ a highly sensitive, self-validating assay. Because downstream enzymes (like spermidine synthase) rapidly consume putrescine, measuring putrescine accumulation is an unreliable proxy for ODC activity. Instead, the "gold standard" protocol quantifies the equimolar release of 14CO2​ from L-[1- 14C ]ornithine[5].

Workflow step1 1. Cell Lysis & Homogenization Tris-HCl, DTT, EDTA step2 2. PLP Cofactor & Inhibitor Pre-incubation step1->step2 step3 3. L-[1-14C]Ornithine Substrate Addition step2->step3 step4 4. 37°C Incubation & 14CO2 Trapping step3->step4 step5 5. Acid Quenching (Citric/Acetic Acid) step4->step5 step6 6. Liquid Scintillation Counting step5->step6

Step-by-step radiometric workflow for quantifying ODC enzymatic activity and inhibition.

Step-by-Step Methodology & Causal Rationale:

1. Lysate Preparation Harvest cells and homogenize in a lysis buffer containing 0.5 M Tris-HCl (pH 7.5), 2 mM DTT, and 0.1 mM EDTA[4].

  • The Causality: Tris-HCl maintains the optimal pH for ODC. DTT is critical to prevent the oxidation of the active-site cysteine, which is strictly required for catalytic activity. EDTA chelates divalent cations, inhibiting endogenous metalloproteases that would otherwise degrade the highly unstable ODC protein.

2. Cofactor & Inhibitor Pre-incubation Combine 0.1 mg of protein lysate with 40 µM Pyridoxal-5-Phosphate (PLP) and the test inhibitor. Incubate at 37°C for 15–30 minutes[3].

  • The Causality: ODC is a PLP-dependent enzyme. Pre-incubation ensures the apoenzyme is fully reconstituted into the active holoenzyme. Furthermore, for suicide inhibitors like DFMO or covalent modifiers like APA, pre-incubation provides the necessary time for the inhibitor to form a covalent adduct with PLP within the active site before the substrate is introduced[3].

3. Substrate Addition Initiate the reaction by adding 0.4 mM L-ornithine spiked with 0.3 µCi L-[1- 14C ]ornithine[4].

4. Radiometric Trapping Perform the reaction in a sealed tube equipped with a suspended center well containing filter paper soaked in hyamine hydroxide or phenethylamine. Incubate at 37°C for 60 minutes[6].

  • The Causality: As ODC decarboxylates ornithine, volatile 14CO2​ is released and immediately trapped by the basic hyamine hydroxide. This isolates the radiometric signal from the liquid phase, preventing background noise from unreacted substrate.

5. Reaction Quenching Inject 2 M citric acid or acetic acid through the septum into the liquid reaction mixture[6].

  • The Causality: The acid instantly denatures the ODC enzyme, halting the reaction. Crucially, it also alters the pH to drive any remaining dissolved 14CO2​ out of the solution and into the trapping well.

6. Quantification & Validation Transfer the filter paper to a scintillation vial containing EcoLite cocktail and measure using a liquid scintillation counter.

  • Application Insight (Self-Validating System): In any radiometric assay, non-enzymatic decarboxylation of the substrate can artificially inflate perceived enzyme activity. By running a parallel sample saturated with 5 mM DFMO (a complete, irreversible ODC inhibitor), we establish a definitive baseline of non-specific 14CO2​ release. Subtracting this background from your test samples ensures that the reported IC50 values reflect true ODC inhibition, making the protocol a self-validating system[7].

References

  • Ornithine decarboxylase and its role in cancer. Archives of Biochemistry and Biophysics. URL:[Link]

  • Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases. Mini-Reviews in Medicinal Chemistry. URL:[Link]

  • Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. Journal of Medicinal Chemistry. URL:[Link]

  • NG-hydroxy-L-arginine and nitric oxide inhibit Caco-2 tumor cell proliferation by distinct mechanisms. American Journal of Physiology. URL:[Link]

  • Ornithine Decarboxylase in Rat Skin. CORE. URL:[Link]

  • Effect of Trimethyltin on Ornithine Decarboxylase in Various Regions of the Mouse Brain. eScholarship. URL:[Link]

Sources

Comparative

validating molecular docking predictions for ODC inhibitors experimentally.

Validating Molecular Docking Predictions for Ornithine Decarboxylase (ODC) Inhibitors: A Comprehensive Experimental Guide The discovery of novel Ornithine Decarboxylase (ODC) inhibitors represents a critical frontier in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating Molecular Docking Predictions for Ornithine Decarboxylase (ODC) Inhibitors: A Comprehensive Experimental Guide

The discovery of novel Ornithine Decarboxylase (ODC) inhibitors represents a critical frontier in oncology and parasitology. As the rate-limiting enzyme in polyamine biosynthesis, ODC catalyzes the conversion of L-ornithine to putrescine. While in silico molecular docking is universally employed to screen massive chemical libraries for ODC inhibitors, a notorious "computational mirage" exists: docking scores frequently fail to correlate with in vitro and in vivo efficacy.

This discrepancy is particularly pronounced for ODC because it is a Pyridoxal 5'-phosphate (PLP)-dependent enzyme. Many successful ODC inhibitors, such as the FDA-approved α-difluoromethylornithine (DFMO) and the highly potent 1-amino-oxy-3-aminopropane (APA), function by forming covalent adducts with the PLP cofactor[1]. Standard non-covalent docking algorithms struggle to accurately predict the thermodynamics of these covalent interactions. Therefore, a robust, self-validating experimental pipeline is mandatory to bridge the gap between computational prediction and biological reality.

The Biological Context & Inhibition Strategy

To understand why specific experimental validations are required, we must first map the target pathway. ODC drives the production of polyamines (putrescine, spermidine, spermine), which are essential for chromatin stabilization and cell cycle progression. Inhibiting ODC starves rapidly dividing cancer cells of these critical polyamines[2].

G Ornithine L-Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine ODC->Putrescine Decarboxylation Inhibitors ODC Inhibitors (DFMO, APA, ODC-MPI-2) Inhibitors->ODC Covalent/Competitive Inhibition

Polyamine biosynthesis pathway highlighting ODC as the rate-limiting target for inhibitors.

In Silico Predictions vs. Experimental Reality

To objectively evaluate the performance of molecular docking, we must compare predicted binding affinities against empirical data. The table below contrasts the in silico docking scores of three distinct ODC inhibitors with their experimentally validated properties[1][3].

Table 1: Comparison of Docking Predictions vs. Experimental Validation for ODC Inhibitors

InhibitorMechanism of ActionPredicted Docking Score (kcal/mol)Experimental Enzymatic IC50SPR / ITC Binding Affinity (Kd)Cellular Efficacy (Polyamine Reduction)
DFMO Irreversible (Covalent PLP-adduct)-5.8~39.0 µMN/A (Irreversible)Moderate
APA Reversible (PLP-Oxime adduct)-7.2~3.0 nM4.5 nMHigh
ODC-MPI-2 Reversible (Competitive)-8.14.83 µM5.2 µMModerate

Data Synthesis: Notice the stark divergence between docking scores and experimental IC50s. ODC-MPI-2 exhibits the strongest predicted non-covalent docking score (-8.1 kcal/mol) but only achieves micromolar experimental potency[3]. Conversely, APA, which forms a unique oxime with the PLP cofactor, demonstrates nanomolar potency (10,000 times higher than DFMO) that standard docking algorithms fail to fully capture without specialized covalent docking parameters[1].

The Self-Validating Experimental Triad

To establish a trustworthy validation pipeline, we employ a triad of orthogonal assays. Each assay is designed to answer a specific mechanistic question, ensuring that false positives from docking (e.g., aggregation-based inhibition or non-specific binding) are systematically eliminated.

Workflow Docking In Silico Docking (Affinity Prediction) Enzymatic Enzymatic Assay (IC50 / Function) Docking->Enzymatic Validates functional inhibition SPR SPR (Binding Kinetics: kon, koff) Enzymatic->SPR Confirms direct binding ITC ITC (Thermodynamics: ΔH, ΔS) Enzymatic->ITC Validates binding energy Cellular Cellular Assay (Polyamine Depletion) SPR->Cellular ITC->Cellular Translates to in vivo

Orthogonal experimental workflow for validating molecular docking predictions.

Protocol 1: HPLC-Based Enzymatic Activity Assay

The Causality: While docking predicts structural fit, it cannot confirm functional enzyme inhibition. Traditional radiometric assays measure 14CO2​ release, but HPLC quantification of putrescine offers a highly specific, non-radioactive alternative that directly measures product formation, preventing interference from compounds that might trap CO2​ [3][4].

Step-by-Step Methodology:

  • Enzyme Preparation: Incubate 5.0 µM recombinant human ODC in assay buffer (20 mM HEPES, 50 mM NaCl, 0.5 mM EDTA, pH 7.6) supplemented with 50 µM PLP and 2 mM Dithiothreitol (DTT) at 37°C for 10 minutes.

  • Inhibitor Incubation: Add the test compound (e.g., APA or ODC-MPI-2) at varying concentrations (0.1 µM to 300 µM) and incubate for an additional 20 minutes to allow for equilibrium or covalent adduct formation.

  • Reaction Initiation: Add 2 mM L-ornithine to initiate the decarboxylation reaction. Incubate for 30 minutes at 37°C.

  • Quenching & Derivatization: Stop the reaction by adding 10% perchloric acid. Derivatize the resulting putrescine with dansyl chloride (5 mg/mL in acetone) at 70°C for 15 minutes to allow for fluorescence detection.

  • Quantification: Analyze the samples via HPLC using a C18 reverse-phase column. Calculate the IC50 by plotting the decrease in the putrescine peak area against the log of the inhibitor concentration.

Protocol 2: Surface Plasmon Resonance (SPR)

The Causality: Docking scoring functions estimate static affinity ( ΔG ), but in vivo drug efficacy is often driven by target residence time ( 1/koff​ ). SPR provides real-time kinetics, allowing us to distinguish between a compound that binds tightly but dissociates rapidly, versus one that binds slowly but remains locked in the active site[5].

Step-by-Step Methodology:

  • Surface Functionalization: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Ligand Immobilization: Dilute recombinant ODC in 10 mM sodium acetate (pH 5.0) and inject over the activated surface until an immobilization level of ~3000 Response Units (RU) is achieved. Quench unreacted esters with 1 M ethanolamine.

  • Analyte Injection: Flow the test inhibitors over the chip at a flow rate of 30 µL/min using a running buffer of PBS-T (with 1% DMSO to maintain compound solubility). Inject a concentration series (e.g., 0.5x to 10x the estimated Kd).

  • Data Analysis: Record the association ( kon​ ) and dissociation ( koff​ ) phases. Fit the sensorgrams to a 1:1 Langmuir binding model to calculate the true dissociation constant ( Kd​=koff​/kon​ ).

Protocol 3: Isothermal Titration Calorimetry (ITC)

The Causality: Docking algorithms frequently conflate enthalpic ( ΔH , hydrogen bonds/van der Waals) and entropic ( −TΔS , hydrophobic effect) contributions. ITC is the only technique that directly measures the heat of binding, providing the true thermodynamic signature of the interaction to validate the computational energy models.

Step-by-Step Methodology:

  • Sample Preparation: Dialyze recombinant ODC extensively against the ITC buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Dissolve the inhibitor in the exact same dialysis buffer to minimize heat of dilution artifacts.

  • Cell Loading: Load 20 µM ODC into the calorimetric sample cell (typically ~200 µL volume). Load 200 µM of the inhibitor into the injection syringe.

  • Titration: Perform 20 sequential injections of 2 µL of the inhibitor into the cell at 25°C, with a stirring speed of 750 rpm and 120-second intervals between injections.

  • Thermodynamic Extraction: Integrate the heat peaks and fit the data to an independent binding model to extract the stoichiometry ( n ), binding enthalpy ( ΔH ), and affinity ( Kd​ ). Calculate entropy ( ΔS ) using the Gibbs free energy equation ( ΔG=ΔH−TΔS=RTlnKd​ ).

Conclusion

Relying solely on molecular docking to identify ODC inhibitors is a high-risk strategy due to the complex, often covalent nature of PLP-dependent enzyme inhibition. By employing a rigorous, orthogonal validation pipeline—moving from functional HPLC assays to kinetic SPR and thermodynamic ITC—researchers can confidently translate in silico hits into viable preclinical candidates.

References

  • Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors Source: ACS Journal of Medicinal Chemistry URL:[Link]

  • The rational discovery of multipurpose inhibitors of the ornithine decarboxylase Source: FASEB Journal (via ResearchGate / DOI) URL:[Link]

  • Dual Inhibition of Ornithine Decarboxylase and A1 Adenosine Receptor Efficiently Suppresses Breast Tumor Cells Source: Frontiers in Oncology (via NIH PMC) URL:[Link]

  • Label-Free Interaction Validation and Characterization (SPR Assay Development) Source: Bio-Rad Laboratories URL:[Link]

Sources

Validation

A Researcher's Guide to Assessing the Specificity of (2R)-2-aminobut-3-yn-1-ol;hydrochloride for Ornithine Decarboxylase (ODC)

As a Senior Application Scientist, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the enzymatic specificity of the inhibitor candidate,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the enzymatic specificity of the inhibitor candidate, (2R)-2-aminobut-3-yn-1-ol;hydrochloride, for its intended target, Ornithine Decarboxylase (ODC). We will delve into the rationale behind experimental design, compare its potential profile with established inhibitors, and provide actionable protocols for independent validation.

The Significance of Ornithine Decarboxylase (ODC) as a Therapeutic Target

Ornithine Decarboxylase is the initial and rate-limiting enzyme in the biosynthesis of polyamines—small, positively charged molecules essential for cell growth, proliferation, and differentiation.[1] The conversion of ornithine to putrescine is the first committed step in producing spermidine and spermine, which are crucial for stabilizing DNA, RNA, and protein synthesis.[2]

In normal cells, ODC activity is tightly regulated.[2] However, in many types of cancer, including neuroblastoma, ODC is significantly upregulated, often driven by oncogenes like MYC.[2][3] This dysregulation leads to elevated polyamine levels, which support the rapid proliferation characteristic of cancer cells. Consequently, inhibiting ODC has become a key therapeutic strategy to deplete polyamines and thereby arrest tumor growth.[3][4]

Understanding ODC Inhibitors: The Benchmark of DFMO

The most well-characterized ODC inhibitor is α-difluoromethylornithine (DFMO), also known as Eflornithine.[2][4] It is an enzyme-activated, irreversible "suicide" inhibitor.[4] DFMO mimics the natural substrate, ornithine, and is processed by ODC. This catalytic action, however, leads to the formation of a covalent bond between the inhibitor and the enzyme, permanently inactivating it.[4][5]

DFMO is FDA-approved for treating West African sleeping sickness and, more recently, as a maintenance therapy for high-risk neuroblastoma.[5][6][7] While it has a strong safety profile, its potency against ODC is relatively low, necessitating high doses to achieve therapeutic efficacy.[6] This creates a clear need for novel, more potent, and highly specific ODC inhibitors.

Mechanism of Irreversible ODC Inhibition

The diagram below illustrates the catalytic role of ODC and the general mechanism by which irreversible inhibitors like DFMO function.

ODC_Inhibition_Pathway cluster_0 ODC Catalytic Cycle cluster_1 Irreversible Inhibition Ornithine Ornithine Ornithine_ODC Ornithine-ODC Complex Ornithine->Ornithine_ODC Binds to active site ODC_Active Active ODC (PLP cofactor) ODC_Active->Ornithine_ODC Inhibitor_ODC Inhibitor-ODC Complex ODC_Active->Inhibitor_ODC Ornithine_ODC->ODC_Active Catalytic Decarboxylation Putrescine Putrescine Ornithine_ODC->Putrescine CO2 CO2 Ornithine_ODC->CO2 Inhibitor (2R)-2-aminobut-3-yn-1-ol or DFMO Inhibitor->Inhibitor_ODC Binds to active site ODC_Inactive Inactive ODC (Covalently Bound) Inhibitor_ODC->ODC_Inactive Enzyme-activated covalent modification

Caption: ODC catalytic cycle and mechanism of irreversible inhibition.

Comparative Landscape of ODC Inhibitors

To properly assess the specificity of (2R)-2-aminobut-3-yn-1-ol;hydrochloride, it is crucial to compare its performance against known inhibitors. While specific data for (2R)-2-aminobut-3-yn-1-ol;hydrochloride is not yet widely published, we can compare established compounds to set a benchmark for its evaluation.

InhibitorTypeReported IC50Key Characteristics
DFMO (Eflornithine) Irreversible~30-50 µM (in vitro)FDA-approved, high safety profile, but low potency.[6]
(2R,5R)-6-heptyne-2,5-diamine (RR-MAP) Irreversible~0.01 mM (in L1210 cells)Significantly more potent than DFMO in cellular models.[8][9]
APA (Acyclic Substituted Analog) IrreversibleLow nM range (in vitro)~10,000 times more potent than DFMO in vitro, but cellular activity can vary.[6]
(2R)-2-aminobut-3-yn-1-ol;hydrochloride Presumed IrreversibleTo be determinedHypothesized to be an enzyme-activated inhibitor due to the alkyne group.

A Step-by-Step Guide to Assessing Inhibitor Specificity

True specificity is a two-part validation: confirming high-affinity binding and potent inhibition of the intended target (ODC), while simultaneously demonstrating minimal interaction with other proteins (off-targets). The following workflow provides a robust framework for this assessment.

Specificity_Workflow cluster_0 Phase 1: In Vitro Target Engagement cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Off-Target Profiling A1 Step 1: In Vitro ODC Enzyme Activity Assay A2 Step 2: Determine IC50 A1->A2 A3 Step 3: Determine Ki and Inhibition Modality A2->A3 B1 Step 4: Cell-Based ODC Activity Assay A3->B1 Confirm on-target activity B2 Step 5: Measure Polyamine Levels (Putrescine, Spermidine) B1->B2 C1 Step 6: Broad Kinase Screening Panel B2->C1 Proceed if potent in cells C3 Step 8: Validate Hits from Off-Target Screens C1->C3 C2 Step 7: In Silico Off-Target Prediction C2->C3

Caption: Experimental workflow for assessing ODC inhibitor specificity.

Phase 1: In Vitro Target Engagement & Potency

The initial step is to confirm direct inhibition of purified ODC enzyme. The most common and reliable method is the radiolabeling assay, which measures the release of ¹⁴CO₂ from [1-¹⁴C]-L-ornithine.[10][11][12]

Protocol 1: In Vitro ODC Activity Assay (Radiometric)

  • Objective: To determine the concentration-dependent inhibition of purified human ODC by (2R)-2-aminobut-3-yn-1-ol;hydrochloride and calculate its IC50 value.

  • Materials:

    • Purified recombinant human ODC enzyme.

    • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 1.56 mM DTT.

    • Substrate Mix: 100 µM L-ornithine, 50 µM Pyridoxal-5-phosphate (PLP), and 0.1 µCi [1-¹⁴C]-L-ornithine.

    • Inhibitor: (2R)-2-aminobut-3-yn-1-ol;hydrochloride, serially diluted.

    • Stop Solution: 5 M Sulfuric Acid.

    • Scintillation vials and fluid.

  • Procedure:

    • In a microcentrifuge tube, pre-incubate 100 ng of purified ODC with increasing concentrations of the inhibitor for 30 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 200 µL of the Substrate Mix to each tube.

    • Incubate the reaction tubes in a shaking incubator at 37°C for 30 minutes.

    • Stop the reaction by adding 250 µL of the Stop Solution. This acidifies the mixture, releasing the ¹⁴CO₂ produced.

    • Place the open microcentrifuge tubes inside scintillation vials containing a CO₂-trapping agent (e.g., a paper disc impregnated with hyamine) and incubate for an additional 30 minutes at 37°C to ensure all gas is captured.[11][12]

    • Remove the microcentrifuge tubes and add 5 mL of scintillation fluid to each vial.

    • Measure the disintegrations per minute (DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of ODC activity against the logarithm of the inhibitor concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Determining Inhibition Modality (Ki)

The IC50 value is dependent on experimental conditions, particularly substrate concentration.[13] To determine the true binding affinity (Ki) and the mode of inhibition (e.g., competitive, non-competitive), the assay should be repeated at several different ornithine concentrations. The resulting data can be analyzed using methods like Lineweaver-Burk plots or by fitting the data to Michaelis-Menten models for different inhibition types.[14][15]

Phase 2: Cellular Activity and Target Validation

Demonstrating that the inhibitor can access and engage ODC within a cellular environment is a critical next step.

Protocol 2: Cell-Based ODC Activity and Polyamine Depletion

  • Objective: To confirm that the inhibitor reduces ODC activity and depletes polyamine levels in a relevant cancer cell line (e.g., Kelly neuroblastoma cells).

  • Procedure:

    • Cell Treatment: Culture Kelly neuroblastoma cells and treat them with varying concentrations of (2R)-2-aminobut-3-yn-1-ol;hydrochloride (and DFMO as a positive control) for 24-48 hours.

    • Cell Lysis: Harvest the cells and prepare a cell homogenate in a lysis buffer containing protease inhibitors.[10]

    • ODC Activity Measurement: Perform the in vitro ODC activity assay described in Protocol 1, using the cell homogenate as the enzyme source.[10]

    • Polyamine Analysis (HPLC or Mass Spectrometry):

      • In a parallel set of treated cells, extract intracellular metabolites.

      • Use a suitable analytical method, such as HPLC or LC-MS, to quantify the levels of putrescine, spermidine, and spermine.

      • A specific ODC inhibitor should cause a significant reduction in putrescine and, subsequently, spermidine levels.[6]

  • Expected Outcome: A potent and specific inhibitor will show a dose-dependent decrease in both ODC activity within the cell and the levels of downstream polyamines. This provides strong evidence of on-target activity.

Phase 3: Off-Target Specificity Profiling

Even potent on-target inhibitors can have unintended off-target effects that can lead to toxicity or misinterpretation of experimental results.[16] It is crucial to proactively screen for these interactions.

  • Rationale: Many inhibitors, especially those targeting nucleotide-binding sites like kinases, can show cross-reactivity due to structural similarities in their active sites.[16] While ODC is not a kinase, comprehensive screening is a hallmark of rigorous drug development.

  • Methodologies:

    • Broad-Spectrum Kinase Panels: Submit the compound to a commercial service that screens its activity against a large panel of recombinant kinases (e.g., 100-400 kinases). This will identify any significant inhibitory activity against these common off-targets.

    • In Silico Profiling: Utilize computational tools and databases to predict potential off-target interactions based on the chemical structure of (2R)-2-aminobut-3-yn-1-ol;hydrochloride.[17] These platforms compare the compound's structure against a library of known ligands for various targets.

    • Functional Counter-Screens: If a potential off-target is identified, a specific functional assay for that target should be performed to validate the interaction and determine its potency (IC50). This confirms whether the predicted or screened hit is a true biological liability.[18]

Conclusion and Future Directions

The compound (2R)-2-aminobut-3-yn-1-ol;hydrochloride, with its alkyne functional group, represents a promising candidate for an enzyme-activated irreversible ODC inhibitor. However, its true value can only be ascertained through a rigorous and multi-faceted assessment of its specificity. By following the experimental framework outlined in this guide—from initial in vitro potency determination to cellular target engagement and broad off-target profiling—researchers can build a comprehensive and reliable profile of this molecule.

This systematic approach not only validates the inhibitor's mechanism of action but also provides the critical data necessary to justify its advancement in preclinical and clinical development, ensuring that its biological effects are indeed due to the specific inhibition of ornithine decarboxylase.

References

  • Schultz, C.R., et al. (2021). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. Journal of Medicinal Chemistry.
  • Casero, R.A. Jr., et al. (1986). Comparison of the biological effects of four irreversible inhibitors of ornithine decarboxylase in two murine lymphocytic leukemia cell lines. PubMed.
  • Pegg, A.E., et al. (1986). Comparison of the Biological Effects of Four Irreversible Inhibitors of Ornithine Decarboxylase in Two Murine Lymphocytic Leukemia Cell Lines. Cancer Research.
  • Orbus Therapeutics. Eflornithine oral solution. Orbus Therapeutics.
  • Tinoco, M.L.F., et al. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Analytical Science.
  • Tinoco, M.L.F., et al. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers.
  • Bounacer, A., et al. (2001). Simple and rapid enzymatic assay of ornithine decarboxylase activity. PubMed.
  • Bassiri, H. (n.d.). Translational development of difluoromethylornithine (DFMO) for the treatment of neuroblastoma. Translational Pediatrics.
  • Kingsnorth, A.N., & King, W.W. (1986). Comparison of the effects of an ornithine decarboxylase inhibitor on the intestinal epithelium and on intestinal tumors. PubMed.
  • Ginty, F., & Wahl, L.M. (2018). Alpha-Difluoromethylornithine, an Irreversible Inhibitor of Polyamine Biosynthesis, as a Therapeutic Strategy against Hyperproliferative and Infectious Diseases. PMC.
  • Ge, C., et al. (2019). Comparison of human ornithine decarboxylase (ODC) and human antizyme inhibitor 1 (AZIN1) from different biological characteristics. ResearchGate.
  • Thorne, N., et al. (2019). Enzyme-Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. PubMed.
  • Sholler, G.S., & Vinta, G.R. (2023). Difluoromethylornithine (DFMO) and Neuroblastoma: A Review. Cureus.
  • Schmidt, T.H., et al. (2024). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv.
  • Kim, D.J., et al. (2022). DMSO-tolerant ornithine decarboxylase (ODC) tandem assay optimised for high-throughput screening. Taylor & Francis Online.
  • Schultz, C.R., et al. (2025). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. ACS Publications.
  • FDA. (2024). US Food and Drug Administration Approval Summary: Eflornithine for High-Risk Neuroblastoma After Prior Multiagent, Multimodality Therapy. ASCO Publications.
  • Bain, J., et al. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic.
  • Jeon, J., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. PMC.
  • Creative Enzymes. (n.d.). Inhibitor Screening and Design. Creative Enzymes.
  • Edmondson, D.E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics.
  • Copeland, R.A. (2019). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. ResearchGate.

Sources

Comparative

A Head-to-Head Showdown: Evaluating Novel Ornithine Decarboxylase Inhibitors Against Established Compounds

A Technical Guide for Researchers and Drug Development Professionals The enzyme ornithine decarboxylase (ODC) stands as a pivotal, rate-limiting step in the biosynthesis of polyamines, molecules essential for cellular pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

The enzyme ornithine decarboxylase (ODC) stands as a pivotal, rate-limiting step in the biosynthesis of polyamines, molecules essential for cellular proliferation, differentiation, and survival. Its upregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. For decades, α-difluoromethylornithine (DFMO) has been the most well-characterized ODC inhibitor, even gaining FDA approval for several indications. However, its modest potency and the high doses required, which can lead to side effects like hearing loss, have spurred the quest for more effective and safer alternatives. This guide provides a comprehensive, head-to-head comparison of recently developed, novel ODC inhibitors against the established benchmark, DFMO, with a focus on the experimental data that underpins their potential.

The Rationale for a New Generation of ODC Inhibitors

The clinical journey of DFMO has validated ODC as a therapeutic target.[1][2] It has shown efficacy in treating conditions ranging from West African sleeping sickness to neuroblastoma.[3][4] Despite its successes, the pharmacological limitations of DFMO—namely its low affinity for ODC and rapid clearance—necessitate high dosing regimens to achieve therapeutic concentrations.[1] This has been a significant driver in the search for new chemical entities with improved potency and more favorable pharmacokinetic profiles. Recent research has unveiled a new class of inhibitors that operate through a distinct and highly effective mechanism of action, offering a promising new frontier in ODC-targeted therapies.[1][5]

Mechanism of Action: A Departure from Suicide Inhibition

DFMO is a classic example of a suicide inhibitor. It is accepted as a substrate by ODC, and during the catalytic cycle, it forms an irreversible covalent bond with the enzyme, permanently deactivating it.[1] In contrast, a promising new class of inhibitors, including analogs of 1-amino-oxy-3-aminopropane (APA), employs a novel strategy. These compounds enter the active site and form an irreversible covalent adduct with pyridoxal phosphate (PLP), the essential cofactor for ODC's enzymatic activity.[1][2][3] This adduct, formed within the enzyme's active site, is the true inhibitory species. This mechanism has led to the development of inhibitors with potencies orders of magnitude greater than DFMO.[1]

Below is a diagram illustrating the catalytic cycle of ODC and the points of intervention for both DFMO and the novel PLP-adducting inhibitors.

ODC_Pathway ODC Catalytic Cycle and Inhibition cluster_cycle Catalytic Cycle cluster_inhibition Inhibition Mechanisms Ornithine Ornithine PLP ODC-PLP Ornithine->PLP Binds to active site Schiff_Base Ornithine-PLP Schiff Base PLP->Schiff_Base Forms Imine PLP_Adduct Irreversible PLP Adduct Decarboxylation Decarboxylation Schiff_Base->Decarboxylation CO2 release Putrescine_Adduct Putrescine-PLP Adduct Decarboxylation->Putrescine_Adduct Putrescine Putrescine Putrescine_Adduct->Putrescine Release Putrescine->PLP Regenerates ODC-PLP DFMO DFMO (Suicide Inhibitor) DFMO->Schiff_Base Forms adduct, irreversible inhibition Novel_Inhibitor Novel Inhibitors (e.g., APA analogs) Novel_Inhibitor->PLP Forms covalent adduct with PLP

Caption: ODC catalytic cycle and points of inhibitor intervention.

Head-to-Head Comparison: In Vitro Potency

The most striking difference between the novel APA analogs and DFMO is their in vitro potency against human ODC. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

CompoundTypeMechanism of ActionODC IC50 (nM)Fold Improvement vs. DFMOReference
DFMO KnownSuicide Inhibitor~10,000-50,0001x[1]
APA NovelPLP Adduct FormationLow nM range~10,000x[1][3]
Compound 11 NovelPLP Adduct FormationLow nM range~10,000x[1][3]
POB NovelCoenzyme-Substrate AnalogIC50 ~50 µM (in cells)More efficient than DFMO[6]

Note: IC50 values can vary based on assay conditions. The data presented here is for comparative purposes based on the cited literature.

As the table clearly indicates, novel inhibitors like APA and its analogs demonstrate a staggering ~10,000-fold increase in potency over DFMO in enzymatic assays.[1][3] This suggests that significantly lower concentrations of these new compounds may be required to achieve the same level of ODC inhibition, potentially leading to a wider therapeutic window and reduced off-target effects.

Cellular Activity: Reduction of Polyamine Levels

Effective ODC inhibition should translate to a measurable decrease in the downstream products of the enzymatic reaction, namely the polyamines putrescine, spermidine, and spermine. Head-to-head studies in cancer cell lines, such as Kelly neuroblastoma cells, have confirmed the cellular activity of these novel inhibitors.

In these studies, treatment with novel inhibitors led to a significant reduction in polyamine levels.[1][2][3] Notably, putrescine levels were often undetectable following treatment with the new compounds.[1][3] Interestingly, while both APA and a more drug-like analog, "compound 11," had similar enzymatic IC50 values, compound 11 showed superior activity in reducing spermidine and spermine levels in cells.[1][3] This highlights the importance of optimizing physicochemical properties, such as cell permeability, to translate potent enzyme inhibition into robust cellular effects.

Experimental Protocols

To ensure scientific integrity and enable reproducibility, the following are detailed protocols for key assays used in the evaluation of ODC inhibitors.

In Vitro ODC Enzyme Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ODC.

Principle: This assay quantifies the enzymatic conversion of L-[1-14C]-ornithine to [14C]-putrescine. The product, [14C]O2, is captured and measured by scintillation counting.

Step-by-Step Protocol:

  • Enzyme Preparation: Purified recombinant human ODC is used.

  • Reaction Mixture: Prepare a reaction buffer containing pyridoxal-5'-phosphate (PLP), dithiothreitol (DTT), and L-ornithine.

  • Inhibitor Preparation: Serially dilute the test compounds (novel inhibitors and DFMO) to a range of concentrations.

  • Assay Execution: a. In a 96-well plate, add the purified ODC enzyme. b. Add the diluted test compounds to the respective wells. c. Pre-incubate the enzyme and inhibitors for a defined period (e.g., 15 minutes) at 37°C. d. Initiate the enzymatic reaction by adding L-[1-14C]-ornithine to each well. e. Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).

  • CO2 Trapping: A filter paper soaked in a CO2-trapping agent (e.g., NaOH) is placed over each well to capture the released [14C]O2.

  • Measurement: The filter papers are transferred to scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Polyamine Level Quantification

This assay measures the impact of ODC inhibition on polyamine pools within cultured cells.

Principle: High-Performance Liquid Chromatography (HPLC) is used to separate and quantify derivatized polyamines from cell lysates.

Step-by-Step Protocol:

  • Cell Culture and Treatment: a. Plate cancer cells (e.g., Kelly neuroblastoma) at a defined density. b. Allow cells to adhere overnight. c. Treat the cells with various concentrations of the test inhibitors or vehicle control for a specified period (e.g., 48-72 hours).

  • Cell Lysis: a. Harvest the cells by trypsinization and wash with PBS. b. Lyse the cells using a suitable lysis buffer (e.g., perchloric acid). c. Centrifuge the lysate to pellet cellular debris.

  • Polyamine Derivatization: a. The supernatant containing the polyamines is derivatized with an agent like dansyl chloride or o-phthalaldehyde (OPA) to make them fluorescent or UV-absorbent for detection.

  • HPLC Analysis: a. Inject the derivatized sample into an HPLC system equipped with a reverse-phase column. b. Separate the polyamines using a gradient elution protocol. c. Detect the derivatized polyamines using a fluorescence or UV detector.

  • Quantification: a. A standard curve is generated using known concentrations of putrescine, spermidine, and spermine. b. The concentration of each polyamine in the cell lysates is calculated by comparing their peak areas to the standard curve. c. Normalize the polyamine levels to the total protein concentration of the cell lysate.

Experimental_Workflow General Workflow for ODC Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies (Future Direction) Compound_Synthesis Compound Design & Synthesis Enzyme_Assay In Vitro ODC Enzyme Activity Assay Compound_Synthesis->Enzyme_Assay IC50_Determination IC50 Determination Enzyme_Assay->IC50_Determination Cell_Treatment Treatment with Inhibitors IC50_Determination->Cell_Treatment Select Potent Compounds Cell_Culture Cancer Cell Line Culture Cell_Culture->Cell_Treatment Polyamine_Analysis Polyamine Level Quantification (HPLC) Cell_Treatment->Polyamine_Analysis Proliferation_Assay Cell Proliferation/ Cytotoxicity Assays Cell_Treatment->Proliferation_Assay Animal_Models Animal Models of Cancer Polyamine_Analysis->Animal_Models Confirm Cellular Activity Proliferation_Assay->Animal_Models Confirm Anti-proliferative Effect PK_PD_Studies Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD_Studies Efficacy_Studies Tumor Growth Inhibition Studies PK_PD_Studies->Efficacy_Studies

Caption: A generalized experimental workflow for evaluating novel ODC inhibitors.

Conclusion and Future Directions

The development of novel ODC inhibitors that form covalent adducts with the PLP cofactor represents a significant advancement in the field.[1][2] These compounds have demonstrated vastly superior in vitro potency compared to the established inhibitor DFMO.[1][3] Furthermore, this potent enzyme inhibition translates into effective depletion of cellular polyamines, a key indicator of their therapeutic potential.

The superior potency of these novel inhibitors may allow for lower effective doses, potentially mitigating the side effects associated with high-dose DFMO therapy. However, further research is crucial. The next steps will involve comprehensive preclinical evaluation, including pharmacokinetic and toxicological studies in animal models, to determine if this remarkable in vitro and cellular potency can be translated into safe and effective in vivo anti-tumor activity. The data presented here provides a strong rationale for the continued development of this new generation of ODC inhibitors as a promising strategy for cancer therapy and other diseases driven by polyamine dysregulation.

References

  • Schultz, C. R., Aleiwi, B., Zhou, X. E., Suino-Powell, K., Melcher, K., Almeida, N. M. S., Wilson, A. K., Ellsworth, E. L., & Bachmann, A. S. (2025). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. Journal of Medicinal Chemistry, 68(5), 5760-5773. [Link]

  • Almeida, N. M. S. (2025, March 4). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. ResearchGate. [Link]

  • Schultz, C. R., et al. (2025). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. OSTI.GOV. [Link]

  • National Center for Biotechnology Information. (2025). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. PubMed. [Link]

  • National Institutes of Health. (2013). Developing new ornithine decarboxylase inhibitors to prevent skin & colon cancer. NIH RePORTER. [Link]

  • Schultz, C. R., et al. (2025). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. OSTI.GOV. [Link]

  • Sprenger, G. A., et al. (2007). New transition state-based inhibitor for human ornithine decarboxylase inhibits growth of tumor cells. Molecular Cancer Therapeutics, 6(6), 1931-1938. [Link]

  • Berdasco, M., & van den Heuvel, A. P. J. (2010). Ornithine Decarboxylase Inhibition by DFMO Activates Opposing Signaling Pathways via Phosphorylation of both Akt/PKB and p27Kip1 in Neuroblastoma. PLoS ONE, 5(4), e10144. [Link]

  • O'Brien, T. G., et al. (2000). Inhibition of ornithine decarboxylase (ODC) decreases tumor vascularization and reverses spontaneous tumors in ODC/Ras transgenic mice. Cancer Research, 60(20), 5717-5723. [Link]

Sources

Validation

peer-reviewed studies validating the efficacy of (2R)-2-aminobut-3-yn-1-ol;hydrochloride

A Note to the Researcher: Initial inquiries into the peer-reviewed efficacy of (2R)-2-aminobut-3-yn-1-ol;hydrochloride have revealed a significant gap in the existing scientific literature. To date, no substantial studie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Researcher: Initial inquiries into the peer-reviewed efficacy of (2R)-2-aminobut-3-yn-1-ol;hydrochloride have revealed a significant gap in the existing scientific literature. To date, no substantial studies validating its biological activity or therapeutic potential have been published.

In the spirit of providing a comprehensive and data-supported resource, this guide has been developed to focus on a well-characterized and clinically-approved immunomodulatory agent, Fingolimod (FTY720) . As a structural analog, Fingolimod's journey from a fungal metabolite to a first-in-class oral therapy for relapsing-remitting multiple sclerosis (RRMS) offers invaluable insights into the development and validation of sphingosine-1-phosphate (S1P) receptor modulators. This guide will objectively compare its performance with other alternatives and provide the supporting experimental data and protocols requested.

Mechanism of Action: Sequestration of Lymphocytes

Fingolimod itself is a prodrug. In vivo, it is phosphorylated by sphingosine kinase 2 to its active form, fingolimod-phosphate (Fingolimod-P).[1] Fingolimod-P then acts as a functional antagonist at four of the five sphingosine-1-phosphate (S1P) receptors, specifically S1P1, S1P3, S1P4, and S1P5.[2]

The primary immunomodulatory effect of Fingolimod is mediated through its action on the S1P1 receptor on lymphocytes.[2][3] By binding to these receptors, Fingolimod-P causes their internalization and degradation, effectively rendering the lymphocytes unresponsive to the natural S1P gradient that governs their egress from secondary lymphoid organs.[4] This leads to the reversible sequestration of lymphocytes in the lymph nodes, preventing their infiltration into the central nervous system (CNS) where they would otherwise contribute to autoimmune-mediated inflammation and demyelination in conditions like multiple sclerosis.[2][3] This reduction in circulating lymphocytes, particularly T and B cells, is a hallmark of Fingolimod's therapeutic effect.

Beyond its effects on lymphocyte trafficking, emerging evidence suggests that Fingolimod may also exert direct effects within the CNS.[2][5] S1P receptors are expressed on various neural cells, including astrocytes, oligodendrocytes, and neurons. Modulation of these receptors by Fingolimod may contribute to neuroprotective and pro-myelinating effects, although this remains an active area of research.[2][5]

Fingolimod_Mechanism_of_Action cluster_blood Bloodstream cluster_cell Cell (e.g., Hepatocyte) cluster_lymph_node Lymph Node cluster_cns Central Nervous System Fingolimod Fingolimod (Prodrug) SK2 Sphingosine Kinase 2 Fingolimod->SK2 Phosphorylation Fingolimod_P Fingolimod-Phosphate (Active) SK2->Fingolimod_P S1P1_receptor S1P1 Receptor Fingolimod_P->S1P1_receptor Binds to Lymphocyte Lymphocyte CNS_entry Entry to CNS Blocked Lymphocyte->CNS_entry Prevents egress Internalization Receptor Internalization & Degradation S1P1_receptor->Internalization Causes Internalization->Lymphocyte Sequesters Oral_Gavage_Workflow cluster_prep Preparation cluster_dosing Dosing Procedure weigh Weigh Fingolimod HCl dissolve Dissolve in Vehicle weigh->dissolve vortex Vortex to Homogenize dissolve->vortex calc_vol Calculate Dose Volume vortex->calc_vol weigh_animal Weigh Animal weigh_animal->calc_vol gavage Administer via Gavage calc_vol->gavage restrain Restrain Animal restrain->gavage monitor Monitor Animal gavage->monitor

Caption: Workflow for Oral Gavage in Rodents.

Protocol 2: Quantification of Peripheral Blood Lymphocytes by Flow Cytometry

This is a generalized protocol for the enumeration of absolute lymphocyte counts in peripheral blood, a key pharmacodynamic marker for Fingolimod's activity.

Materials:

  • Anticoagulated (e.g., EDTA) whole blood sample

  • Fluorochrome-conjugated monoclonal antibodies (e.g., CD45 for pan-leukocyte gating, CD3 for T-cells, CD19 for B-cells)

  • Lysing solution (e.g., FACS Lysing Solution)

  • Sheath fluid

  • Absolute counting beads (microspheres of a known concentration) [6]* Flow cytometer

Procedure:

  • Sample Preparation and Staining:

    • Pipette 100 µL of whole blood into a flow cytometry tube.

    • Add the predetermined optimal volume of each fluorochrome-conjugated antibody.

    • Vortex gently and incubate for 15-20 minutes at room temperature, protected from light.

  • Red Blood Cell Lysis:

    • Add 2 mL of lysing solution to each tube.

    • Vortex immediately and incubate for 10 minutes at room temperature.

    • Centrifuge the tubes, decant the supernatant, and resuspend the cell pellet in a wash buffer (e.g., PBS with 1% BSA). Repeat the wash step.

  • Absolute Counting:

    • Resuspend the final cell pellet in a known volume of buffer (e.g., 500 µL).

    • Add a precise volume of absolute counting beads to the tube just before acquisition.

  • Flow Cytometry Acquisition:

    • Acquire the sample on the flow cytometer. Collect a sufficient number of events to ensure statistical significance.

    • Set up gates to identify the lymphocyte population based on forward and side scatter properties and CD45 expression. [7] * Gate on the bead population based on their distinct scatter and fluorescence properties.

  • Data Analysis:

    • Determine the number of events in the lymphocyte gate and the bead gate.

    • Calculate the absolute lymphocyte count using the following formula:

    (Number of Lymphocyte Events / Number of Bead Events) x (Bead Concentration [beads/µL]) = Absolute Lymphocyte Count (cells/µL)

Flow_Cytometry_Workflow start Whole Blood Sample stain Stain with Antibodies start->stain lyse Lyse Red Blood Cells stain->lyse wash Wash and Resuspend lyse->wash add_beads Add Counting Beads wash->add_beads acquire Acquire on Flow Cytometer add_beads->acquire analyze Gate and Analyze Data acquire->analyze calculate Calculate Absolute Count analyze->calculate end Result (cells/µL) calculate->end

Caption: Absolute Lymphocyte Counting Workflow.

Conclusion

Fingolimod (FTY720) represents a significant advancement in the treatment of relapsing-remitting multiple sclerosis, offering a well-tolerated and effective oral therapeutic option. Its primary mechanism of action, the sequestration of lymphocytes in secondary lymphoid organs via S1P receptor modulation, is well-established and supported by extensive preclinical and clinical data. Comparative studies have demonstrated its robust efficacy in reducing relapse rates and MRI disease activity compared to both placebo and injectable first-line therapies. The experimental protocols provided herein offer a foundation for researchers investigating the effects of S1P receptor modulators in relevant preclinical models. While the therapeutic landscape of MS continues to evolve, the development of Fingolimod serves as a compelling case study in targeted immunomodulation.

References

  • Saemann, J. C. et al. A randomized, controlled trial of fingolimod (FTY720) in Japanese patients with multiple sclerosis. BMC Neurology12 , 101 (2012). [Link]

  • Wikipedia. Sphingosine-1-phosphate receptor modulator. [Link]

  • Chun, J. & Giovannoni, G. Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod. Frontiers in Pharmacology12 , (2021). [Link]

  • Subei, A. M. & Cohen, J. A. Action mechanism of fingolimod and other S1P receptor modulators in multiple sclerosis. Neuroscience Letters564 , 13-18 (2014). [Link]

  • Groves, A., Kihara, Y. & Chun, J. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy. Journal of the Neurological Sciences328 , 9-18 (2013). [Link]

  • Mohammadi, E. & Zare, P. Fingolimod for Multiple Sclerosis; Mechanism of Action, Safety and Toxicity. Current Drug Safety11 , 138-143 (2016). [Link]

  • Kappos, L. et al. Phase II study of oral fingolimod (FTY720) in multiple sclerosis: 3-year results. Multiple Sclerosis Journal16 , 224-231 (2010). [Link]

  • Al-Abdulla, A. et al. FTY720 (fingolimod) As an Anti-Multiple Sclerosis Oral Ultimate Therapy. International Journal of Pharmaceutical and Clinical Research7 , 587-593 (2015). [Link]

  • O'Connor, P. et al. Oral fingolimod (FTY720) in multiple sclerosis. Two-year results of a phase II extension study. eanNews (2012). [Link]

  • Choi, J. W. et al. FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation. Proceedings of the National Academy of Sciences108 , 751-756 (2011). [Link]

  • Cragg, P. J. & Smith, K. M. Fingolimod (FTY720): A Recently Approved Multiple Sclerosis Drug Based on a Fungal Secondary Metabolite. Journal of Natural Products74 , 1025-1031 (2011). [Link]

  • Kappos, L. et al. Long-Term Efficacy and Safety of Fingolimod (FTY720) in Relapsing-Remitting Multiple Sclerosis (RRMS): Results from the Extension of the Phase III FREEDOMS Study. Neurology78 , (2012). [Link]

  • Bovis, F. et al. Comparative Analysis of Fingolimod Versus Teriflunomide in Relapsing-Remitting Multiple Sclerosis. Frontiers in Neurology10 , (2019). [Link]

  • Denny, T. N., Jensen, B. D. & McGrath, C. Flow cytometric enumeration of absolute lymphocyte number in peripheral blood using two parameters of light scatter. Cytometry12 , 281-284 (1991). [Link]

  • Saccà, F. et al. Comparison of efficacy and safety of oral agents for the treatment of relapsing–remitting multiple sclerosis. Drug Design, Development and Therapy11 , 2399-2407 (2017). [Link]

  • Xu, H. et al. Therapeutic dosing of FTY720 (Fingolimod) prevents cell infiltrate, rapidly suppresses ocular inflammation and maintains blood-ocular barrier. Journal of Neuroimmunology266 , 36-44 (2014). [Link]

  • Prosperini, L. et al. Fingolimod vs dimethyl fumarate in multiple sclerosis: a real-world propensity score-matched study. Neurology91 , e1577-e1588 (2018). [Link]

  • Kume, K. et al. Comparative effectiveness, persistence, and adherence of dimethyl fumarate and fingolimod in patients with multiple sclerosis in Japan: A cohort study. Multiple Sclerosis and Related Disorders89 , 106306 (2025). [Link]

  • Zhang, Y. et al. Different Doses of Fingolimod in Relapsing-Remitting Multiple Sclerosis: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Frontiers in Neurology12 , (2021). [Link]

  • Nicholson, J. K. et al. Simultaneous Determination of Absolute Total Lymphocyte and CD4+ Lymphocyte Levels in Peripheral Blood by Flow Cytometry. American Journal of Clinical Pathology92 , 236-240 (1989). [Link]

  • Puskás, L. G. et al. Investigation of normal human peripheral blood with flow cytometry and microscopy. ResearchGate (2016). [Link]

  • Brinkmann, V. Fingolimod (FTY720): discovery and development of an oral drug to treat multiple sclerosis. Nature Reviews Drug Discovery9 , 883-897 (2010). [Link]

  • Sonnichsen, M. et al. FTY720 Shows Promising In vitro and In vivo Preclinical Activity by Downmodulating Cyclin D1 and Phospho-Akt in Mantle Cell Lymphoma. Clinical Cancer Research16 , 3380-3389 (2010). [Link]

  • Kestens, L. et al. Evaluation of a Simplified Dual-Platform Flow Cytometric Method for Measurement of Lymphocyte Subsets and T-Cell Maturation Phenotypes in the Population of Nouna, Burkina Faso. Clinical and Vaccine Immunology14 , 715-722 (2007). [Link]

  • IQ Products. Absolute counting using flow cytometry Bright Count Microspheres™. [Link]

Sources

Safety & Regulatory Compliance

Safety

(2R)-2-aminobut-3-yn-1-ol;hydrochloride proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling, operational logistics, and proper disposal of specialized chiral building blocks is just as critical as their application in drug discovery. (2R)-2-aminobut-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe handling, operational logistics, and proper disposal of specialized chiral building blocks is just as critical as their application in drug discovery. (2R)-2-aminobut-3-yn-1-ol hydrochloride (also known as D-propargylglycinol hydrochloride) is a highly versatile alkyne-containing amino alcohol used extensively in click chemistry and peptide synthesis.

However, its unique structural motifs—a terminal alkyne, a primary amine, and a hydrochloride salt—create specific reactivity profiles that dictate strict disposal and safety protocols. This guide provides the authoritative, causality-driven procedures necessary to manage this compound safely and compliantly.

Physicochemical Profile & Hazard Causality

To design an effective disposal plan, we must first understand how the molecular structure of (2R)-2-aminobut-3-yn-1-ol hydrochloride dictates its physical hazards.

Property / HazardDataMechanistic Causality & Logistical Impact
CAS Number 1956436-39-7[1]Essential for accurate Environmental Health & Safety (EHS) inventory tracking of the specific (2R) enantiomer.
Molecular Weight 121.57 g/mol [2]Determines stoichiometric calculations for neutralization protocols.
GHS Classification H302, H315, H319, H332, H336[2][3]Harmful if swallowed/inhaled; causes skin/eye irritation. Necessitates strict PPE (N95/P100 respirator for powders, nitrile gloves).
Chloride Content ~29% by massThe .HCl counterion classifies this as Halogenated Waste . Incineration of chlorides without proper high-temperature scrubbers can generate toxic dioxins.
Terminal Alkyne -C≡CH moietyWeakly acidic alkynes can react with heavy metals (Cu, Ag, Pb) to form highly explosive, shock-sensitive metal acetylides[4].

Operational Segregation & Disposal Logistics

The disposal of (2R)-2-aminobut-3-yn-1-ol hydrochloride is governed by two absolute rules derived from its chemical structure:

  • The Drain Prohibition (The Alkyne Rule): Under no circumstances should aqueous solutions of this compound be poured down the sink. Standard laboratory plumbing often utilizes copper piping or brass fittings. Prolonged exposure of terminal alkynes to copper surfaces leads to the accumulation of copper(I) acetylide—a highly explosive and shock-sensitive polymer that poses a lethal hazard to facility plumbers[4].

  • The Halogenated Segregation (The Chloride Rule): Because the compound is a hydrochloride salt, it introduces stoichiometric chloride into the waste stream. Environmental regulations mandate that organic chlorides be segregated into Halogenated Organic Waste receptacles. This ensures the waste is routed to specialized high-temperature incinerators equipped with alkaline scrubbers to prevent the atmospheric release of polychlorinated dibenzo-p-dioxins (PCDDs).

WasteSegregation Start Generate (2R)-2-aminobut-3-yn-1-ol HCl Waste CheckState Physical State of Waste? Start->CheckState Solid Solid Powder/Crystals CheckState->Solid Liquid Dissolved in Solvent CheckState->Liquid SolidWaste Solid Halogenated Organic Waste Receptacle Solid->SolidWaste CheckSolvent Aqueous or Organic Solvent? Liquid->CheckSolvent Aqueous Aqueous Solution CheckSolvent->Aqueous Organic Organic Solution CheckSolvent->Organic CheckpH Check & Adjust pH to 6-8 Aqueous->CheckpH OrgWaste Halogenated Organic Waste Receptacle Organic->OrgWaste AqueousWaste Aqueous Waste Receptacle (Contains Halides) CheckpH->AqueousWaste

Decision matrix for the segregation and disposal of (2R)-2-aminobut-3-yn-1-ol HCl waste.

Step-by-Step Methodologies (Self-Validating Protocols)

To ensure absolute safety and compliance, all operational protocols must be self-validating—meaning the procedure inherently contains a step that proves the hazard has been neutralized or contained.

Protocol A: Aqueous Waste Neutralization

Because the amine is protonated as a hydrochloride salt, aqueous waste streams containing this compound will be acidic (typically pH 3–5). Before transferring to a bulk aqueous halogenated waste carboy, it should be neutralized to prevent unwanted reactions with other waste chemicals.

  • Initial Assessment: Measure the pH of the aqueous waste using a calibrated pH meter or broad-range indicator paper.

  • Neutralization: While stirring the solution magnetically, slowly add a 1M solution of Sodium Bicarbonate ( NaHCO3​ ) dropwise.

  • Self-Validation Step (Visual & Analytical): Observe the solution for the evolution of CO2​ gas (effervescence). The physical cessation of bubbling provides the primary visual cue that the acid is neutralized. To analytically validate, test the solution with a calibrated pH probe; a stable reading between 6.5 and 7.5 for 60 seconds confirms the complete deactivation of the acidic amine salt.

  • Disposal: Transfer the neutralized solution to the designated "Aqueous Waste - Contains Halides/Amines" carboy.

Protocol B: Dry Powder Spill Containment

Given the H332 (Harmful if inhaled) classification[2], dry powder spills present a significant inhalation hazard.

  • Isolation & PPE: Immediately isolate the spill area. Don a fitted N95 or P100 particulate respirator, safety goggles, and double nitrile gloves.

  • Containment: Do not use water to wash the powder initially, as this risks washing the alkyne into floor drains.

  • Collection: Carefully sweep up the solid using a static-free brush and dustpan to avoid aerosolizing the fine hydrochloride powder. Transfer the solid into a sealable High-Density Polyethylene (HDPE) container.

  • Decontamination: Wet a heavy-duty paper towel with a dilute NaHCO3​ solution and wipe down the affected benchtop or floor.

  • Self-Validation Step (Surface pH Test): After the final wet wipe, press a moistened strip of broad-range pH paper directly against the cleaned surface. A pH reading of 6–7 confirms the complete removal of the acidic hydrochloride salt residue. If the pH is <6, repeat Step 4.

  • Final Disposal: Label the HDPE container and the used paper towels as "Solid Halogenated Organic Waste" and transfer to the EHS collection point.

SpillResponse Step1 1. Isolate Area & Don PPE (Respirator, Nitrile Gloves) Step2 2. Assess Spill State Step1->Step2 Step3A Solid: Dry Sweep (Avoid Dust Generation) Step2->Step3A Step3B Liquid: Absorb with Inert Material (Sand) Step2->Step3B Step4 3. Transfer to HDPE Container Step3A->Step4 Step3B->Step4 Step5 4. Label as Halogenated Waste Step4->Step5 Step6 5. Final Area Decontamination (pH Surface Validation) Step5->Step6

Standard operating procedure workflow for (2R)-2-aminobut-3-yn-1-ol HCl spill containment.

References

  • [3] NextSDS: 1-aminobut-3-yn-2-ol hydrochloride — Chemical Substance Information. NextSDS. Available at:[Link]

  • [1] ChemSrc: CAS 1956436-39-7 Database Entry. ChemSrc. Available at: [Link]

  • [4] Organic Syntheses: Working with Hazardous Chemicals (Alkyne Handling and Prudent Practices). Organic Syntheses. Available at: [Link]

Sources

Handling

Personal protective equipment for handling (2R)-2-aminobut-3-yn-1-ol;hydrochloride

Advanced Laboratory Safety and Operational Protocol: (2R)-2-aminobut-3-yn-1-ol Hydrochloride (2R)-2-aminobut-3-yn-1-ol hydrochloride (CAS: 898818-92-3) is a highly valuable chiral alkynyl amino alcohol utilized extensive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and Operational Protocol: (2R)-2-aminobut-3-yn-1-ol Hydrochloride

(2R)-2-aminobut-3-yn-1-ol hydrochloride (CAS: 898818-92-3) is a highly valuable chiral alkynyl amino alcohol utilized extensively in drug development for asymmetric synthesis and click chemistry[1]. However, as a reactive amine hydrochloride, it presents specific handling challenges. This guide provides a self-validating, causality-driven operational framework to ensure absolute safety and compliance when handling this reagent.

Mechanistic Hazard Profile

Understanding the chemical behavior of (2R)-2-aminobut-3-yn-1-ol hydrochloride is critical for effective risk mitigation. As a hydrochloride salt, the compound is hygroscopic. Upon contact with ambient moisture or mucosal membranes, the salt dissociates, creating a localized acidic environment that drives its primary hazard profile[2].

Table 1: GHS Hazard Classification and Mechanistic Causality

GHS CodeHazard DescriptionMechanistic Causality
H302 Harmful if swallowedThe alkyne and amine moieties interact with biological targets. The HCl salt increases aqueous solubility, facilitating rapid systemic absorption in the gastrointestinal tract[1].
H315 Causes skin irritationDissolution of the crystalline powder in sweat produces localized acidity, leading to protein denaturation and irritation in the stratum corneum[2].
H319 Causes serious eye irritationHigh solubility in tear fluid causes immediate, severe pH shifts, risking acute corneal epithelial damage[2].
H335 May cause respiratory irritationInhalation of fine crystalline dust leads to rapid dissolution in the respiratory mucosa, causing localized acid burns and inflammation[3].

Personal Protective Equipment (PPE) Matrix

Selecting the right PPE requires matching material properties to the specific chemical threat. Standard laboratory PPE is often insufficient for reactive salts.

Table 2: Required PPE and Material Specifications

PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile gloves (Min thickness: 0.11 mm for splash, >0.3 mm for full contact)Nitrile provides superior resistance to polar, aqueous acidic solutions compared to latex, preventing permeation of the dissolved hydrochloride salt[3].
Eye Protection ANSI Z87.1 compliant safety gogglesTight-fitting goggles prevent both airborne chemical dust ingress and accidental liquid splashes from reaching the ocular mucosa[3].
Body Protection Flame-retardant, 100% cotton lab coatCotton resists static buildup (reducing dust attraction) and provides a breathable barrier against solid particulates settling on personal clothing.
Respiratory N95/P100 particulate respirator (if handled outside a fume hood)Filters out fine crystalline dust (<5 microns) that could otherwise penetrate deep into the respiratory tract and trigger H335 hazards[3].

Operational Protocol: Safe Handling and Dispensing

To ensure a self-validating system, each step of the handling process includes a mandatory verification check to prevent procedural drift.

Step-by-Step Methodology: Dispensing Solid Amine Hydrochlorides

  • Environmental Preparation: Conduct all transfers inside a certified chemical fume hood to prevent dust inhalation[3].

    • Verification Check: Confirm the digital airflow monitor reads a face velocity of 80–100 feet per minute (fpm) before opening the sash.

  • Static Mitigation: Wipe the exterior of the reagent bottle and the analytical balance with an anti-static cloth.

    • Causality: Amine hydrochloride powders are prone to static cling, which causes uncontrolled aerosolization and loss of mass accuracy during transfer.

  • Primary Transfer: Using a static-free, grounded stainless steel spatula, transfer the required mass of (2R)-2-aminobut-3-yn-1-ol hydrochloride into a pre-tared, sealable glass vial.

  • Immediate Sealing: Cap the vial immediately after transfer.

    • Causality: The compound is hygroscopic; prolonged exposure to ambient humidity will degrade the reagent, cause clumping, and alter its dissolution kinetics for downstream assays.

  • Tool Decontamination: Submerge the spatula in a beaker of 70% ethanol/30% water to dissolve residual salt, then wipe dry.

Decontamination and Waste Disposal Plan

Improper disposal of amine hydrochlorides can lead to environmental contamination and dangerous cross-reactions in waste streams.

Step-by-Step Methodology: Spill Response and Disposal

  • Solid Spill Containment: If a spill occurs, do not dry sweep. Dry sweeping aerosolizes the toxic dust. Instead, lightly dampen the spill with water or a 50/50 ethanol/water mixture to bind the powder.

  • Collection: Use a disposable, chemically resistant scoop to collect the dampened powder. Place it into a high-density polyethylene (HDPE) hazardous waste container[4].

  • Surface Neutralization: Wipe the spill area with a mild alkaline solution (e.g., 1% sodium bicarbonate) to neutralize residual acidity, followed by a deionized (DI) water rinse.

    • Verification Check: Swab the cleaned surface with pH paper to confirm a neutral pH (pH 6.5-7.5) before declaring the area decontaminated.

  • Empty Container Disposal: Empty reagent bottles must be triple-rinsed before disposal[4].

    • Rinse 1 & 2: Use a compatible solvent (e.g., ethanol) to dissolve residual organic material.

    • Rinse 3: Use DI water to clear remaining inorganic chloride salts.

    • Action: Collect all rinsate in a designated hazardous liquid waste carboy.

    • Verification Check: Completely deface or remove the original chemical label before discarding the glass container to ensure regulatory compliance[4].

Workflow Visualization

The following decision tree maps the causality and operational flow for handling and potential spill scenarios.

G Start Start: Handling (2R)-2-aminobut-3-yn-1-ol HCl CheckPPE Verify PPE (Nitrile, Goggles, Lab Coat) Start->CheckPPE FumeHood Transfer to Fume Hood (Verify 80-100 fpm Airflow) CheckPPE->FumeHood Weighing Anti-Static Weighing & Dispensing FumeHood->Weighing Spill Spill Occurs? Weighing->Spill CleanUp Solid Spill Cleanup (Dampen, Scoop, Neutralize) Spill->CleanUp Yes Proceed Proceed with Experiment Spill->Proceed No Disposal Hazardous Waste Disposal (Triple Rinse & pH Verify) CleanUp->Disposal Proceed->Disposal

Operational workflow and spill response for (2R)-2-aminobut-3-yn-1-ol hydrochloride handling.

References

  • Title: 1-aminobut-3-yn-2-ol hydrochloride — Chemical Substance Information - NextSDS Source: nextsds.com URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.